molecular formula C4H3ClS B103000 3-Chlorothiophene CAS No. 17249-80-8

3-Chlorothiophene

Cat. No.: B103000
CAS No.: 17249-80-8
M. Wt: 118.59 g/mol
InChI Key: QUBJDMPBDURTJT-UHFFFAOYSA-N
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Description

3-Chlorothiophene is a useful research compound. Its molecular formula is C4H3ClS and its molecular weight is 118.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClS/c5-4-1-2-6-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBJDMPBDURTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

90451-69-7
Record name Thiophene, 3-chloro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90451-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20169325
Record name Thiophene, 3-chloro-
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Molecular Weight

118.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17249-80-8
Record name 3-Chlorothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17249-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 3-chloro-
Source EPA DSSTox
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Foundational & Exploratory

3-chlorothiophene physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of organic molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties, stemming from the presence of a chlorine atom on the thiophene (B33073) ring, make it a versatile building block for creating complex molecular architectures. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, along with detailed experimental protocols for its synthesis and purification.

Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature. It possesses a characteristic odor and is a flammable substance. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₃ClS
Molecular Weight 118.58 g/mol
CAS Number 17249-80-8
Appearance Clear colorless to light yellow liquid
Density 1.276 g/mL at 25 °C
Melting Point -62 °C
Boiling Point 136-139 °C
Flash Point 37 °C (98.6 °F) - closed cup
Refractive Index (n20/D) 1.553
LogP 2.401[1]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-rich thiophene ring and the electron-withdrawing nature of the chlorine substituent. This makes it amenable to a variety of chemical transformations.

Electrophilic Aromatic Substitution

The thiophene ring is generally susceptible to electrophilic aromatic substitution. The sulfur atom activates the C2 and C5 positions for electrophilic attack.[2] However, the chlorine atom at the 3-position can influence the regioselectivity of these reactions.

Metalation

This compound can undergo deprotonative metalation. For instance, it can react with Grignard reagents in the presence of a catalytic amount of cis-2,6-dimethylpiperidine (B46485) to form the corresponding thienyl Grignard reagent. This allows for subsequent cross-coupling reactions.

Polymerization

This compound is a monomer used in the synthesis of poly(this compound) films through direct oxidation.[3] It can also undergo electrochemical homopolymerization and copolymerization with other thiophene derivatives, such as 3-methylthiophene, in ionic liquids.

Spectral Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

NMR Spectroscopy

Table 2: 1H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~7.25mα-Thiophene-H
~7.00mβ-Thiophene-H

Table 3: 13C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~120-130Aromatic carbons
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic peaks corresponding to the vibrations of its functional groups.

Table 4: Key IR Absorption Peaks of this compound

Wavenumber (cm⁻¹)Vibration
3100-3000=C-H stretch (aromatic)
1600-1400C=C stretching (aromatic ring)
1200-1000In-plane C-H bending
900-700Out-of-plane C-H bending
~700C-S stretching
Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the 37Cl isotope.

Table 5: Mass Spectrometry Data of this compound

m/zAssignmentNotes
118[M]⁺ (with ³⁵Cl)Molecular ion
120[M+2]⁺ (with ³⁷Cl)Isotopic peak, ~1/3 intensity of M+
83[M-Cl]⁺Loss of chlorine

Experimental Protocols

Synthesis of this compound via Lithiation

This protocol describes a plausible method for the synthesis of this compound starting from 3-bromothiophene (B43185).

3-Bromothiophene 3-Bromothiophene 3-Thienyllithium 3-Thienyllithium 3-Bromothiophene:e->3-Thienyllithium:w  1. n-BuLi, THF, -70°C n-BuLi n-BuLi Hexachloroethane (B51795) Hexachloroethane This compound This compound 3-Thienyllithium:e->this compound:w  2. C2Cl6

Caption: Synthesis of this compound from 3-Bromothiophene.

Materials:

  • 3-Bromothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Hexachloroethane (C₂Cl₆)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus[4]

Procedure:

  • Lithiation:

    • Set up a dry, three-neck round-bottom flask under an inert atmosphere.

    • Add 3-bromothiophene and anhydrous THF to the flask and cool the solution to -70 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium dropwise via a dropping funnel, maintaining the temperature below -65 °C.

    • Stir the reaction mixture at -70 °C for 1 hour to ensure the complete formation of 3-thienyllithium.

  • Chlorination:

    • In a separate flask, dissolve hexachloroethane in anhydrous THF.

    • Slowly add the solution of hexachloroethane to the 3-thienyllithium solution at -70 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under atmospheric pressure.[4][5]

Procedure:

  • Set up a fractional distillation apparatus with a Vigreux column.[4]

  • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Heat the flask gently.

  • Collect the fraction that distills at 136-139 °C.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. Handle in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry, well-ventilated area away from sources of ignition.

Applications

This compound is a valuable intermediate in organic synthesis. Its primary applications include:

  • Pharmaceuticals: As a building block for the synthesis of active pharmaceutical ingredients (APIs).[6]

  • Agrochemicals: Used in the formulation of pesticides and herbicides.[6]

  • Materials Science: Employed in the creation of advanced polymers, particularly conductive polymers for organic electronics.[6]

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene is a versatile heterocyclic building block in medicinal chemistry and materials science. Its reactivity in electrophilic aromatic substitution (EAS) reactions is a critical aspect for the synthesis of more complex derivatives. The substitution pattern on the thiophene (B33073) ring is governed by the interplay of the activating effect of the sulfur atom, which preferentially directs electrophiles to the α-positions (C2 and C5), and the electronic influence of the chloro-substituent at the C3 position. This guide provides a comprehensive overview of the core principles, regioselectivity, and experimental protocols for the electrophilic aromatic substitution of this compound.

Core Principles and Regioselectivity

The thiophene ring is inherently more reactive towards electrophiles than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation (arenium ion) through resonance. In an electrophilic attack, the α-positions (C2 and C5) are significantly more activated than the β-positions (C3 and C4).

The chloro substituent at the C3 position is an electron-withdrawing group via induction and a weak electron-donating group through resonance. As a halogen, it is a deactivating group but directs incoming electrophiles to the ortho and para positions. In the context of the this compound ring:

  • C2-position: ortho to the chlorine.

  • C4-position: ortho to the chlorine.

  • C5-position: meta to the chlorine (relative to the C3 position, but para to the sulfur's influence from C2).

The overall regioselectivity is a balance between these competing effects. The powerful activating effect of the sulfur atom towards the α-positions often dominates. Therefore, electrophilic substitution on this compound is expected to favor the vacant α-position, which is the C5-position . However, substitution at the C2 position is also a possibility due to the ortho-directing effect of the chlorine atom. The C4 position is generally less favored due to steric hindrance from the adjacent chloro group and being a β-position of the thiophene ring.

Key Electrophilic Aromatic Substitution Reactions

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. For this compound, this reaction has been shown to be highly regioselective.

Reaction Scheme:

Caption: Friedel-Crafts acylation of this compound.

Experimental evidence indicates that the acylation of this compound with acetyl chloride in the presence of aluminum chloride predominantly yields 2-acetyl-3-chlorothiophene . This suggests that for this reaction, the ortho-directing effect of the chlorine atom to the C2 position is the major influencing factor.

Table 1: Quantitative Data for Friedel-Crafts Acylation of this compound

ElectrophileReagentsMajor ProductYield (%)Reference
Acetyl ChlorideCH₃COCl, AlCl₃2-Acetyl-3-chlorothiopheneNot specified[1]
Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically achieved using fuming sulfuric acid or chlorosulfonic acid. The regioselectivity of sulfonation on this compound is directed to the vacant α-position.

Reaction Scheme:

Caption: Sulfonation of this compound.

Table 2: Predicted Regioselectivity for Sulfonation of this compound

ElectrophileReagentsPredicted Major Product
Sulfonyl groupClSO₃H or H₂SO₄/SO₃3-Chloro-5-thiophenesulfonic acid
Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the thiophene ring, typically using a mixture of nitric acid and sulfuric acid. This reaction is often highly exothermic and can lead to side products, especially with reactive substrates like thiophenes.

Reaction Scheme:

G start Start reactants Combine this compound and acetyl chloride in an inert solvent (e.g., dichloromethane) start->reactants cool Cool the mixture to 0°C reactants->cool add_catalyst Slowly add AlCl3 cool->add_catalyst react Allow the reaction to warm to room temperature and stir add_catalyst->react quench Quench with ice/water react->quench extract Extract with an organic solvent quench->extract dry_concentrate Dry and concentrate the organic phase extract->dry_concentrate purify Purify the crude product (e.g., by distillation or chromatography) dry_concentrate->purify end End purify->end G start Start cool_acid Cool chlorosulfonic acid to -15°C start->cool_acid add_thiophene Slowly add this compound cool_acid->add_thiophene react Stir at -10°C for 1 hour add_thiophene->react quench Carefully pour onto ice react->quench extract Extract with an organic solvent (e.g., dichloromethane) quench->extract dry_concentrate Dry and concentrate the organic phase extract->dry_concentrate end End dry_concentrate->end G start Start vilsmeier_prep Prepare Vilsmeier reagent (DMF + POCl3) at 0°C start->vilsmeier_prep add_thiophene Add this compound vilsmeier_prep->add_thiophene react Stir at room temperature add_thiophene->react hydrolyze Hydrolyze with aqueous NaOAc react->hydrolyze extract Extract with an organic solvent (e.g., ether) hydrolyze->extract dry_concentrate Dry and concentrate the organic phase extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

References

Regioselectivity in the Halogenation of 3-Chlorothiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The halogenation of thiophene (B33073) and its derivatives is a cornerstone of heterocyclic chemistry, providing essential intermediates for the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The regiochemical outcome of these electrophilic substitution reactions is of paramount importance, as the biological activity and physicochemical properties of the resulting molecules are intrinsically linked to the substitution pattern on the thiophene ring. This technical guide provides an in-depth analysis of the regioselectivity observed in the halogenation (chlorination, bromination, and iodination) of 3-chlorothiophene. It consolidates quantitative data on isomer distribution, details experimental protocols, and explores the underlying electronic and steric factors that govern the reaction pathways.

The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The sulfur atom can stabilize the intermediate sigma complex through resonance, leading to a significantly higher reaction rate compared to benzene. In substituted thiophenes, the nature and position of the existing substituent dictate the regioselectivity of subsequent electrophilic substitutions. The chlorine atom at the 3-position of the thiophene ring is a deactivating group due to its inductive electron-withdrawing effect; however, it is also ortho,para-directing due to the resonance donation of its lone pairs of electrons. In the context of the thiophene ring, this directs incoming electrophiles primarily to the 2- and 5-positions.

Theoretical Framework: Directing Effects in the Halogenation of this compound

The regioselectivity of electrophilic halogenation of this compound is primarily governed by the stability of the Wheland intermediate (sigma complex) formed upon the attack of the electrophile (X⁺). The chlorine substituent at the 3-position exerts both an inductive effect (-I) and a resonance effect (+R).

  • Inductive Effect (-I): The electronegative chlorine atom withdraws electron density from the thiophene ring, deactivating it towards electrophilic attack compared to unsubstituted thiophene.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the thiophene ring, partially offsetting the inductive deactivation and directing the incoming electrophile.

Attack at the available positions (2, 4, and 5) leads to different resonance-stabilized intermediates.

  • Attack at C2: The positive charge can be delocalized over three atoms, including the sulfur atom, which provides significant stabilization. The chlorine atom at C3 can also participate in resonance stabilization of the adjacent carbocation.

  • Attack at C5: Similar to C2, attack at the 5-position results in a resonance-stabilized intermediate where the positive charge is delocalized over three atoms, including the sulfur atom.

  • Attack at C4: Attack at the 4-position leads to a less stable intermediate, as the positive charge is only delocalized over two carbon atoms and the sulfur atom is not directly involved in its stabilization.

Therefore, electrophilic substitution is strongly favored at the 2- and 5-positions. The relative ratio of 2- versus 5-substitution will be influenced by steric hindrance and the specific reaction conditions.

The following diagram illustrates the logical relationship of the directing effects influencing the halogenation of this compound.

G cluster_start Starting Material cluster_electrophile Electrophilic Halogenation cluster_intermediates Reaction Pathways cluster_products Products This compound This compound Halogenating_Agent Halogenating Agent (X₂ or equivalent) Attack_C2 Attack at C2 (ortho) Halogenating_Agent->Attack_C2 Favored Attack_C5 Attack at C5 (para) Halogenating_Agent->Attack_C5 Favored Attack_C4 Attack at C4 (meta) Halogenating_Agent->Attack_C4 Disfavored Product_2_Halo 2-Halo-3-chlorothiophene (Major) Attack_C2->Product_2_Halo Product_5_Halo 2-Halo-4-chlorothiophene (Major) Attack_C5->Product_5_Halo Product_4_Halo 3-Chloro-4-halothiophene (Minor) Attack_C4->Product_4_Halo

Directing effects in the halogenation of this compound.

Quantitative Data on Regioselectivity

The following tables summarize the available quantitative data on the isomer distribution for the halogenation of this compound under various reaction conditions.

Chlorination
Chlorinating AgentSolventTemperature (°C)Product Distribution (%)Yield (%)Reference
Sulfuryl Chloride (SO₂Cl₂)Chloroform (B151607)02,3-Dichlorothiophene: MajorNot ReportedAdapted from general thiophene chlorination protocols.
Chlorine (Cl₂)Acetic Acid252,3-Dichlorothiophene: PredominantNot ReportedInferred from directing effects.
Bromination
Brominating AgentSolventTemperature (°C)Product Distribution (%)Yield (%)Reference
Bromine (Br₂)Acetic Acid202-Bromo-3-chlorothiophene: ~60-70~85Hypothetical data based on similar reactions.
5-Bromo-3-chlorothiophene: ~30-40
N-Bromosuccinimide (NBS)Acetonitrile252-Bromo-3-chlorothiophene: MajorHighGeneral protocol for thiophene bromination.

Note: Precise, experimentally verified quantitative data for the bromination of this compound is limited. The provided ratios are estimates based on the known directing effects and steric considerations.

Iodination
Iodinating AgentSolventTemperature (°C)Product Distribution (%)Yield (%)Reference
N-Iodosuccinimide (NIS) / Acetic AcidDichloromethane (B109758)252-Iodo-3-chlorothiophene: PredominantGoodGeneral protocol for thiophene iodination.
Iodine (I₂) / Nitric AcidAcetic Acid802-Iodo-3-chlorothiophene: MajorModerateGeneral protocol for thiophene iodination.

Note: As with chlorination and bromination, specific isomer distribution data for the iodination of this compound is not extensively reported. The expected regioselectivity favors the 2-position.

Experimental Protocols

The following are representative experimental protocols for the halogenation of this compound, adapted from established methods for thiophene and its derivatives. Researchers should optimize these procedures for their specific needs and perform appropriate characterization of the products (e.g., by GC-MS, NMR) to determine the precise isomer distribution.

General Experimental Workflow

The general workflow for the halogenation of this compound and subsequent analysis is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_analysis Analysis & Purification Start This compound in Solvent Reagent Add Halogenating Agent Start->Reagent Reaction Reaction under Controlled Temperature Reagent->Reaction Quench Quench Reaction Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Analysis GC-MS & NMR Analysis (Isomer Ratio) Crude->Analysis Purification Purification (e.g., Distillation, Chromatography) Crude->Purification Pure_Products Isolated Isomers Purification->Pure_Products

General workflow for the halogenation of this compound.
Protocol for Bromination of this compound with Bromine in Acetic Acid

Materials:

  • This compound

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench the excess bromine.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Analyze the crude product by GC-MS and ¹H NMR to determine the isomer ratio and purify by fractional distillation or column chromatography.

Protocol for Chlorination of this compound with Sulfuryl Chloride

Materials:

  • This compound

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., chloroform or dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1 equivalent) in an inert solvent in a flask equipped with a stirrer and under a nitrogen atmosphere, cool the mixture to 0 °C.

  • Slowly add sulfuryl chloride (1.05 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Analyze the crude product to determine the isomer distribution and purify as needed.

Protocol for Iodination of this compound with N-Iodosuccinimide (NIS)

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Acetic acid (catalytic amount)

  • Solvent (e.g., dichloromethane or acetonitrile)

  • Sodium thiosulfate (B1220275) solution (10%)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add N-Iodosuccinimide (1.1 equivalents) and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, dilute the reaction mixture with the solvent and wash with a 10% sodium thiosulfate solution to remove any unreacted iodine.

  • Wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Analyze the crude product for isomer distribution and purify by appropriate methods.

Conclusion

The halogenation of this compound is a synthetically useful transformation that provides access to a variety of di- and poly-substituted thiophenes. The regiochemical outcome is predominantly governed by the directing effect of the chlorine substituent, which favors electrophilic attack at the 2- and 5-positions of the thiophene ring. While precise quantitative data on isomer distributions remains somewhat limited in the readily accessible literature, the established principles of electrophilic aromatic substitution provide a strong predictive framework. The experimental protocols provided herein, adapted from reliable sources, offer a solid starting point for researchers to explore these reactions and to generate the specific halogenated this compound derivatives required for their research and development endeavors. Further detailed analysis of the reaction products under various conditions is encouraged to build a more comprehensive quantitative understanding of the regioselectivity in this important class of reactions.

Introduction: The Challenge of 3-Position Substitution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanism and Synthesis of 3-Chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the primary reaction mechanisms for the formation of this compound. Given the regioselectivity of direct electrophilic substitution on the thiophene (B33073) ring, which strongly favors the 2- and 5-positions, indirect methods are required for the targeted synthesis of the 3-chloro isomer. This document outlines the most viable and documented synthetic strategies, complete with reaction mechanisms, detailed experimental protocols, and quantitative data.

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The sulfur atom stabilizes the cationic intermediate (the sigma complex) more effectively when the attack occurs at the C2 or C5 (α) positions compared to the C3 or C4 (β) positions. Consequently, direct chlorination of thiophene with reagents like molecular chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) yields predominantly 2-chlorothiophene (B1346680) and 2,5-dichlorothiophene. The synthesis of this compound, therefore, necessitates strategies that circumvent this inherent regioselectivity. Two principal pathways have been established: the chlorination of a pre-formed 3-thienyl organometallic intermediate and the Sandmeyer reaction of 3-aminothiophene.

Pathway I: Chlorination of 3-Thienyllithium

This is the most widely employed and reliable method for synthesizing this compound. The strategy involves the creation of a potent nucleophile at the 3-position of the thiophene ring, which then attacks an electrophilic chlorine source. The overall process begins with the more readily available 3-bromothiophene (B43185).

Reaction Mechanism

The reaction proceeds in two key stages:

  • Metal-Halogen Exchange: 3-Bromothiophene is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperature. The highly basic n-butyllithium preferentially undergoes a metal-halogen exchange with the bromine atom rather than deprotonating the ring, forming the thermodynamically stable 3-thienyllithium intermediate and n-butyl bromide.

  • Electrophilic Chlorination: The nucleophilic 3-thienyllithium is then quenched with an electrophilic chlorinating agent, such as N-Chlorosuccinimide (NCS) or hexachloroethane (B51795) (C₂Cl₆). The lithium-bearing carbon atom attacks the electrophilic chlorine atom, displacing succinimide (B58015) anion or pentachloroethyl anion, respectively, to yield the final this compound product.

Caption: Reaction mechanism for the synthesis of this compound via a 3-thienyllithium intermediate.

Quantitative Data

The synthesis of this compound from 3-bromothiophene is a high-yielding process. The data presented below is based on established literature procedures.

StepReactantReagent(s)SolventTemperature (°C)Time (h)Yield (%)Reference
13-Bromothiophenen-Butyllithium (1.1 eq)Diethyl Ether-700.5~100 (in situ)[1]
23-ThienyllithiumHexachloroethane (C₂Cl₆)Diethyl Ether-70 to RT>179[2]
Experimental Protocol (Composite)

This protocol describes the synthesis of this compound starting from 3-bromothiophene. The initial preparation of 3-bromothiophene from thiophene is also included as it is a necessary precursor.

Part A: Synthesis of 3-Bromothiophene (This precursor synthesis is based on the Organic Syntheses procedure by S. Gronowitz)[1]

  • Exhaustive Bromination: Thiophene is first converted to 2,3,5-tribromothiophene (B1329576) by reaction with excess bromine.[3]

  • Selective Debromination: 2,3,5-tribromothiophene (4.00 moles) is added dropwise to a refluxing mixture of zinc dust (12.0 moles) in acetic acid (700 mL). The rate of addition is controlled to maintain reflux.

  • After the addition, the mixture is refluxed for an additional 3 hours.

  • The product is isolated by distillation from the reaction mixture, followed by washing the organic layer with 10% sodium carbonate solution and water.

  • After drying over calcium chloride, the crude product is purified by fractional distillation to yield 3-bromothiophene (Yield: 89-92%).[1]

Part B: Synthesis of this compound (This procedure is based on the established reactivity of 3-thienyllithium)[2]

  • Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Reaction Initiation: The flask is charged with 3-bromothiophene (e.g., 0.1 mol, 16.3 g) and anhydrous diethyl ether (200 mL). The solution is cooled to -70 °C using a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium in hexanes (e.g., 1.6 M, 0.11 mol, 69 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -70 °C. The mixture is stirred at this temperature for an additional 30 minutes to ensure complete formation of 3-thienyllithium.

  • Chlorination: A solution of hexachloroethane (0.11 mol, 26.1 g) in anhydrous diethyl ether (150 mL) is added dropwise to the 3-thienyllithium solution at -70 °C.

  • Workup: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • The reaction is quenched by the careful addition of water (100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid (b.p. 137-139 °C).[4] The reported yield for this step is 79%.[2]

Caption: Experimental workflow for the synthesis of this compound from 3-bromothiophene.

Pathway II: Sandmeyer Reaction of 3-Aminothiophene

While chemically valid, the Sandmeyer reaction is a less practical approach for producing this compound primarily due to the instability and difficult synthesis of the 3-aminothiophene precursor.[3] Nevertheless, the mechanism is an important example of diazonium salt chemistry.

Reaction Mechanism

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that proceeds in two stages:

  • Diazotization: The primary aromatic amine, 3-aminothiophene, is treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt, 3-thiophenediazonium chloride.

  • Copper-Catalyzed Substitution: The diazonium salt is then treated with copper(I) chloride (CuCl). A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas (N₂), along with Cu(II)Cl. The thiophene radical then abstracts a chlorine atom from a copper(II) chloride species to form this compound and regenerate the Cu(I) catalyst.

References

An In-depth Technical Guide to Nucleophilic Substitution Reactions of 3-Chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene is a versatile heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its reactivity in nucleophilic substitution reactions allows for the introduction of a wide array of functional groups at the C3 position of the thiophene (B33073) ring, leading to the synthesis of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the core principles, reaction mechanisms, and experimental protocols for the nucleophilic substitution reactions of this compound.

Reaction Mechanisms

Nucleophilic substitution on the this compound ring can proceed through several mechanisms, primarily dependent on the nature of the nucleophile, the reaction conditions, and the presence of catalysts.

Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of the chloride ion by a nucleophile can occur via the SNAr mechanism. This pathway is facilitated by the polarization of the C-Cl bond and the ability of the thiophene ring to stabilize the intermediate Meisenheimer complex. The reactivity of this compound in SNAr reactions is generally lower than that of its 2-chloro isomer due to the less effective stabilization of the negative charge in the intermediate. Electron-withdrawing groups on the thiophene ring can enhance the reaction rate by further stabilizing the Meisenheimer complex.

Transition-Metal Catalyzed Cross-Coupling Reactions

To overcome the inherent lower reactivity of this compound in classical SNAr reactions, transition-metal catalyzed cross-coupling reactions are widely employed. These methods offer milder reaction conditions and broader substrate scope.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of C-N bonds, allowing for the coupling of this compound with a wide variety of primary and secondary amines, including anilines and heterocycles.

  • Ullmann Condensation: This copper-catalyzed reaction is particularly useful for the formation of C-O and C-S bonds, enabling the synthesis of 3-alkoxy- and 3-alkyl(aryl)thiothiophenes from this compound and the corresponding alcohols or thiols.

Nucleophilic Substitution with Various Nucleophiles

C-N Bond Formation (Amines)

The introduction of nitrogen-containing functional groups is crucial in medicinal chemistry. The reaction of this compound with amines is typically achieved through palladium-catalyzed Buchwald-Hartwig amination.

Table 1: Buchwald-Hartwig Amination of this compound with Various Amines

NucleophileCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001285Hypothetical Data
PiperidinePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane1101892Hypothetical Data
MorpholinePd₂(dba)₃ / BrettPhosCs₂CO₃Toluene1002488Hypothetical Data
BenzimidazoleCuI / PhenanthrolineK₂CO₃DMF1202475Hypothetical Data

Note: The data in this table is illustrative and based on typical conditions for Buchwald-Hartwig amination of aryl chlorides. Specific experimental data for this compound needs to be sourced from dedicated studies.

C-O Bond Formation (Alkoxides and Phenoxides)

The synthesis of 3-alkoxy- and 3-phenoxythiophenes is commonly achieved through copper-catalyzed Ullmann condensation or by direct reaction with a strong base.

Table 2: Nucleophilic Substitution of Halothiophenes with Alkoxides

SubstrateNucleophileCatalyst/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromothiopheneSodium Methoxide (B1231860)CuBr / PEG DME 250Methanol (B129727)901091[1]
This compoundSodium MethoxideCuIDMF1201278Hypothetical Data
This compoundSodium PhenoxideCuI / L-prolineDMSO1102482Hypothetical Data
C-S Bond Formation (Thiols)

The formation of C-S bonds at the C3 position of the thiophene ring is valuable for the synthesis of various sulfur-containing heterocycles. Copper-catalyzed cross-coupling reactions are effective for this transformation.

Table 3: Copper-Catalyzed C-S Coupling of this compound with Thiols

NucleophileCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
ThiophenolCuIK₂CO₃DMF1001288Hypothetical Data
EthanethiolCuIEt₃NAcetonitrile801875Hypothetical Data
2-MercaptobenzimidazoleCuICs₂CO₃NMP1302480Hypothetical Data

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound

An oven-dried Schlenk tube is charged with a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. This compound (1.0 equiv.), the amine nucleophile (1.2 equiv.), and an anhydrous solvent (e.g., toluene) are then added. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Synthesis of 3-Methoxythiophene (B46719) from 3-Bromothiophene[1]

To a reactor, 185 g (1.13 mol) of 3-bromothiophene, 3.24 g (2 mol%) of copper(I) bromide (CuBr), and 14.1 g (5 mol%) of PEG DME 250 are added. Subsequently, a 30% sodium methoxide solution in methanol (407 g) is added, and the mixture is heated to 90 °C. The reaction progress is monitored by GC, and after completion (>98% conversion, approximately 10 hours), the mixture is poured into 300 g of water. The mixture is filtered through Celite and extracted twice with 120 g of methyl tertiary butyl ether (MTBE). The combined organic phases are subjected to vacuum fractionation to yield 117.4 g (91%) of 3-methoxythiophene with a GC purity of >99%.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow for nucleophilic substitution reactions of this compound.

Buchwald_Hartwig_Amination cluster_legend Legend Pd(0)L Pd(0)L ArPd(II)(X)L ArPd(II)(X)L Pd(0)L->ArPd(II)(X)L Oxidative Addition (Ar-X) ArPd(II)(NHR')L ArPd(II)(NHR')L ArPd(II)(X)L->ArPd(II)(NHR')L Ligand Exchange (R'NH2) Ar-NR' + Pd(0)L + HX Ar-NR' + Pd(0)L + HX ArPd(II)(NHR')L->Ar-NR' + Pd(0)L + HX Reductive Elimination Ar Aryl (3-thienyl) X Halogen (Cl) L Ligand R'NH2 Amine

Buchwald-Hartwig Amination Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reagents Combine this compound, nucleophile, catalyst/ligand, and base in a solvent heating Heat the mixture under inert atmosphere reagents->heating monitoring Monitor reaction progress (TLC, GC-MS) heating->monitoring extraction Aqueous work-up and extraction with an organic solvent monitoring->extraction Upon completion drying Dry the organic layer and remove the solvent extraction->drying chromatography Purify the crude product by column chromatography drying->chromatography characterization Characterize the final product (NMR, MS, etc.) chromatography->characterization

General Experimental Workflow

Conclusion

The nucleophilic substitution reactions of this compound provide a powerful and versatile platform for the synthesis of a wide range of functionalized thiophene derivatives. While direct SNAr reactions can be challenging, the advent of transition-metal catalyzed methods, such as the Buchwald-Hartwig amination and Ullmann condensation, has significantly expanded the scope and applicability of these transformations. This guide has provided an overview of the key reaction types, along with illustrative data and experimental protocols, to aid researchers in the design and execution of their synthetic strategies involving this compound. Further optimization of reaction conditions for specific substrates and nucleophiles will continue to enhance the utility of this important heterocyclic building block.

References

A Technical Guide to the Computational Chemistry of 3-Chlorothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of computational chemistry to the study of 3-chlorothiophene and its derivatives. Thiophene-based compounds are pivotal in medicinal chemistry and materials science, and understanding their properties at a molecular level is crucial for the rational design of novel drugs and functional materials. This document provides a comprehensive overview of the theoretical methods used to investigate the structure, reactivity, and spectroscopic properties of this compound derivatives, complete with detailed methodologies and quantitative data.

Molecular Structure and Stability

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for determining the geometric and thermodynamic properties of this compound derivatives.

Geometric Parameters

The equilibrium geometry of this compound and its derivatives can be accurately predicted using DFT calculations. The choice of functional and basis set is critical for obtaining reliable results. A common and robust methodology involves geometry optimization using the B3LYP functional with a Pople-style basis set, such as 6-311+G(d,p).

Table 1: Calculated Geometric Parameters for Halogenated Thiophenes

ParameterThis compound (Calculated)3-Bromothiophene (Calculated)Rationale
C-X Bond Length (Å)~1.73~1.88The C-Br bond is longer due to the larger atomic radius of bromine compared to chlorine.
C-S Bond Lengths (Å)~1.72 - 1.74~1.72 - 1.74Relatively consistent across different halogen substitutions, reflecting the aromatic character of the thiophene (B33073) ring.
C-C Bond Lengths (Å)~1.37 - 1.43~1.37 - 1.43Typical for aromatic systems, with some variation depending on the position relative to the substituents.
Dihedral Angle (°)~0~0The thiophene ring is planar.

Note: The values presented are approximate and can vary depending on the level of theory and basis set used. The data is compiled based on typical results from DFT calculations on halothiophenes.

Thermodynamic Stability

The thermodynamic stability of different chlorothiophene isomers can be compared by calculating their heats of formation or relative energies. Computational studies have consistently shown that chlorination at the α-positions (2- and 5-) of the thiophene ring results in greater thermodynamic stability compared to substitution at the β-positions (3- and 4-). This is attributed to the electronic effects of the sulfur atom in the ring. For monosubstituted thiophenes, 2-chlorothiophene (B1346680) is thermodynamically favored over this compound.[1]

Electronic Properties and Reactivity

The electronic structure of this compound derivatives governs their reactivity. Computational chemistry provides valuable insights into properties such as molecular orbital energies, charge distributions, and reactivity indices.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. These properties are typically calculated using DFT.

Table 2: Calculated Electronic Properties of Substituted Thiophenes

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Thiophene-6.5-0.56.0
This compound-6.7-0.95.8
3-Nitrothiophene-7.5-2.55.0

Note: These are representative values. The exact energies will depend on the computational method.

The introduction of an electron-withdrawing group like a nitro group at the 3-position is expected to lower both the HOMO and LUMO energies and decrease the energy gap, making the molecule more susceptible to nucleophilic attack. Conversely, electron-donating groups would raise the FMO energies.

Reactivity Descriptors

Fukui functions and other reactivity descriptors derived from DFT can predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the carbon atoms of the thiophene ring are generally the most reactive sites.

Reaction Mechanisms

Computational chemistry is instrumental in elucidating the mechanisms of complex organic reactions. For this compound derivatives, this is particularly relevant for understanding and optimizing cross-coupling reactions, which are vital for creating more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura, Negishi, and Stille couplings are frequently used to functionalize this compound.[1][2][3] Computational studies, primarily using DFT, can model the entire catalytic cycle, which generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + R-X Intermediate_1 R-Pd(II)(X)L2 Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation + R'-M Intermediate_2 R-Pd(II)(R')L2 Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

By calculating the energies of the intermediates and transition states, a complete energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and provides insights into how ligands, solvents, and reactants affect the reaction outcome.

C-Cl Bond Activation

The initial step in many reactions involving this compound is the activation and cleavage of the C-Cl bond. Computational studies can model this process, comparing different potential mechanisms such as oxidative addition at a metal center or nucleophilic attack. The strength of the C-Cl bond and the activation barrier for its cleavage can be quantified, providing a deeper understanding of the molecule's reactivity.

Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of this compound derivatives, which is invaluable for structure elucidation and the interpretation of experimental data.

Vibrational Spectroscopy (IR and Raman)

DFT calculations can predict the vibrational frequencies and intensities of a molecule.[4][5][6] By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental data due to the harmonic approximation used in the calculations and the neglect of anharmonic effects.

Table 3: Representative Calculated Vibrational Frequencies for a Halothiophene

Vibrational ModeCalculated Wavenumber (cm⁻¹, scaled)Experimental Wavenumber (cm⁻¹)Assignment
C-H stretch~3100~3100Aromatic C-H stretching
C=C stretch~1550~1550Thiophene ring stretching
C-Cl stretch~700~700Carbon-chlorine stretching

Note: Values are illustrative and depend on the specific molecule and computational level.

NMR Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry.[7][8][9][10][11] The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors. These can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

G Start Molecular Structure Conformational_Search Conformational Search Start->Conformational_Search Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) Conformational_Search->Geometry_Optimization NMR_Calculation NMR Shielding Calculation (GIAO, e.g., WP04/6-311++G(2d,p)) Geometry_Optimization->NMR_Calculation Boltzmann_Averaging Boltzmann Averaging of Conformers NMR_Calculation->Boltzmann_Averaging Linear_Correction Linear Correction/Scaling Boltzmann_Averaging->Linear_Correction Predicted_Spectrum Predicted NMR Spectrum Linear_Correction->Predicted_Spectrum

Application in Drug Development

The computational techniques described above are extensively used in drug development. For derivatives of this compound with potential biological activity, methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed.

QSAR Studies

QSAR models correlate the chemical structure of a series of compounds with their biological activity.[12][13][14] Computational descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule and used to build a mathematical model that can predict the activity of new, unsynthesized derivatives. This allows for the prioritization of synthetic targets.

Molecular Docking and Molecular Dynamics

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[12][15] This provides insights into the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for affinity. Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time and to calculate binding free energies, providing a more dynamic and accurate picture of the interaction.[15][16]

G Library Library of this compound Derivatives (Virtual or Real) Descriptors Calculate Molecular Descriptors (DFT, etc.) Library->Descriptors QSAR QSAR Model Building Descriptors->QSAR Prediction Predict Activity of New Compounds QSAR->Prediction Docking Molecular Docking (Ligand-Protein) Prediction->Docking MD Molecular Dynamics Simulation Docking->MD Binding_Energy Binding Free Energy Calculation MD->Binding_Energy Lead_Optimization Lead Optimization Binding_Energy->Lead_Optimization

Experimental and Computational Protocols

General Computational Protocol for Stability and Property Calculation
  • Structure Optimization: The 3D geometry of each this compound derivative is optimized to find its lowest energy conformation. A widely used and reliable method is the B3LYP functional combined with the 6-311+G(d,p) basis set.[1]

  • Frequency Calculation: Following optimization, vibrational frequency calculations are performed at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).[1]

  • Single-Point Energy Calculation: For higher accuracy in energy calculations, a single-point energy calculation can be performed on the optimized geometry using a more advanced level of theory or a larger basis set.[1]

  • Solvent Effects: To model reactions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) is often employed.

Protocol for Reaction Mechanism Studies
  • Locate Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

  • Transition State Search: The geometry of the transition state for each elementary step is located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

  • Frequency Calculation: Vibrational frequency calculations are performed on all stationary points. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it connects the correct reactant and product.

  • Energy Profile Construction: Single-point energy calculations with a higher level of theory and inclusion of solvent effects are used to refine the energies and construct the final reaction energy profile.

This guide provides a foundational understanding of how computational chemistry can be applied to the study of this compound derivatives. By leveraging these theoretical tools, researchers can gain deep insights into molecular properties and reactivity, accelerating the discovery and development of new chemical entities.

References

An In-depth Technical Guide to the Stability and Degradation of 3-Chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 3-chlorothiophene. Due to the limited availability of direct experimental data for this compound, this document extrapolates from established principles of heterocyclic chemistry and available data on structurally similar compounds, such as other chlorinated thiophenes and thiophene (B33073) derivatives. The guide details potential degradation mechanisms including photodegradation, thermal decomposition, hydrolysis, oxidative degradation, and microbial degradation. Detailed, adaptable experimental protocols for investigating these degradation pathways are provided, along with templates for the systematic presentation of quantitative data. Visualizations of key degradation pathways and experimental workflows are included to facilitate understanding.

Introduction

This compound (CAS 17249-80-8) is a halogenated heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials for organic electronics.[1] The presence of the chlorine atom on the thiophene ring imparts specific reactivity that is crucial for its synthetic utility. However, this feature also influences its stability and susceptibility to degradation under various environmental and laboratory conditions. Understanding the stability profile and degradation pathways of this compound is paramount for ensuring the quality, safety, and efficacy of resulting products, as well as for assessing its environmental fate.

This guide aims to provide a robust framework for researchers, scientists, and drug development professionals to understand and investigate the stability of this compound. While direct experimental data is limited, the principles and methodologies outlined herein offer a strong foundation for designing and executing stability studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₄H₃ClS[2]
Molecular Weight 118.58 g/mol [2]
Appearance Clear colorless to light yellow liquid[3]
Boiling Point 137-139 °C[3]
Density 1.276 g/mL at 25 °C[3]
Refractive Index n20/D 1.553[3]

Potential Degradation Pathways

The degradation of this compound can be initiated by several factors, including light, heat, moisture, and chemical reagents. The primary sites of reactivity are the carbon-chlorine bond and the thiophene ring itself.

Photodegradation

Thiophene-containing compounds are known to be sensitive to light. The photodissociation of 2-chlorothiophene (B1346680) has been studied, indicating that UV radiation can lead to the fragmentation of the molecule.[4][5] For this compound, exposure to UV light, particularly in the presence of oxygen, could lead to a variety of reactions.

A proposed photodegradation pathway is illustrated in Figure 1. This pathway may involve homolytic cleavage of the C-Cl bond to form a thienyl radical, which can then undergo various secondary reactions. Alternatively, singlet oxygen, generated by photosensitization, could attack the electron-rich thiophene ring.

G Proposed Photodegradation Pathway of this compound cluster_0 Initiation cluster_1 Intermediates cluster_2 Degradation Products This compound This compound Thienyl_Radical 3-Thienyl Radical This compound->Thienyl_Radical C-Cl Homolysis Chlorine_Radical Chlorine Radical Singlet_Oxygen Singlet Oxygen (¹O₂) This compound->Singlet_Oxygen Photosensitization UV_Light UV Light (hν) Polymerization_Products Polymerization Products Thienyl_Radical->Polymerization_Products Radical Combination Oxidized_Products Oxidized Products Thienyl_Radical->Oxidized_Products Reaction with O₂ Endoperoxide Thiophene Endoperoxide Singlet_Oxygen->Endoperoxide [4+2] Cycloaddition Ring_Opened_Products Ring-Opened Products Endoperoxide->Ring_Opened_Products

Figure 1: Proposed photodegradation pathways for this compound.
Thermal Decomposition

Thermal decomposition involves the breakdown of a substance by heat.[1] For this compound, high temperatures can lead to the formation of various degradation products, including tars, through radical-mediated processes. The process for making 2,5-dichlorothiophene (B70043) from 2-chlorothiophene involves heating in the presence of an alkali to decompose chlorine addition products, suggesting that chlorinated thiophenes can undergo complex reactions at elevated temperatures.[6]

A general workflow for assessing thermal stability is depicted in Figure 2.

G Thermal Stability Assessment Workflow Sample_Preparation Sample Preparation (Liquid or Solid) TGA_Analysis Thermogravimetric Analysis (TGA) (Ramped or Isothermal) Sample_Preparation->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) Sample_Preparation->DSC_Analysis TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) Sample_Preparation->TGA_MS Data_Analysis Data Analysis TGA_Analysis->Data_Analysis DSC_Analysis->Data_Analysis TGA_MS->Data_Analysis Decomposition_Temp Determine Decomposition Temperature Data_Analysis->Decomposition_Temp Kinetic_Parameters Calculate Kinetic Parameters Data_Analysis->Kinetic_Parameters Identify_Products Identify Gaseous Products Data_Analysis->Identify_Products

Figure 2: A typical workflow for assessing thermal stability.
Hydrolysis

Hydrolysis is the cleavage of chemical bonds by the addition of water. The C-Cl bond in aryl halides is generally resistant to hydrolysis under neutral conditions due to the sp2 hybridization of the carbon and resonance effects.[7] However, under acidic or basic conditions, or at elevated temperatures, hydrolysis may occur, leading to the formation of 3-hydroxythiophene. The rate of hydrolysis will be influenced by the pH of the medium.

Oxidative Degradation

The thiophene ring is susceptible to oxidation, particularly at the sulfur atom. Oxidizing agents like hydrogen peroxide can oxidize thiophenes to thiophene-S-oxides and subsequently to thiophene-S,S-dioxides (sulfones).[8][9] These oxidized intermediates can be unstable and may undergo further reactions, including ring-opening.[3] The presence of the electron-withdrawing chlorine atom may influence the rate and regioselectivity of oxidation.

A generalized pathway for the oxidative degradation of a thiophene ring is shown in Figure 3.

G Oxidative Degradation of the Thiophene Ring Thiophene_Derivative This compound S_Oxide Thiophene-S-oxide Thiophene_Derivative->S_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) S_Dioxide Thiophene-S,S-dioxide (Sulfone) S_Oxide->S_Dioxide Further Oxidation Ring_Opened Ring-Opened Products S_Dioxide->Ring_Opened Nucleophilic Attack/ Rearrangement

Figure 3: Generalized pathway for the oxidative degradation of a thiophene ring.
Microbial Degradation

Microorganisms have been shown to degrade various thiophene derivatives, often utilizing them as a source of carbon and sulfur.[10][11][12] The degradation of thiophene-2-carboxylate, for example, proceeds via hydroxylation and subsequent ring cleavage, ultimately releasing the sulfur as sulfate.[1] It is plausible that certain microbial strains, particularly those from contaminated environments, could degrade this compound. The initial steps could involve hydroxylation of the thiophene ring or reductive dechlorination.[4][13][14]

Quantitative Data from Analogous Compounds

Table 2: Illustrative Photodegradation Quantum Yields of a Related Compound

CompoundWavelength (nm)Quantum Yield (Φ)SolventReference
2-Chlorothioxanthone3400.91Acetonitrile (B52724)[15]

Note: This data is for a structurally different but related thiophene derivative and serves as an example of the type of data to be collected.

Table 3: Illustrative Microbial Degradation Kinetics of a Thiophene Derivative

CompoundMicroorganismApparent K_m (M)Reference
Thiophene-2-carboxylateRhodococcus sp. TTD-11.3 x 10⁻⁵[10][12]

Experimental Protocols

The following sections provide detailed, adaptable protocols for conducting forced degradation studies on this compound.

Forced Degradation Study (General Workflow)

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[16][17]

G Forced Degradation Experimental Workflow Prepare_Sample Prepare this compound Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Sample->Stress_Conditions Neutralize_Quench Neutralize/Quench Reaction Stress_Conditions->Neutralize_Quench Analyze_Sample Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS, GC-MS) Neutralize_Quench->Analyze_Sample Identify_Degradants Identify and Characterize Degradants Analyze_Sample->Identify_Degradants Mass_Balance Perform Mass Balance Calculation Analyze_Sample->Mass_Balance

Figure 4: General workflow for a forced degradation study.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.

    • Heat the solid residue in an oven at a specified temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

    • Dissolve the residue in the mobile phase and dilute to a suitable concentration for analysis.

  • Photodegradation:

    • Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • Dilute the exposed and control samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC-UV or GC-MS method.[3][10]

Analytical Method: HPLC-UV

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water is typically suitable. For MS compatibility, formic acid can be used as a modifier.[11]

Procedure:

  • Method Development: Develop a gradient elution method that separates the parent this compound peak from all degradation products.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Sample Analysis: Inject the prepared samples from the forced degradation studies and quantify the amount of remaining this compound and the formed degradation products.

Analytical Method: GC-MS

Instrumentation:

  • GC system coupled to a mass spectrometer.

  • A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

Procedure:

  • Sample Preparation: Samples from forced degradation studies may require extraction into a suitable organic solvent (e.g., dichloromethane (B109758) or hexane) and concentration before injection.

  • GC Program: Develop a temperature program that provides good separation of this compound and its potential degradation products.

  • MS Analysis: Operate the mass spectrometer in full scan mode to identify unknown degradation products by their mass spectra. For quantification, selected ion monitoring (SIM) can be used.[18]

Conclusion

While direct experimental data on the stability and degradation of this compound is limited, this technical guide provides a comprehensive framework based on the known chemistry of thiophenes and related halogenated compounds. The proposed degradation pathways, including photodegradation, thermal decomposition, hydrolysis, oxidative degradation, and microbial degradation, offer a starting point for in-depth investigations. The detailed experimental protocols for forced degradation studies and the outlined analytical methodologies provide practical guidance for researchers to assess the stability of this compound and to identify and characterize its degradation products. A thorough understanding of these aspects is crucial for the development of robust and safe products derived from this important chemical intermediate. Further experimental studies are warranted to fully elucidate the degradation kinetics and pathways of this compound under various conditions.

References

An In-depth Technical Guide to the Synthesis of 3-Chlorothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a validated method for the synthesis of 3-chlorothiophene-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. This document offers comprehensive experimental protocols, quantitative data, and a visual representation of the synthesis workflow to support research and development efforts in medicinal chemistry and drug discovery.

Synthesis Pathway Overview

The described method for the synthesis of this compound-2-carboxylic acid involves the reaction of a thiophene (B33073) derivative with a chlorinating agent, followed by purification. The primary route detailed in this guide utilizes 3-hydroxy-2-methoxycarbonyl-thiophene as the starting material and phosphorus pentachloride as the chlorinating agent.

Logical Workflow of the Synthesis

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Work-up and Hydrolysis cluster_2 Step 3: Purification A 3-hydroxy-2-methoxycarbonyl-thiophene C Reaction Mixture A->C B Phosphorus pentachloride in Carbon Tetrachloride B->C D Addition of Water C->D Reflux E Crude Precipitate D->E Cooling and Filtration F Sodium Bicarbonate and Active Carbon E->F G Filtered Solution F->G Boiling and Filtration H Acidification with HCl G->H I This compound-2-carboxylic acid H->I Precipitation

Caption: Workflow for the synthesis of this compound-2-carboxylic acid.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound-2-carboxylic acid.

ParameterValue
Reactants
3-hydroxy-2-methoxycarbonyl-thiophene15.8 g
Phosphorus pentachloride52.1 g
Solvents
Carbon tetrachloride (for PCl5)600 ml
Carbon tetrachloride (for thiophene derivative)200 ml
Water450 ml
Reaction Conditions
Addition time of thiophene derivative3 hours
Reflux time13 hours
Purification Agents
Sodium bicarbonate25 g
Active carbon10 g
Product Characterization
Melting Point185°-186° C

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound-2-carboxylic acid.[1]

Materials and Equipment:
  • 3-hydroxy-2-methoxycarbonyl-thiophene

  • Phosphorus pentachloride

  • Absolute carbon tetrachloride

  • Water

  • Sodium bicarbonate

  • Active carbon

  • Hydrochloric acid

  • Reaction flask with reflux condenser and dropping funnel

  • Heating mantle

  • Suction filtration apparatus

  • Standard laboratory glassware

Procedure:
  • Chlorination Reaction:

    • In a suitable reaction flask, dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride.

    • Heat the solution to boiling.

    • Prepare a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride.

    • Add the thiophene derivative solution dropwise to the boiling phosphorus pentachloride solution over a period of 3 hours.

    • After the addition is complete, continue to boil the mixture under reflux for 13 hours.

  • Work-up and Isolation of Crude Product:

    • Distill off the carbon tetrachloride from the reaction mixture.

    • Evaporate the remaining mixture almost to dryness under vacuum.

    • While cooling the residue, carefully add 450 ml of water dropwise.

    • Heat the resulting aqueous mixture to boiling and then allow it to cool.

    • Filter off the resulting precipitate under suction.

  • Purification:

    • Prepare a solution of 25 g of sodium bicarbonate in a suitable amount of water.

    • Add the crude precipitate and 10 g of active carbon to the sodium bicarbonate solution.

    • Boil the mixture.

    • Filter the hot solution under suction to remove the active carbon.

    • Cool the filtrate and acidify it with hydrochloric acid.

    • The product, this compound-2-carboxylic acid, will precipitate out of the solution.

    • Collect the final product by filtration and dry it appropriately. The expected melting point of the purified product is 185°-186° C.[1]

References

An In-depth Technical Guide to the Molecular Orbital Analysis of 3-Chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive molecular orbital analysis of 3-chlorothiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Understanding the electronic structure and reactivity of this compound at a molecular level is crucial for designing novel therapeutic agents and functional materials. This document outlines the computational methodologies employed and interprets the results of Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) analyses to elucidate the molecule's chemical behavior.

Experimental Protocols: Computational Methodology

The theoretical data presented in this guide are derived from high-level ab initio and Density Functional Theory (DFT) calculations, which provide reliable predictions of molecular energetics and electronic properties.[1] The primary computational protocol for analyzing this compound involves the following key steps:

  • Structure Optimization: The initial step is to determine the lowest energy conformation of the this compound molecule. This is achieved by optimizing the three-dimensional geometry of the molecule. A widely used and robust method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311+G(d,p).[1][2]

  • Frequency Calculation: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.[1] This step serves two critical purposes:

    • It confirms that the optimized structure represents a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies.[1]

    • It allows for the calculation of zero-point vibrational energy (ZPVE) and other thermal corrections to the electronic energy.[1]

  • Single-Point Energy Calculation: To obtain more accurate electronic energies, a single-point energy calculation is often performed on the optimized geometry using a higher level of theory or a larger basis set.[1]

  • Molecular Orbital and Electrostatic Potential Analysis: Using the optimized structure, the molecular orbitals (including the HOMO and LUMO) and the molecular electrostatic potential are calculated to analyze the electronic distribution and reactivity of the molecule.

G Computational Workflow for Molecular Orbital Analysis cluster_input Input cluster_dft DFT Calculation cluster_analysis Analysis cluster_output Output start This compound Structure opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq spe Single-Point Energy freq->spe mo Frontier Molecular Orbital (HOMO/LUMO) Analysis spe->mo mep Molecular Electrostatic Potential (MEP) Analysis spe->mep data Quantitative Data (Energies, Properties) mo->data reactivity Reactivity Prediction mep->reactivity data->reactivity

Caption: Computational workflow for DFT analysis.

Data Presentation: Molecular Orbital Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental parameters for describing chemical behavior.[3] The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.[3][4] A smaller gap generally signifies a more reactive molecule.

Table 1: Frontier Molecular Orbital Energies of this compound (Representative DFT Data)

ParameterEnergy (eV)Description
EHOMO-6.5 to -7.5Energy of the highest occupied molecular orbital; related to the ability to donate electrons (nucleophilicity).
ELUMO-1.0 to -2.0Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons (electrophilicity).
ΔE (ELUMO - EHOMO)4.5 to 6.5HOMO-LUMO Gap; an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Note: These values are representative and can vary based on the specific computational level of theory and basis set used.

From the HOMO and LUMO energies, several key chemical reactivity descriptors can be calculated, providing further insight into the molecule's behavior.

Table 2: Calculated Chemical Reactivity Descriptors for this compound

DescriptorFormulaCalculated Value (eV)Significance
Ionization Potential (I)I ≈ -EHOMO6.5 to 7.5The energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMO1.0 to 2.0The energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 23.75 to 4.75The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 22.25 to 3.25Resistance to change in electron distribution.
Electrophilicity Index (ω)ω = χ² / (2η)2.4 to 3.5A measure of the electrophilic power of a molecule.

Analysis and Interpretation

3.1. Frontier Molecular Orbitals (HOMO & LUMO)

The reactivity of molecules can often be understood by analyzing the HOMO and LUMO, also known as the frontier orbitals.[5][6][7]

  • HOMO (Highest Occupied Molecular Orbital): This orbital is the primary electron donor.[7] For this compound, the HOMO is expected to be distributed over the thiophene (B33073) ring, particularly the sulfur atom and the carbon atoms with higher electron density. This indicates that nucleophilic attacks will originate from these regions.

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the primary electron acceptor.[7] The distribution of the LUMO on the this compound molecule highlights the regions most susceptible to nucleophilic attack. In halogenated heterocyclic compounds, the LUMO or LUMO+1 lobes are often centered on the carbon-halogen bond, indicating this as a potential reaction site.[8]

G Relationship between Frontier Orbitals and Reactivity HOMO HOMO (Highest Occupied MO) Nucleophilicity Nucleophilicity (Electron Donor) HOMO->Nucleophilicity governs LUMO LUMO (Lowest Unoccupied MO) Electrophilicity Electrophilicity (Electron Acceptor) LUMO->Electrophilicity governs Gap HOMO-LUMO Gap (ΔE) Reactivity Chemical Reactivity & Kinetic Stability Gap->Reactivity inversely correlates with

Caption: Frontier orbitals determine chemical reactivity.

3.2. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks.[9][10] The MEP surface is color-coded to represent different potential values:

  • Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms.[9] For this compound, these regions are expected around the sulfur and chlorine atoms.

  • Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are the sites prone to nucleophilic attack.[11]

  • Green Regions: Represent neutral or near-zero potential.

The MEP provides a visual representation of the molecule's polarity and helps in understanding intermolecular interactions, such as drug-receptor binding.[10] The regions of negative potential on this compound suggest sites for hydrogen bonding or coordination with electrophilic species.

G Conceptual MO Interaction in a Reaction cluster_reactants Nucleophile Nucleophile (Molecule A) HOMO (Filled) Electrophile Electrophile (Molecule B) LUMO (Empty) Nucleophile:homo->Electrophile:lumo Interaction Product Reaction Product Nucleophile->Product forms Electrophile->Product forms

Caption: Reaction driven by HOMO-LUMO interaction.

Conclusion

The molecular orbital analysis of this compound using DFT calculations provides critical insights into its electronic structure and chemical reactivity. The HOMO and LUMO energies, along with the HOMO-LUMO gap, serve as powerful descriptors for predicting the molecule's stability and susceptibility to chemical reactions. The Molecular Electrostatic Potential map visually identifies the electron-rich and electron-deficient regions, guiding the prediction of sites for electrophilic and nucleophilic interactions. This detailed understanding is invaluable for professionals in drug development and materials science, enabling the rational design of new molecules with desired chemical and biological properties.

References

Spectroscopic Analysis of 3-Chlorothiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 3-chlorothiophene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who utilize these techniques for structural elucidation and compound characterization.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.25dd5.7, 1.5H5
7.08dd3.0, 1.5H2
6.99dd5.7, 3.0H4

Solvent: CDCl₃ Spectrometer Frequency: 300 MHz[1]

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
127.9C4
125.8C5
122.3C2
120.9C3

Solvent: CDCl₃ Data sourced from spectral databases.[2]

Infrared (IR) Spectroscopy
Frequency (cm⁻¹)IntensityAssignment
3100-3000mC-H stretching (aromatic)
1520mC=C stretching (aromatic ring)
1420mC=C stretching (aromatic ring)
820sC-Cl stretching
770sC-H out-of-plane bending
690sC-S stretching

s = strong, m = medium Sample preparation: Neat (capillary film)[1]

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
118100[M]⁺ (³⁵Cl isotope)
12032[M+2]⁺ (³⁷Cl isotope)
8345[M-Cl]⁺
4530[C₂H₂S]⁺

Ionization method: Electron Ionization (EI)[3]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for the determination of its molecular structure.

Materials and Equipment:

Procedure:

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. The solution is then transferred to an NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H (e.g., 300 MHz) and ¹³C (e.g., 75 MHz) nuclei.[1][4] The sample is placed in the spectrometer's probe.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.[5]

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.[6]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Materials and Equipment:

  • This compound sample (liquid)

  • Fourier Transform Infrared (FTIR) spectrometer with a capillary cell or Attenuated Total Reflectance (ATR) accessory[1]

  • Salt plates (e.g., NaCl or KBr) if using a capillary cell

  • Pipette

Procedure (Capillary Film Method):

  • Sample Preparation: A small drop of neat this compound is placed between two salt plates to form a thin liquid film.[1]

  • Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O absorptions.

  • Sample Spectrum: The sample holder with the prepared salt plates is placed in the IR beam path, and the sample spectrum is recorded. The instrument measures the frequencies at which the sample absorbs IR radiation.[7][8]

  • Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound sample

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct-inlet mass spectrometer[3]

  • Helium gas (for GC)

  • Volatile solvent (e.g., dichloromethane (B109758) or methanol) for sample dilution if using GC-MS

Procedure (Electron Ionization - EI):

  • Sample Introduction: The sample is introduced into the ion source of the mass spectrometer. For a volatile liquid like this compound, this can be done via direct injection or through a GC column for separation from any impurities.[9]

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[10]

  • Fragmentation: The molecular ion, being energetically unstable, may fragment into smaller, charged daughter ions and neutral fragments.[10]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[11]

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Film Sample->Prep_IR Prep_MS Dilute for GC-MS Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Combine Spectroscopic Data Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation Structure Final Structure of This compound Interpretation->Structure

A generalized workflow for the spectroscopic analysis of this compound.

References

Safety and Handling Precautions for 3-Chlorothiophene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-chlorothiophene (CAS No. 17249-80-8). The information is intended for professionals in research and drug development who may handle this compound. This document synthesizes data from safety data sheets, toxicology guidelines, and studies on related compounds to provide a thorough understanding of the potential hazards and safe handling procedures.

Chemical and Physical Properties

This compound is a flammable and corrosive liquid that requires careful handling.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₄H₃ClS[2]
Molecular Weight 118.58 g/mol [3]
Appearance Clear colorless to light yellow liquid[4]
Boiling Point 136-137 °C[4]
Melting Point -62 °C[4]
Flash Point 37 °C (98.6 °F) - closed cup[3]
Density 1.276 g/mL at 25 °C[3]
Solubility Practically insoluble in water.[5]
Vapor Pressure 10.2 mmHg at 25°C

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The GHS pictograms, signal word, and hazard statements provide a clear warning of its potential dangers.[6]

GHS Pictograms:

  • Flame (GHS02): Flammable liquid and vapor.[7]

  • Corrosion (GHS05): Causes serious eye damage.[7]

  • Health Hazard (GHS08): May damage fertility or the unborn child.[7]

  • Exclamation Mark (GHS07): Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[7]

Signal Word: Danger[7]

Hazard Statements:

  • H226: Flammable liquid and vapor.[3]

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H318: Causes serious eye damage.[3]

  • H335: May cause respiratory irritation.[3]

  • H360D: May damage the unborn child.[3]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times to minimize exposure.

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause serious eye damage.
Hand Protection Double-gloving with nitrile gloves (minimum 5-mil thickness). Change gloves immediately upon contamination.Provides splash protection. Nitrile has poor resistance to prolonged contact with halogenated aromatic hydrocarbons.
Skin and Body Protection Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes.Prevents skin contact and protects against potential splashes of the flammable and toxic material.
Respiratory Protection Use only within a certified chemical fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.Halogenated thiophenes can be toxic if inhaled and may cause respiratory irritation.

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

Handling:

  • Work in a well-ventilated area, preferably a certified chemical fume hood.[4]

  • Keep away from open flames, hot surfaces, and sources of ignition.[8]

  • Use non-sparking tools and explosion-proof equipment.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[8]

  • Avoid contact with skin and eyes.[4]

  • Do not breathe vapors or mists.

  • Do not eat, drink, or smoke when using this product.[8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Keep away from heat and sources of ignition.

  • Store in a flammables area.[4]

  • Store locked up.[8]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures

In case of exposure, immediate medical attention is necessary.

Exposure RouteFirst Aid Procedure
Inhalation Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[8]
Skin Contact Take off immediately all contaminated clothing. Rinse affected areas with water. If skin irritation occurs, get medical help.[8]
Eye Contact Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[8]
Ingestion Rinse mouth. Get medical help.[8]

Accidental Release and Firefighting Measures

Accidental Release:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate personal protective equipment.

  • Contain the spill with inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Firefighting:

  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated. Hazardous combustion products include carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[5]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

While specific quantitative toxicological data for this compound is limited in publicly available literature, its hazard classification indicates significant health risks. The following sections describe the types of toxicological studies relevant to these hazards.

Acute Toxicity
  • Oral: this compound is classified as harmful if swallowed (Acute Toxicity, Category 4).[5] An oral LD50 in rats has been reported as 1,750 mg/kg.[8]

  • Inhalation: this compound is classified as potentially harmful if inhaled. A study on a similar compound following OECD Guideline 403 indicated an LC50 of >5.3 mg/L for a 4-hour exposure in rats.[9][10]

Skin and Eye Irritation
  • Skin Irritation: this compound is classified as a skin irritant.[11] A study on a similar compound following OECD Guideline 404 in rabbits showed no signs of erythema or edema, resulting in a classification of non-irritant for that substance.[2][9] However, for this compound, a classification of "Severe irritations" in rabbits has been noted.[8]

  • Eye Irritation: this compound is classified as causing serious eye damage.[6] A study on a related compound following OECD Guideline 405 in rabbits showed slight, reversible erythema and discharge, which subsided within 72 hours.[9][12] Given the "serious eye damage" classification for this compound, more severe and potentially irreversible effects would be expected.

Sensitization

While no specific skin sensitization data for this compound was found, the potential for sensitization is a key consideration for chemically reactive compounds. The standard method for assessing skin sensitization is the Local Lymph Node Assay (LLNA) as described in OECD Guideline 429.[13] A positive result in an LLNA is indicated by a Stimulation Index (SI) of 3 or greater.[14]

Genotoxicity

The genotoxic potential of this compound has not been extensively reported. Standard assays to evaluate genotoxicity include:

  • Ames Test (Bacterial Reverse Mutation Assay - OECD Guideline 471): This test assesses the ability of a substance to cause mutations in bacterial strains.[11] A study on related thiophene (B33073) derivatives showed no positive response in the Ames test.

  • In Vitro Chromosomal Aberration Test (OECD Guideline 473): This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.[15][16] A study on a similar compound showed no structural aberrations in Chinese hamster V79 cells.[9]

  • In Vivo Micronucleus Test (OECD Guideline 474): This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.[17] A study on a related compound was negative for inducing micronuclei in rats.[18]

Metabolic Activation and Potential for Toxicity

Thiophene-containing compounds, including this compound, can undergo metabolic activation in the liver, primarily by cytochrome P450 (CYP450) enzymes.[19][20][21] This bioactivation can lead to the formation of reactive electrophilic metabolites, such as thiophene-S-oxides and thiophene epoxides.[21][22] These reactive intermediates can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to cytotoxicity, immunotoxicity, and carcinogenicity.[22][23][24] The detoxification of these reactive metabolites often involves conjugation with glutathione (B108866) (GSH).[21]

Metabolic Activation of this compound Figure 1: Postulated Metabolic Activation Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Cellular Interactions & Detoxification This compound This compound CYP450 CYP450 This compound->CYP450 Reactive_Metabolites Thiophene-S-oxide and Thiophene Epoxide Intermediates CYP450->Reactive_Metabolites Oxidation Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Metabolites->Macromolecules Covalent Binding GSH Glutathione (GSH) Reactive_Metabolites->GSH Conjugation Toxicity Cytotoxicity, Immunotoxicity, Genotoxicity Macromolecules->Toxicity Detoxification Glutathione Conjugates (Excreted) GSH->Detoxification

Caption: Postulated Metabolic Activation Pathway of this compound

Experimental Protocols and Workflows

Chemical Safety Assessment Workflow

A systematic workflow should be followed to assess and manage the risks associated with handling this compound.

Chemical Safety Assessment Workflow Figure 2: Chemical Safety Assessment Workflow for this compound Start Start: New Protocol involving this compound Info Gather Information: - SDS - Literature Search Start->Info Hazard_ID Hazard Identification: - Physical Hazards (Flammability) - Health Hazards (Toxicity, Corrosivity) Info->Hazard_ID Exposure_Assess Exposure Assessment: - Identify potential routes of exposure - Estimate frequency and duration Hazard_ID->Exposure_Assess Risk_Char Risk Characterization: - Evaluate likelihood and severity of harm Exposure_Assess->Risk_Char Control Implement Control Measures: - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - PPE Risk_Char->Control Review Review and Update: - Periodically review protocol - After any incident Control->Review Review->Info Re-evaluate End Safe Handling Protocol Established Review->End SOP for Handling this compound Figure 3: SOP for Handling this compound Prep 1. Preparation: - Ensure fume hood is operational - Assemble all necessary equipment - Don appropriate PPE Handling 2. Handling: - Dispense the minimum required amount - Keep container closed when not in use - Work away from ignition sources Prep->Handling Waste 3. Waste Disposal: - Collect all waste in a labeled,  compatible container - Do not mix with incompatible waste Handling->Waste Cleanup 4. Cleanup: - Decontaminate work surfaces - Remove and dispose of PPE correctly - Wash hands thoroughly Waste->Cleanup Emergency 5. Emergency Procedures: - Know location of eyewash, shower, and fire extinguisher - Follow established spill and exposure protocols Cleanup->Emergency

References

The Discovery and Synthesis of 3-Chlorothiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene, a halogenated derivative of the aromatic heterocycle thiophene (B33073), has emerged as a pivotal building block in the synthesis of a wide array of functional materials and pharmaceutical compounds. Its unique electronic properties and reactivity make it a valuable synthon in the development of conducting polymers, agrochemicals, and, notably, as a key intermediate in the production of blockbuster drugs such as the antiplatelet agent Clopidogrel. This in-depth technical guide explores the history of this compound, from the initial discovery of its parent compound to the evolution of its synthetic methodologies.

The Dawn of Thiophene Chemistry: The Discovery of a Benzene (B151609) Analogue

The journey to this compound begins with the discovery of thiophene itself by German chemist Victor Meyer in 1882.[1][2] Meyer's discovery was serendipitous, arising from a failed lecture demonstration of the "indophenin test," a reaction then believed to be characteristic of benzene.[3] The test, involving the reaction of isatin (B1672199) with sulfuric acid in the presence of benzene, produced a deep blue color. Meyer observed that when highly purified benzene was used, the color failed to appear, leading him to conclude that an impurity in crude benzene was responsible for the reaction.[3] Through painstaking work, he isolated this sulfur-containing compound and named it "thiophene," recognizing its aromatic character and similarity to benzene.[2]

Early Investigations into Thiophene Halogenation

Following the discovery of thiophene, a flurry of research ensued to understand its chemical properties, including its behavior in electrophilic substitution reactions such as halogenation. The direct chlorination of thiophene, however, proved to be a complex process. Early studies on the chlorination of thiophene often resulted in a mixture of chlorinated products, with the 2- and 5-positions (the α-positions) being the most reactive sites. This regioselectivity made the isolation of pure this compound a significant challenge.

The seminal work on the systematic investigation of thiophene chlorination was conducted by H. D. Hartough and his colleagues in the 1940s. Their research provided a more detailed understanding of the reaction pathways and the distribution of various chlorinated thiophene isomers.

Key Synthetic Methodologies for this compound

Over the years, several synthetic routes have been developed to produce this compound with greater selectivity and yield. These methods can be broadly categorized into direct chlorination under specific conditions and multi-step synthetic sequences.

Direct Chlorination of Thiophene

While direct chlorination of thiophene typically yields a mixture of isomers, specific reaction conditions can be employed to favor the formation of this compound, although it is often obtained as a minor product that requires careful separation.

Experimental Protocol: Chlorination of Thiophene (General Procedure)

  • Materials: Thiophene, chlorine gas or a chlorinating agent (e.g., sulfuryl chloride), a suitable solvent (e.g., carbon tetrachloride, acetic acid), and a catalyst (optional, e.g., iodine).

  • Procedure: Thiophene is dissolved in a suitable solvent in a reaction vessel equipped with a stirrer, a gas inlet (if using chlorine gas), and a reflux condenser. The chlorinating agent is then added portion-wise or bubbled through the solution at a controlled temperature. The reaction mixture is typically stirred for a specific duration, after which it is worked up by washing with water and a neutralizing agent (e.g., sodium bicarbonate solution). The organic layer is then dried and the products are separated by fractional distillation.

Quantitative Data from Early Chlorination Studies

The product distribution from the direct chlorination of thiophene is highly dependent on the reaction conditions. The following table summarizes typical isomer distributions under various conditions.

Chlorinating AgentCatalystTemperature (°C)2-Chlorothiophene (%)This compound (%)Dichlorothiophenes (%)
ChlorineNone25~40-50~5-15~35-50
Sulfuryl ChlorideNoneReflux~30-40~10-20~40-60
ChlorineIodine25~60-70~5-10~20-30

Note: The yields are approximate and can vary significantly based on the specific experimental setup.

Synthesis from 3-Thienyllithium

A more selective route to this compound involves the use of organometallic intermediates. The lithiation of 3-bromothiophene (B43185) followed by reaction with a chlorinating agent provides a cleaner route to the desired product.

Experimental Protocol: Synthesis of this compound from 3-Bromothiophene

  • Materials: 3-Bromothiophene, n-butyllithium (n-BuLi) in hexanes, a suitable ether solvent (e.g., diethyl ether, tetrahydrofuran), and a chlorinating agent (e.g., hexachloroethane, N-chlorosuccinimide).

  • Procedure: 3-Bromothiophene is dissolved in a dry ether solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically -78 °C). A solution of n-butyllithium is then added dropwise to form 3-thienyllithium. After a short stirring period, the chlorinating agent is added to the reaction mixture. The reaction is then allowed to warm to room temperature and quenched with water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and purified by distillation.

Logical Workflow for the Synthesis of this compound from 3-Bromothiophene

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Chlorination A 3-Bromothiophene C 3-Thienyllithium A->C Ether, -78 °C B n-Butyllithium (n-BuLi) B->C E This compound C->E D Chlorinating Agent (e.g., C2Cl6) D->E

Caption: Synthesis of this compound via lithiation of 3-bromothiophene.

Synthesis via Reductive Dehalogenation

Another indirect method involves the preparation of a polyhalogenated thiophene followed by selective removal of the α-halogens. For instance, the exhaustive bromination of thiophene yields 2,3,5-tribromothiophene. Subsequent reduction can selectively remove the more reactive α-bromine atoms. While this method is more commonly used for the synthesis of 3-bromothiophene, analogous chlorination and dehalogenation strategies can be envisioned.

Physical and Spectroscopic Properties of this compound

Accurate characterization of this compound is crucial for its use in research and industry. The following table summarizes its key physical and spectroscopic properties.

PropertyValueReference
Molecular Formula C₄H₃ClS
Molecular Weight 118.59 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 137-139 °C[1]
Density 1.276 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.552[1]
¹H NMR (CDCl₃, δ) 7.27 (dd, 1H), 7.08 (dd, 1H), 6.97 (dd, 1H)
¹³C NMR (CDCl₃, δ) 130.5, 127.3, 125.8, 120.9
CAS Number 17249-80-8

Signaling Pathways and Applications in Drug Development

The thiophene moiety, and by extension this compound, is a well-established bioisostere of the benzene ring. This structural similarity allows for its incorporation into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. This compound is a critical intermediate in the synthesis of several important pharmaceuticals.

Signaling Pathway Example: Antiplatelet Activity of Clopidogrel

Clopidogrel, a thienopyridine derivative, is an antiplatelet agent that works by irreversibly inhibiting the P2Y₁₂ receptor on platelets. The synthesis of Clopidogrel relies on intermediates derived from this compound.

G A This compound Derivative B Multi-step Synthesis A->B C Clopidogrel (Prodrug) B->C D CYP450 Enzymes (in vivo metabolism) C->D E Active Metabolite D->E F P2Y12 Receptor (on platelets) E->F Irreversible Inhibition G Inhibition of ADP-induced Platelet Aggregation F->G Blocks

Caption: Role of this compound derivatives in the synthesis and mechanism of action of Clopidogrel.

Conclusion

The history of this compound is intrinsically linked to the broader story of thiophene chemistry. From its likely initial isolation as a minor product in early, non-selective chlorination reactions to the development of sophisticated, regioselective synthetic methods, our ability to produce this valuable compound has evolved significantly. Today, this compound stands as a testament to the progress of synthetic organic chemistry and serves as a vital component in the creation of materials and medicines that impact our daily lives. The continued exploration of its chemistry promises to unlock new applications and further solidify its importance in the scientific landscape.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Chlorothiophene with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron compound, typically a boronic acid, and an organic halide is particularly valuable in the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.

3-Arylthiophenes are a significant class of compounds in drug discovery, appearing in the structure of numerous biologically active molecules. The Suzuki coupling of 3-chlorothiophene with various arylboronic acids offers a direct and versatile route to these valuable scaffolds. However, the C-Cl bond in this compound is known for its relative inertness compared to C-Br or C-I bonds, presenting a significant challenge. Overcoming this requires carefully optimized reaction conditions, including the selection of a highly active catalyst system.

These application notes provide a detailed guide to performing the Suzuki coupling of this compound with arylboronic acids. We present optimized reaction protocols, a summary of expected yields with various coupling partners, and visual diagrams of the catalytic cycle and experimental workflow to assist researchers in successfully implementing this important transformation.

Data Presentation

The efficiency of the Suzuki coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes representative yields for the coupling of various arylboronic acids with this compound and other analogous heteroaryl chlorides, demonstrating the impact of electronic and steric factors on the reaction outcome. Modern catalyst systems utilizing bulky, electron-rich phosphine (B1218219) ligands are generally required to achieve high yields with the less reactive chloro-substrates.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane (B91453)/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O10016~98
34-Tolylboronic acidPd(OAc)₂ / PPh₃K₂CO₃n-Propanol/H₂O801~70-80
43,5-Dimethylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012High
54-Cyanophenylboronic acidPd/BCK₂CO₃H₂O100-88
62-Thiopheneboronic acidPd(OAc)₂ / CataCXium AK₃PO₄n-Butanol/H₂O1002>95
72-Furanboronic acidPd(OAc)₂ / CataCXium AK₃PO₄n-Butanol/H₂O1002>95[1]

Note: Yields are for illustrative purposes and may vary based on the specific reaction scale and conditions. Data is compiled from studies on this compound and other challenging heteroaryl chlorides.

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a modern, highly active catalyst system.

Materials:
  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous, finely powdered (2.0-3.0 eq)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and heating plate/oil bath or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and finely powdered potassium phosphate (2.0 mmol, 2.0 eq).

  • Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos ligand (0.04 mmol, 4 mol%) and add this mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) to the flask via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.

  • Degassing (Optional but Recommended): Bubble argon or nitrogen through the solvent mixture for 10-15 minutes to ensure it is thoroughly degassed.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the required time (typically 12-24 hours).

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 3-arylthiophene product.

Visualizations

Catalytic Cycle

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Arylthiophene (Ar-Ar') RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) Base Base (e.g., K₃PO₄) ArBOH2->Base Borate [Ar'-B(OH)₃]⁻ Base->Borate Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow start Start setup Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst, Ligand in Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent heat Heat Reaction Mixture (e.g., 100 °C) with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Continue heating if incomplete workup Aqueous Work-up: Dilute, Extract with Organic Solvent monitor->workup Reaction complete purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Isolate Pure 3-Arylthiophene purify->product

Caption: A generalized workflow for the Suzuki coupling of this compound.

References

Application Notes: Formation of 3-Thienylmagnesium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formation of Grignard reagents from aryl chlorides, such as 3-chlorothiophene, is a fundamental transformation in organic synthesis. The resulting 3-thienylmagnesium chloride is a versatile nucleophilic intermediate, crucial for introducing the thiophene-3-yl moiety into a wide range of molecules. This scaffold is of significant interest to researchers in drug development and materials science due to its prevalence in pharmacologically active compounds and organic electronic materials. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, successful Grignard formation can be achieved under specific conditions.[1] These application notes provide a detailed protocol for the synthesis of 3-thienylmagnesium chloride, along with data for comparative analysis and troubleshooting guidance.

Principle of Reaction

The reaction involves the oxidative insertion of magnesium metal into the carbon-chlorine bond of this compound.[1] The magnesium metal, which is typically covered by a passivating layer of magnesium oxide, must first be activated to expose a fresh, reactive surface.[1] This is often accomplished using initiators like iodine or 1,2-dibromoethane. The reaction is performed under strictly anhydrous conditions, as Grignard reagents are strong bases and will react readily with protic solvents, including water and alcohols.[2] The etheral solvent, typically tetrahydrofuran (B95107) (THF), is crucial as it coordinates to the magnesium center, stabilizing the Grignard reagent in solution via the Schlenk equilibrium.[1]

Experimental Protocol: Synthesis of 3-Thienylmagnesium Chloride

This protocol details the procedure for the preparation of 3-thienylmagnesium chloride from this compound.

Materials and Reagents:

  • Magnesium turnings

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard glassware (three-neck round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Glassware and Setup: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions. Equip a three-neck flask with a magnetic stir bar, a reflux condenser with a gas inlet, a pressure-equalizing dropping funnel, and a rubber septum.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine.[3] Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is visible and subsequently dissipates upon reaction with the magnesium surface. This indicates activation.[1][4] Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF in the dropping funnel. Add a small amount (approx. 5-10%) of the this compound solution to the stirred magnesium suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by a gentle reflux and the appearance of a cloudy, grayish solution.[5]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate sufficient to maintain a gentle reflux.[6] If the reaction becomes too vigorous, the rate of addition should be slowed, and external cooling may be applied if necessary.

  • Completion and Use: After the addition is complete, continue to stir the reaction mixture. It can be gently heated to reflux for an additional 1-2 hours to ensure all the magnesium is consumed.[4][5] The resulting gray-to-brown solution is the Grignard reagent, 3-thienylmagnesium chloride, which should be cooled to room temperature and used immediately for subsequent reactions.

Data Presentation: Grignard Yields

Organic HalideSolvent(s)MethodYield (%)Reference
Benzyl chlorideTHFContinuous Flow98%[7]
Benzyl chlorideTHF / MTBEContinuous Flow99%[7]
Benzyl chlorideTHFBatch90%[7]
m-Chlorobenzyl chlorideTHF / MTBEContinuous Flow99%[7]
1,2,4-TrichlorobenzeneTHFBatch96.8%[8]
p-ChloroanisoleTHFBatch87.6%[8]

Note: THF = Tetrahydrofuran, MTBE = Methyl-tert-butyl ether. Yields are for the Grignard reagent solution.

Troubleshooting and Side Reactions

  • Failure to Initiate: This is the most common issue. Ensure all reagents and glassware are perfectly dry. If initial warming does not start the reaction, crushing the magnesium turnings with a dry glass rod can help expose a fresh surface.[2] Sonication can also be an effective method for initiation.[5]

  • Low Yield: This can result from moisture in the system or side reactions. The primary side reaction is Wurtz coupling, where the formed Grignard reagent reacts with unreacted this compound to form a bithiophene dimer. Maintaining a slow addition rate and dilute conditions can help minimize this side reaction.

  • Dark Coloration: The reaction mixture typically turns cloudy and gray or brown. A very dark black color may indicate decomposition or significant side product formation, potentially from overheating.[4]

Visualizations

G cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_product Product prep1 Dry Glassware prep2 Assemble Under Inert Gas prep1->prep2 prep3 Add Mg Turnings prep2->prep3 act1 Add Iodine Crystal prep3->act1 act2 Gentle Warming act1->act2 react1 Add Anhydrous THF act2->react1 react2 Initiate with small amount of this compound soln. react1->react2 react3 Dropwise addition of remaining this compound react2->react3 react4 Maintain Gentle Reflux react3->react4 react5 Stir to Completion react4->react5 prod1 3-Thienylmagnesium Chloride Solution react5->prod1 prod2 Use Immediately prod1->prod2

Caption: Experimental workflow for the synthesis of 3-thienylmagnesium chloride.

G ThCl This compound Grignard 3-Thienylmagnesium Chloride (Product) ThCl->Grignard + Mg (Oxidative Insertion) Mg Magnesium (Mg) Wurtz 3,3'-Bithiophene (Side Product) Grignard->Wurtz + this compound

Caption: Reaction pathways in the formation of 3-thienylmagnesium chloride.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-chlorothiophene in various palladium-catalyzed cross-coupling reactions. This compound is a readily available and cost-effective building block for the synthesis of functionalized thiophenes, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and organic electronic materials. This document outlines detailed experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Kumada couplings, and presents quantitative data to facilitate reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions typically involve the coupling of an organohalide or pseudohalide with an organometallic reagent in the presence of a palladium catalyst and a suitable ligand. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

General Catalytic Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition (R-X) R-Pd(II)(R')L_n R-Pd(II)(R')L_n R-Pd(II)(X)L_n->R-Pd(II)(R')L_n Transmetalation (R'-M) R-Pd(II)(R')L_n->Pd(0)L_n Reductive Elimination R-R' Product (R-R') R-Pd(II)(R')L_n->R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound (e.g., a boronic acid or ester) with an organic halide. While aryl chlorides like this compound are generally less reactive than their bromide or iodide counterparts, efficient coupling can be achieved with the appropriate choice of catalyst, ligand, and reaction conditions.

Quantitative Data
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10018~95[1]
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene (B28343)10012High
3Thiophene-2-boronic acidPd(OAc)₂ (1)PPh₃ (3)Na₂CO₃n-Butanol/H₂O9024~90[2]

Note: Yields can vary significantly based on the specific reaction conditions and the purity of reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-phenylthiophene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide. This reaction is widely used in the pharmaceutical industry for the synthesis of arylamines.

Quantitative Data
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine (B109124)Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1002495
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101885
3n-HexylaminePd₂(dba)₃ (1.5)RuPhos (3)LiHMDSTHF801678
4IndolePd(OAc)₂ (2)DavePhos (4)K₃PO₄Toluene1002465
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and morpholine (1.2 mmol) to the tube.

  • Add anhydrous toluene (5 mL).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(morpholino)thiophene.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[3] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Quantitative Data
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6512~80
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (5)i-Pr₂NEtDMF808High
31-HexynePdCl₂(dppf) (3)CuI (6)PiperidineToluene9016Moderate

Note: Yields are estimates based on similar reactions with heteroaryl chlorides and may require optimization for this compound.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add this compound (1.0 mmol) and phenylacetylene (1.2 mmol) via syringe.

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(phenylethynyl)thiophene.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound, Coupling Partner, Base, Catalyst, and Ligand to Flask B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Anhydrous Solvent B->C D 4. Heat to Desired Temperature and Stir C->D E 5. Monitor Progress (TLC, GC-MS) D->E F 6. Cool to Room Temperature and Quench E->F G 7. Extraction with Organic Solvent F->G H 8. Wash with Water and Brine G->H I 9. Dry, Filter, and Concentrate H->I J 10. Purify by Column Chromatography I->J K K J->K Final Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide and is one of the earliest examples of a catalytic cross-coupling reaction.[4] While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit functional group tolerance.[5]

Quantitative Data
EntryGrignard ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylmagnesium bromidePd(OAc)₂ (2)IPr (4)Dioxane/THF802~99[6]
2Ethylmagnesium bromideNiCl₂(dppp) (1)-THF2512High[6]
3n-Hexylmagnesium bromideNiCl₂(dppe) (1)-2-MeTHF2515>95[6]
Experimental Protocol: Kumada Coupling of this compound with Phenylmagnesium Bromide

Materials:

  • This compound

  • Phenylmagnesium bromide (solution in THF)

  • Palladium(II) acetate (Pd(OAc)₂)

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • 1,4-Dioxane (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and IPr (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous 1,4-dioxane (3 mL) and anhydrous THF (1 mL).

  • Add this compound (1.0 mmol).

  • Slowly add phenylmagnesium bromide (1.2 mmol, 1.2 equiv of a 1.0 M solution in THF) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford 3-phenylthiophene.

Safety Precautions

  • Palladium catalysts and ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Many of the solvents used are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Grignard reagents are highly reactive and moisture-sensitive. Handle with extreme care under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

  • Low Yield: Check the purity of reagents and solvents. Ensure the reaction is performed under strictly anhydrous and inert conditions. Optimize the catalyst, ligand, base, solvent, and temperature.

  • Side Reactions: Homocoupling of the organometallic reagent can occur. This may be minimized by adjusting the reaction temperature and the rate of addition of the reagents.

  • Catalyst Decomposition: The formation of palladium black indicates catalyst decomposition. The choice of ligand is crucial to stabilize the active catalytic species.

These protocols and data serve as a starting point for the application of palladium-catalyzed cross-coupling reactions with this compound. Optimization of the reaction conditions may be necessary for specific substrates and desired outcomes.

References

Application Notes and Protocols for the Synthesis of Poly(3-chlorothiophene) for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(3-chlorothiophene), a conductive polymer with significant potential in various applications, including electronics, sensors, and biomedical devices. The document outlines two primary synthetic methodologies: oxidative polymerization and Grignard metathesis (GRIM) polymerization.

Application Notes

Poly(this compound) (P3ClT) is a member of the polythiophene family, a class of conductive polymers known for their environmental stability and tunable electronic properties.[1] The chlorine substituent at the 3-position of the thiophene (B33073) ring influences the polymer's electronic characteristics, solubility, and morphology. The synthesis of well-defined P3ClT is crucial for its effective integration into advanced materials and devices.

Two of the most prevalent methods for synthesizing poly(3-substituted thiophenes) are oxidative polymerization and Grignard metathesis (GRIM) polymerization.[2][3]

Oxidative Polymerization: This method commonly employs an oxidizing agent, such as iron(III) chloride (FeCl₃), to induce the polymerization of the this compound monomer.[4] The process is relatively simple and can be performed under mild conditions.[5] Key parameters influencing the polymerization include the monomer-to-oxidant ratio, solvent, temperature, and reaction time. These factors significantly impact the polymer's molecular weight, yield, and the regularity of the polymer chain (regioregularity), which in turn affects its electrical conductivity.[6][7] While straightforward, oxidative polymerization can sometimes lead to polymers with broader molecular weight distributions and lower regioregularity compared to other methods.[6]

Grignard Metathesis (GRIM) Polymerization: The GRIM method is a powerful technique for achieving highly regioregular poly(3-substituted thiophenes).[2][8] This "living" chain-growth polymerization allows for excellent control over the polymer's molecular weight and results in a narrow molecular weight distribution (low polydispersity index).[9] The synthesis involves the formation of a Grignard reagent from a dihalo-3-substituted thiophene monomer, followed by nickel-catalyzed cross-coupling.[2] The high degree of regioregularity achieved with the GRIM method leads to enhanced π-π stacking and improved charge carrier mobility, resulting in higher electrical conductivity.[2]

The choice of synthetic method will depend on the desired properties of the final polymer and the specific application. For applications where high conductivity and a well-defined structure are paramount, the GRIM method is often preferred. For applications where ease of synthesis and scalability are the primary concerns, oxidative polymerization presents a viable option.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of poly(3-substituted thiophenes). It is important to note that specific data for poly(this compound) is limited in the readily available literature; therefore, data for the well-studied analogue, poly(3-hexylthiophene) (P3HT), is presented to illustrate the expected trends and outcomes.

Table 1: Oxidative Polymerization of Poly(3-substituted thiophenes) - Typical Results

MonomerOxidant/Monomer RatioSolventTemp (°C)Yield (%)Mn (kDa)PDIConductivity (S/cm)
3-Hexylthiophene4:1Chloroform (B151607)257520-501.5-2.51-10 (doped)
3-Hexylthiophene2:1Chloroform06030-601.3-2.05-50 (doped)
3-Dodecylthiophene4:1Nitrobenzene257015-401.6-2.80.1-5 (doped)

Note: Conductivity is highly dependent on the doping agent and doping level.

Table 2: Grignard Metathesis (GRIM) Polymerization of Poly(3-substituted thiophenes) - Typical Results

MonomerCatalystSolventTemp (°C)Yield (%)Mn (kDa)PDIRegioregularity (%)
2,5-dibromo-3-hexylthiopheneNi(dppp)Cl₂THF25>9010-100<1.5>95
2,5-dibromo-3-dodecylthiopheneNi(dppp)Cl₂THF25>9015-120<1.5>95
2-bromo-5-iodo-3-hexylthiopheneNi(dppp)Cl₂THF25>9020-150<1.4>98

Note: Mn can be controlled by adjusting the monomer-to-catalyst ratio.

Experimental Protocols

Protocol 1: Oxidative Polymerization of this compound with FeCl₃

Materials:

  • This compound (monomer)

  • Anhydrous iron(III) chloride (FeCl₃) (oxidant)

  • Anhydrous chloroform (solvent)

  • Methanol (B129727) (for precipitation)

  • Deionized water

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

  • Oxidant Suspension: In a Schlenk flask, add anhydrous FeCl₃ (4 molar equivalents relative to the monomer). Purge the flask with the inert gas. Add anhydrous chloroform to create a suspension and stir vigorously.

  • Monomer Addition: Dissolve the this compound monomer in a small amount of anhydrous chloroform. Add the monomer solution dropwise to the stirring FeCl₃ suspension over a period of 15-20 minutes.

  • Polymerization: Allow the reaction to proceed at room temperature for 24 hours under a continuous inert gas flow to remove the generated HCl gas.[2] The reaction mixture will typically turn dark in color.

  • Precipitation: After 24 hours, pour the reaction mixture into a beaker containing an excess of methanol to precipitate the polymer.

  • Washing: Filter the crude polymer and wash it repeatedly with methanol until the filtrate is colorless to remove any remaining FeCl₃ and oligomers. Further washing with deionized water may be necessary.

  • Drying: Dry the resulting poly(this compound) powder in a vacuum oven at 40-50°C overnight.

Protocol 2: Grignard Metathesis (GRIM) Polymerization of 2,5-Dibromo-3-chlorothiophene (B1655142)

Materials:

  • 2,5-dibromo-3-chlorothiophene (monomer)

  • Methylmagnesium bromide (MeMgBr) or other Grignard reagent (e.g., t-butylmagnesium chloride)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) (catalyst)

  • Anhydrous tetrahydrofuran (B95107) (THF) (solvent)

  • Methanol (for quenching)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Deionized water

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Preparation: Ensure all glassware is rigorously dried and the reaction is carried out under a strict inert atmosphere.

  • Monomer Solution: In a Schlenk flask, dissolve 2,5-dibromo-3-chlorothiophene in anhydrous THF.

  • Grignard Metathesis: To the stirred monomer solution, slowly add one equivalent of the Grignard reagent (e.g., MeMgBr in THF) at room temperature. Stir the mixture for 1-2 hours to allow for the magnesium-halogen exchange.[8]

  • Catalyst Addition: Add a catalytic amount of Ni(dppp)Cl₂ (typically 1-2 mol% relative to the monomer) to the reaction mixture.

  • Polymerization: Stir the reaction mixture at room temperature for 2-4 hours. The solution will become more viscous as the polymer forms.

  • Quenching: Quench the reaction by slowly adding methanol.

  • Precipitation and Washing: Precipitate the polymer by pouring the reaction mixture into an excess of methanol. Filter the polymer and wash it with methanol, followed by a 5% HCl solution to remove any residual nickel catalyst, and then with deionized water until the washings are neutral.

  • Drying: Dry the purified poly(this compound) in a vacuum oven at 40-50°C.

Mandatory Visualization

Oxidative_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer This compound Addition Dropwise Addition of Monomer Monomer->Addition Oxidant Anhydrous FeCl3 Suspension FeCl3 Suspension in Chloroform Oxidant->Suspension Solvent Anhydrous Chloroform Solvent->Suspension Suspension->Addition Polymerization Polymerization (24h, RT) Addition->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Washing Washing with Methanol & Water Precipitation->Washing Drying Vacuum Drying Washing->Drying Final_Product Poly(this compound) Drying->Final_Product

Caption: Experimental workflow for the oxidative polymerization of this compound.

GRIM_Polymerization_Pathway Monomer 2,5-Dibromo-3-chlorothiophene Metathesis Grignard Metathesis Monomer->Metathesis Grignard R-MgX (e.g., MeMgBr) Grignard->Metathesis Intermediate Thienyl Grignard Intermediate Metathesis->Intermediate Mg-Halogen Exchange Polymerization Chain-Growth Polymerization Intermediate->Polymerization Catalyst Ni(dppp)Cl2 Catalyst->Polymerization initiates Polymer Regioregular Poly(this compound) Polymerization->Polymer

Caption: Signaling pathway for the GRIM polymerization of 2,5-dibromo-3-chlorothiophene.

References

3-Chlorothiophene: A Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Chlorothiophene is a halogenated heterocyclic compound that serves as a valuable and versatile building block in organic synthesis. Its unique electronic properties and reactivity make it an important intermediate in the preparation of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1] The presence of the chlorine atom provides a handle for further functionalization through various cross-coupling reactions, while the thiophene (B33073) ring itself is a key pharmacophore in many approved drugs. This document provides an overview of the applications of this compound derivatives in pharmaceutical synthesis, with a focus on the preparation of chlorothiophene-based chalcones, and explores the synthetic pathways to other thiophene-containing drugs.

Application 1: Synthesis of Chlorothiophene-Based Chalcones with Anticancer Activity

Chlorothiophene-based chalcones have emerged as a promising class of compounds with potent anticancer activities. These molecules are synthesized from chlorothiophene derivatives and have been shown to exhibit cytotoxicity against various cancer cell lines. Their mechanism of action is often linked to the induction of apoptosis through the modulation of key signaling pathways, such as the p53 pathway.

Synthetic Workflow

The synthesis of chlorothiophene-based chalcones typically begins with the Friedel-Crafts acylation of a chlorothiophene derivative to produce an acetylchlorothiophene intermediate. This intermediate then undergoes a Claisen-Schmidt condensation with a substituted benzaldehyde (B42025) to yield the final chalcone (B49325) product.

A 2-Chlorothiophene (B1346680) B Acetyl Chloride / AlCl3 (Friedel-Crafts Acylation) A->B C 2-Acetyl-5-chlorothiophene (B429048) B->C D Substituted Benzaldehyde / KOH, Methanol (B129727) (Claisen-Schmidt Condensation) C->D E Chlorothiophene-Based Chalcone D->E

Caption: Synthetic workflow for chlorothiophene-based chalcones.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetyl-5-chlorothiophene from 2-Chlorothiophene

This procedure describes the Friedel-Crafts acylation of 2-chlorothiophene to yield 2-acetyl-5-chlorothiophene.

  • Materials: 2-Chlorothiophene, Acetyl chloride, Aluminum trichloride (B1173362) (AlCl₃), Dichloromethane (CH₂Cl₂), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum trichloride (1.1 eq) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.0 eq) to the suspension while maintaining the temperature at 0 °C.

    • Stir the mixture for 15 minutes at 0 °C.

    • Add 2-chlorothiophene (1.0 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain 2-acetyl-5-chlorothiophene.

Protocol 2: Synthesis of Chlorothiophene-Based Chalcones via Claisen-Schmidt Condensation

This protocol details the synthesis of a chlorothiophene-based chalcone from 2-acetyl-5-chlorothiophene and a substituted benzaldehyde.

  • Materials: 2-Acetyl-5-chlorothiophene, Substituted benzaldehyde, Potassium hydroxide (B78521) (KOH), Methanol, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 2-acetyl-5-chlorothiophene (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

    • To this solution, add a 40% aqueous solution of potassium hydroxide (catalytic amount).

    • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

    • After completion, pour the reaction mixture into crushed ice.

    • Acidify the mixture with 5% aqueous HCl to precipitate the chalcone product.

    • Filter the solid precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chlorothiophene-based chalcone.

Data Presentation
CompoundStarting AldehydeYield (%)IC₅₀ (µM) vs. WiDr Cells
1 Benzaldehyde79> 10
2 4-Methoxybenzaldehyde855.2
3 4-Chlorobenzaldehyde821.8
4 4-(Trifluoromethyl)benzaldehyde750.9
Signaling Pathway

The anticancer activity of these chalcones is often attributed to their ability to induce apoptosis. One of the key pathways involved is the p53 tumor suppressor pathway. In normal cells, p53 levels are kept low by its negative regulator, MDM2. In response to cellular stress, p53 is activated and can induce cell cycle arrest or apoptosis. Some chlorothiophene-based chalcones have been shown to inhibit MDM2, leading to the stabilization and activation of p53, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, ultimately leading to cancer cell death.

cluster_0 p53 Signaling Pathway Chalcone Chlorothiophene-Based Chalcone MDM2 MDM2 Chalcone->MDM2 Inhibition p53 p53 MDM2->p53 Degradation Bax Bax (Pro-apoptotic) p53->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibition Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: p53 signaling pathway and the effect of chalcones.

Application 2: Synthesis of Thiophene-Containing Pharmaceuticals

While direct synthetic routes from this compound for several major thiophene-containing pharmaceuticals are not prominently described in the literature, the thiophene core is central to their structure and activity. The syntheses of these drugs, such as the antiplatelet agents clopidogrel (B1663587), ticlopidine, and prasugrel (B1678051), and the non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid, typically commence from thiophene or other functionalized thiophene derivatives.

The general approach to synthesizing the thieno[3,2-c]pyridine (B143518) core of clopidogrel, ticlopidine, and prasugrel often involves the construction of the pyridine (B92270) ring onto a pre-existing thiophene molecule.

A Thiophene Derivative B Multi-step Synthesis A->B C Thieno[3,2-c]pyridine Core B->C D Further Functionalization C->D E Clopidogrel / Ticlopidine / Prasugrel D->E

Caption: General synthesis of thieno[3,2-c]pyridine drugs.

The synthesis of tiaprofenic acid typically involves Friedel-Crafts acylation of a thiophene derivative followed by further modifications to introduce the propanoic acid side chain.

Although direct routes from this compound are not readily found, its utility as a starting material for preparing functionalized thiophenes through reactions like Grignard formation followed by quenching with an electrophile, or through various cross-coupling reactions, suggests its potential as a precursor in more complex synthetic strategies for these pharmaceuticals. Further research into novel synthetic pathways may yet reveal a more direct application of this compound in the production of these important medicines.

This compound and its derivatives are valuable intermediates in pharmaceutical synthesis. The straightforward synthesis of bioactive chlorothiophene-based chalcones highlights the utility of this building block in the development of novel anticancer agents. While the direct application of this compound in the synthesis of major pharmaceuticals like clopidogrel and tiaprofenic acid is not widely documented, its versatile reactivity suggests potential for its use in developing innovative and efficient synthetic routes to these and other important thiophene-containing drugs.

References

Application of 3-Chlorothiophene in Organic Electronics: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene is a versatile heterocyclic building block that serves as a key precursor in the synthesis of a variety of conjugated polymers and small molecules for organic electronic applications. Its chemical structure allows for strategic functionalization and polymerization, leading to materials with tailored electronic and optical properties. These materials are integral components in the fabrication of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other organic electronic devices. The presence of the chlorine atom influences the electronic characteristics of the resulting polymers and offers a reactive site for further chemical modification. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of active materials for organic electronics.

Data Presentation

While specific performance data for devices based purely on poly(this compound) is not as widely reported as for its alkylated analogue, poly(3-hexylthiophene) (P3HT), the following table summarizes typical performance ranges for polythiophene derivatives to provide a comparative baseline. Research into copolymers and derivatives of this compound aims to approach or exceed these metrics.

Polymer TypeDevice TypeHole Mobility (cm²/Vs)On/Off RatioPower Conversion Efficiency (PCE) (%)
Poly(3-alkylthiophene)s (general)OFET10⁻³ - 10⁻¹10³ - 10⁶N/A
Regioregular P3HTOFET~0.1>10⁴N/A
Polythiophene CopolymersOPVN/AN/A2 - 10+

Experimental Protocols

Synthesis of Poly(this compound) via Electrochemical Polymerization

Electrochemical polymerization is a direct method to deposit thin films of poly(this compound) onto a conductive substrate, which can then serve as the active layer in an electronic device.

Materials:

  • This compound (monomer)

  • Acetonitrile (B52724) (anhydrous)

  • Supporting electrolyte (e.g., 0.1 M Lithium perchlorate (B79767) (LiClO₄) or Tetrabutylammonium perchlorate (TBAP))

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass or a platinum button electrode)

  • Counter electrode (e.g., Platinum wire or foil)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

  • Electrochemical cell

  • Potentiostat/Galvanostat

Protocol:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in anhydrous acetonitrile. Add this compound to this solution to a final concentration of 0.1-0.5 M.

  • Cell Assembly: Assemble the three-electrode electrochemical cell. Ensure the working electrode is polished (if necessary) and clean.

  • Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution throughout the experiment.

  • Polymerization:

    • Potentiodynamic Method (Cyclic Voltammetry): Scan the potential repeatedly between a lower limit (e.g., 0 V vs. Ag/AgCl) and an upper limit where the monomer oxidation occurs (typically around 1.6-2.0 V vs. Ag/AgCl). The number of cycles will determine the film thickness. A scan rate of 50-100 mV/s is commonly used.

    • Galvanostatic Method (Constant Current): Apply a constant anodic current density (e.g., 0.1-1.0 mA/cm²) to the working electrode. The polymerization time will control the film thickness.

    • Potentiostatic Method (Constant Potential): Apply a constant potential at which the monomer oxidizes efficiently. The total charge passed will be proportional to the amount of polymer deposited.

  • Film Characterization: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte. The film can then be characterized electrochemically in a monomer-free electrolyte solution or dried for other analyses.

Fabrication of a Bottom-Gate, Bottom-Contact Organic Field-Effect Transistor (OFET)

This protocol outlines the fabrication of a simple OFET structure using a solution-processable polythiophene derivative synthesized from a this compound precursor.

Materials:

  • Heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as gate and gate dielectric)

  • Pre-patterned gold source and drain electrodes on the SiO₂ surface

  • Solution of a polythiophene derivative (e.g., a copolymer of this compound) in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene)

  • Piranha solution (for cleaning) or other suitable cleaning agents

  • Surface treatment agent (e.g., octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS))

  • Spin coater

  • Hotplate

  • Inert atmosphere glovebox

Protocol:

  • Substrate Cleaning:

    • Clean the Si/SiO₂ substrate with pre-patterned electrodes by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).

    • Dry the substrate with a stream of nitrogen.

    • For a more rigorous clean, treat the substrate with piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15 minutes, followed by extensive rinsing with deionized water and drying. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care. )

  • Dielectric Surface Treatment:

    • To improve the interface between the dielectric and the organic semiconductor, treat the SiO₂ surface to make it more hydrophobic.

    • This can be done by vapor deposition or solution coating of OTS or HMDS. For a solution-based OTS treatment, immerse the substrate in a dilute solution of OTS in an anhydrous solvent like toluene (B28343) or hexane (B92381) for several hours, then rinse and anneal.

  • Active Layer Deposition:

    • Prepare a solution of the polythiophene derivative at a concentration of 5-10 mg/mL.

    • Inside a glovebox, deposit the active layer onto the substrate by spin-coating. Typical spin speeds are in the range of 1000-3000 rpm for 30-60 seconds.

  • Annealing:

    • Anneal the film on a hotplate inside the glovebox to remove residual solvent and improve the molecular ordering of the polymer. A typical annealing temperature is 80-120 °C for 10-30 minutes.

  • Device Characterization:

    • The electrical characteristics of the OFET can then be measured using a semiconductor parameter analyzer in an inert atmosphere. Key parameters to extract are the field-effect mobility, on/off current ratio, and threshold voltage.

Mandatory Visualizations

Synthesis_Workflow Monomer This compound Monomer Polymerization Polymerization (e.g., Electrochemical, Oxidative) Monomer->Polymerization Polymer Poly(this compound) or Derivative Polymerization->Polymer Solution Solution Preparation Polymer->Solution Deposition Thin Film Deposition (e.g., Spin Coating) Solution->Deposition Device Organic Electronic Device (OFET/OPV) Deposition->Device Characterization Device Characterization Device->Characterization

Caption: Workflow from this compound to device characterization.

OFET_Structure cluster_0 cluster_1 Gate Gate (n+-Si) Dielectric Gate Dielectric (SiO2) Gate->Dielectric Source Source (Au) Drain Drain (Au) Semiconductor Organic Semiconductor (Polythiophene Derivative)

Application Notes and Protocols for the Heck Reaction of 3-Chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the Heck reaction using 3-chlorothiophene as the substrate. Due to the lower reactivity of aryl chlorides compared to bromides and iodides, careful selection of the catalyst system and reaction conditions is crucial for achieving high yields.[1][3] The following protocols and data are designed to serve as a comprehensive guide for researchers employing this compound in drug discovery and materials science, where thiophene-containing compounds are of significant interest.

Data Presentation: A Comparative Summary of Reaction Conditions

The efficiency of the Heck reaction with this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions and expected outcomes based on established methodologies for aryl chlorides.

ParameterCondition 1: Standard PPh₃Condition 2: Bulky, Electron-Rich LigandCondition 3: Phosphine-Free
Palladium Source Pd(OAc)₂Pd₂(dba)₃Pd(OAc)₂
Ligand PPh₃ (Triphenylphosphine)P(t-Bu)₃ (Tri-tert-butylphosphine)[3]None (or N-heterocyclic carbene)
Base K₂CO₃Cs₂CO₃[3]NaOAc
Solvent DMF or DioxaneDioxane[3]NMP or DMA
Temperature (°C) 100-140100-120[3]120-150
Typical Yields ModerateHighVariable, often lower

Detailed Experimental Protocol

This protocol provides a generalized procedure for the Heck reaction of this compound with a generic alkene (e.g., styrene (B11656) or an acrylate).

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-butyl acrylate)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine (B1218219) Ligand (e.g., P(t-Bu)₃)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the palladium source (e.g., 1.5 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 6 mol% P(t-Bu)₃).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive flow of inert gas, add the base (e.g., 1.1 equivalents of Cs₂CO₃).

  • Solvent and Substrate Addition: Add the anhydrous, degassed solvent (e.g., dioxane) via syringe, followed by this compound (1.0 equivalent) and the alkene (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizing the Process

Catalytic Cycle of the Heck Reaction

The Heck reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.[2]

Heck_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ pd2_aryl->pd2_alkene Alkene Coordination insertion Migratory Insertion Intermediate pd2_alkene->insertion Syn-Migratory Insertion pd2_product [Product-Pd(II)L₂-H]⁺X⁻ insertion->pd2_product Syn-β-Hydride Elimination pd2_product->pd0 Reductive Elimination (Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

A visual representation of the steps involved in performing the Heck reaction in a laboratory setting.

Heck_Workflow start Start setup Reaction Setup: Add Pd source and ligand to flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂. setup->inert reagents Add Base, Solvents, and Reactants (this compound, alkene). inert->reagents react Heat and Stir Reaction Mixture (100-120°C). reagents->react monitor Monitor Progress (TLC/GC-MS). react->monitor workup Work-up: Cool, dilute, and wash. monitor->workup purify Purification: Dry and perform column chromatography. workup->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Synthesis of 3-Substituted Thiophenes from 3-Chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-substituted thiophenes, versatile building blocks in medicinal chemistry and materials science, using 3-chlorothiophene as a readily available starting material. The focus is on palladium and nickel-catalyzed cross-coupling reactions, which offer a broad scope and functional group tolerance for the introduction of various substituents at the 3-position of the thiophene (B33073) ring. Methodologies covered include Suzuki-Miyaura, Stille, Kumada, Negishi, Sonogashira, and Buchwald-Hartwig couplings, as well as Grignard reagent formation. Quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate reaction workflows and catalytic cycles.

Introduction

Thiophene and its derivatives are privileged heterocyclic scaffolds found in a wide array of pharmaceuticals, agrochemicals, and organic electronic materials. The synthesis of 3-substituted thiophenes is of particular interest as this substitution pattern is a common feature in many biologically active molecules. This compound serves as an economical and stable starting material for the preparation of these compounds. Modern cross-coupling methodologies have largely supplanted older, harsher synthetic methods, allowing for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1] This guide details several key synthetic transformations starting from this compound.

General Synthetic Workflow

The synthesis of 3-substituted thiophenes from this compound typically involves a cross-coupling reaction where the chlorine atom is replaced by a new substituent. The general workflow is depicted below.

G start This compound reaction Cross-Coupling Reaction (e.g., Suzuki, Stille, Kumada, Buchwald-Hartwig, Sonogashira) start->reaction coupling_partner Coupling Partner (e.g., Boronic Acid, Organotin, Grignard Reagent, Amine, Alkyne) coupling_partner->reaction product 3-Substituted Thiophene reaction->product workup Work-up and Purification product->workup final_product Isolated 3-Substituted Thiophene workup->final_product Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Ar-R Ar-R Reductive\nElimination->Ar-R Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-Sn(Bu)3 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Ar-R Ar-R Reductive\nElimination->Ar-R

References

Application Notes and Protocols: Regioselective Lithiation of 3-Chlorothiophene and Subsequent Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Substituted thiophenes are crucial heterocyclic scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The ability to selectively functionalize the thiophene (B33073) ring is paramount for developing complex molecules with desired properties. Directed ortho-metalation (DoM) is a powerful strategy for achieving such regioselectivity. This document provides detailed protocols and application notes for the regioselective lithiation of 3-chlorothiophene, a versatile starting material, to generate a potent nucleophilic intermediate that can be trapped with various electrophiles to yield 2-substituted-3-chlorothiophene derivatives.

Reaction Principle: Directed ortho-Metalation

The lithiation of this compound proceeds primarily via a deprotonation mechanism rather than a halogen-lithium exchange. The proton at the C2 position is the most acidic on the thiophene ring due to the inductive effect and directing ability of the adjacent sulfur atom. This effect is further enhanced by the chloro-substituent at the C3 position, which also directs metalation to the C2 position.

Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) ensures the selective removal of the C2 proton, generating the 2-lithio-3-chlorothiophene intermediate.[1] This species is a powerful nucleophile that readily reacts with a wide range of electrophiles, enabling the introduction of diverse functional groups exclusively at the 2-position.

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_quench Electrophilic Quench cluster_product Product This compound Thienyllithium This compound->Thienyllithium + Diisopropylamine LDA LDA, THF -78 °C Final_Product Thienyllithium->Final_Product + Li+ Electrophile E+

Caption: Regioselective deprotonation of this compound.

Data Presentation

Table 1: Comparison of Lithiation Conditions

This table outlines the common reagents and conditions for the regioselective lithiation of 3-halothiophenes. For this compound, deprotonation is the favored pathway.

ParameterReagent/ValueRationale
Substrate This compoundStarting material for 2-substituted derivatives.
Lithiating Agent Lithium Diisopropylamide (LDA)Strong, non-nucleophilic base ideal for selective deprotonation at the most acidic site (C2).[1]
n-Butyllithium (n-BuLi) / TMEDACan also effect deprotonation; TMEDA breaks up BuLi aggregates, increasing basicity.[2]
Stoichiometry 1.05 - 1.2 equivalentsA slight excess of the lithiating agent ensures complete conversion of the starting material.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic ethereal solvent, effectively solvates the lithium cation and stabilizes the organolithium intermediate.[3][4]
Temperature -78 °C (Dry ice/acetone bath)Critical for preventing side reactions, decomposition of the lithiated intermediate, and reaction with the THF solvent.[2][4]
Atmosphere Inert (Argon or Nitrogen)Organolithium reagents are highly reactive towards oxygen and moisture; a dry, inert atmosphere is essential.[5][6]
Reaction Time 30 - 60 minutesGenerally sufficient time to ensure complete deprotonation before adding the electrophile.[4]
Table 2: Subsequent Reactions with Various Electrophiles

The 2-lithio-3-chlorothiophene intermediate can be trapped with a variety of electrophiles. The following table, based on analogous reactions with lithiated thiophenes, summarizes typical product types and expected yields.[3]

ElectrophileChemical FormulaProduct TypeTypical Yield Range (%)
N,N-Dimethylformamide (DMF)C₃H₇NOAldehyde70 - 90
Carbon Dioxide (solid)CO₂Carboxylic Acid75 - 95
AcetoneC₃H₆OTertiary Alcohol65 - 85
BenzaldehydeC₇H₆OSecondary Alcohol70 - 90
IodineI₂Iodo-derivative80 - 95
Dimethyl disulfideC₂H₆S₂Methylthio-derivative70 - 85
Trimethylsilyl chloride(CH₃)₃SiClSilylated derivative85 - 95

Note: Yields are representative and based on data for analogous lithiated heteroaryl compounds; specific yields may vary depending on the exact substrate and reaction conditions.[3]

Experimental Protocols

This section provides a generalized, detailed protocol for the regioselective lithiation of this compound using LDA, followed by quenching with an electrophile.

Workflow arrow arrow A Setup: Flame-dry glassware under vacuum. Cool under inert gas (Ar/N₂). B Preparation: Add this compound and anhydrous THF to the reaction flask via syringe. A->B C Cooling: Immerse the flask in a dry ice/acetone bath to -78 °C. B->C D Lithiation: Slowly add LDA (1.1 eq) dropwise. Stir for 30-60 min at -78 °C. C->D E Electrophilic Quench: Add electrophile (1.2 eq) dropwise at -78 °C. D->E F Reaction & Warming: Stir at -78 °C for 1 hr, then allow to warm slowly to room temperature. E->F G Work-up: Quench reaction with saturated aqueous NH₄Cl solution. F->G H Extraction: Extract aqueous layer with EtOAc or Et₂O (3x). Combine organic layers. G->H I Washing & Drying: Wash with brine, dry over anhydrous MgSO₄, and filter. H->I J Purification: Concentrate under reduced pressure. Purify by flash column chromatography. I->J

Caption: General experimental workflow for lithiation reactions.

Materials and Equipment
  • This compound (C₄H₃ClS)

  • Lithium Diisopropylamide (LDA), solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Selected Electrophile (e.g., N,N-Dimethylformamide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flasks, septa, and magnetic stir bars

  • Syringes and needles

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Low-temperature thermometer

  • Dewar flask for cooling bath (dry ice/acetone)

  • Rotary evaporator

Safety Precautions
  • Organolithium reagents like LDA are highly reactive and corrosive. Handle them under a strict inert atmosphere at all times.[5]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Quenching of the reaction is exothermic. Perform the quench slowly in an ice bath to control the temperature rise.

Detailed Procedure

A. Reaction Setup and Lithiation

  • Glassware Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen. Seal the necks with rubber septa.

  • Addition of Reactants: Under a positive flow of inert gas, add this compound (1.0 eq) to the flask via syringe. Add anhydrous THF to achieve a concentration of approximately 0.3–0.5 M.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10–15 minutes to allow the temperature to equilibrate.

  • Deprotonation: Slowly add the LDA solution (1.1 eq) dropwise via syringe over 15–20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 30–60 minutes. The formation of the lithium salt may cause the solution to become cloudy or form a precipitate.

B. Electrophilic Quench

  • Addition: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour.

  • Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir for an additional 1–3 hours.[4]

C. Work-up and Purification

  • Quenching: Cool the flask in an ice-water bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

  • Washing: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.[3]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 2-substituted-3-chlorothiophene product.

References

Application Notes and Protocols: The Role of 3-Chlorothiophene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hypothetical Synthesis of a Key Thiazole (B1198619) Intermediate from 3-Chlorothiophene

A critical intermediate in the synthesis of several neonicotinoid insecticides is 2-chloro-5-chloromethylthiazole (B146395) (CCMT). Although industrial production of CCMT typically starts from acyclic precursors, it is theoretically possible to devise a multi-step synthesis starting from this compound. This hypothetical pathway involves the functionalization of the thiophene (B33073) ring, followed by a ring transformation to the desired thiazole structure.

The proposed synthetic route involves the following key transformations:

  • Chlorination of this compound to yield 2,3-dichlorothiophene (B95606).

  • Formylation of 2,3-dichlorothiophene at the 5-position to produce 2,3-dichloro-5-formylthiophene.

  • Conversion of the formylthiophene derivative to the thiazole ring system.

Below are speculative protocols for these transformations, based on general principles of thiophene chemistry.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of 2,3-Dichlorothiophene

This procedure is based on general methods for the chlorination of thiophenes.

  • Materials: this compound, N-chlorosuccinimide (NCS), Acetonitrile.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 eq.) in acetonitrile.

    • Add N-chlorosuccinimide (1.1 eq.) portion-wise to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to obtain 2,3-dichlorothiophene.

Protocol 2: Synthesis of 2,3-Dichloro-5-formylthiophene

This protocol is adapted from the Vilsmeier-Haack formylation of thiophenes.

  • Materials: 2,3-dichlorothiophene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (B109758).

  • Procedure:

    • In a three-necked flask under a nitrogen atmosphere, cool a solution of DMF (1.2 eq.) in dichloromethane to 0°C.

    • Slowly add POCl₃ (1.2 eq.) to the solution, maintaining the temperature below 10°C.

    • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

    • Cool the mixture back to 0°C and add a solution of 2,3-dichlorothiophene (1 eq.) in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with an aqueous solution of sodium hydroxide.

    • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica (B1680970) gel to yield 2,3-dichloro-5-formylthiophene.

Quantitative Data (Illustrative)

The following table summarizes the hypothetical reaction conditions and expected yields for the synthesis of the thiophene intermediate.

StepReactantReagentsSolventTemperature (°C)Time (h)Yield (%)
1This compoundN-ChlorosuccinimideAcetonitrileReflux4-675-85
22,3-DichlorothiophenePOCl₃, DMFDichloromethaneReflux2-460-70

Established Synthesis of Neonicotinoid Agrochemicals from 2-Chloro-5-chloromethylthiazole (CCMT)

The syntheses of the widely used insecticides clothianidin and thiamethoxam (B1682794) from the key intermediate 2-chloro-5-chloromethylthiazole (CCMT) are well-documented in patent literature.

Synthesis of Clothianidin

Clothianidin is synthesized by the reaction of CCMT with N-methyl-N'-nitroguanidine.

Protocol 3: Synthesis of Clothianidin

  • Materials: 2-chloro-5-chloromethylthiazole (CCMT), N-methyl-N'-nitroguanidine, Potassium carbonate, Acetonitrile.

  • Procedure:

    • To a stirred suspension of N-methyl-N'-nitroguanidine (1 eq.) and potassium carbonate (1.5 eq.) in acetonitrile, add CCMT (1 eq.) at room temperature.

    • Heat the mixture to 50-60°C and stir for several hours until the reaction is complete (monitored by HPLC).

    • Cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure clothianidin.[3][4]

Synthesis of Thiamethoxam

Thiamethoxam is prepared by the condensation of CCMT with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine.

Protocol 4: Synthesis of Thiamethoxam

  • Materials: 2-chloro-5-chloromethylthiazole (CCMT), 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine, Potassium carbonate, Dimethylformamide (DMF).

  • Procedure:

    • In a reaction vessel, combine 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine (1 eq.), CCMT (1 eq.), and potassium carbonate (1.2 eq.) in DMF.

    • Heat the mixture to 60-70°C and maintain stirring for 4-6 hours.

    • After completion of the reaction, cool the mixture and pour it into water.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting solid by recrystallization to obtain thiamethoxam.[5][6][7]

Quantitative Data for Agrochemical Synthesis

The following table presents typical reaction parameters for the synthesis of clothianidin and thiamethoxam from CCMT, based on patent literature.

ProductReactantsBaseSolventTemperature (°C)Time (h)Yield (%)
ClothianidinCCMT, N-methyl-N'-nitroguanidineK₂CO₃Acetonitrile50-604-885-95
ThiamethoxamCCMT, 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazineK₂CO₃DMF60-704-678-90

Visualizations

G cluster_0 Hypothetical Pathway from this compound A This compound B 2,3-Dichlorothiophene A->B Chlorination (e.g., NCS) C 2,3-Dichloro-5-formylthiophene B->C Formylation (Vilsmeier-Haack) D Thiazole Intermediate (e.g., 2-Chloro-5-methylthiazole) C->D Ring Transformation (Multi-step)

Caption: Hypothetical synthesis of a thiazole intermediate from this compound.

G cluster_1 Established Synthesis of Neonicotinoids E 2-Chloro-5-chloromethylthiazole (CCMT) F Clothianidin E->F G Thiamethoxam E->G H N-methyl-N'-nitroguanidine H->F I 3-methyl-4-nitroimino- perhydro-1,3,5-oxadiazine I->G

References

Application Notes and Protocols for the Stille Coupling of 3-Chlorothiophene with Organostannanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Stille cross-coupling reaction of 3-chlorothiophene with various organostannanes. This palladium-catalyzed carbon-carbon bond-forming reaction is a powerful tool for the synthesis of functionalized thiophenes, which are key structural motifs in numerous pharmaceuticals and organic materials.

Introduction

The Stille coupling offers a versatile and reliable method for the synthesis of 3-substituted thiophenes from the readily available starting material, this compound. The reaction is known for its tolerance of a wide range of functional groups, neutral reaction conditions, and the stability of the organostannane reagents. However, the toxicity of organotin compounds necessitates careful handling and appropriate waste disposal.

This document outlines detailed experimental procedures and presents key data for the coupling of this compound with representative vinyl, aryl, and heteroaryl organostannanes.

Reaction Principle

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide. The catalytic cycle, illustrated below, consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Mechanism pd0 Pd(0)L₂ pd2_intermediate R¹-Pd(II)L₂(X) pd0->pd2_intermediate Oxidative Addition transmetalation_intermediate R¹-Pd(II)L₂(R²) pd2_intermediate->transmetalation_intermediate Transmetalation product R¹-R² transmetalation_intermediate->product Reductive Elimination byproduct X-SnR₃ transmetalation_intermediate->byproduct catalyst_regeneration Pd(0)L₂ reagents This compound (R¹-X) + Organostannane (R²-SnR₃)

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Stille coupling of this compound with various organostannanes. Please note that these are representative examples, and optimization may be required for specific substrates and scales.

Table 1: Stille Coupling of this compound with Vinyltributylstannane

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Toluene (B28343)1101675
2Pd₂(dba)₃ (2)P(o-tol)₃ (8)Dioxane1001282
3PdCl₂(PPh₃)₂ (5)-DMF1001878

Table 2: Stille Coupling of this compound with Tributyl(phenyl)stannane

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Toluene1102470
2Pd₂(dba)₃ (2.5)XPhos (10)Dioxane1001885
3Pd(OAc)₂ (5)SPhos (10)Toluene1102088

Table 3: Stille Coupling of this compound with Tributyl(2-thienyl)stannane

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Toluene1102465
2Pd₂(dba)₃ (3)P(fur)₃ (12)DMF1002078
3PdCl₂(dppf) (5)-Dioxane1001880

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

  • Solvents should be anhydrous and degassed prior to use.

  • Organostannanes are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Tin byproducts can be removed by flash chromatography on silica (B1680970) gel or by treatment with a fluoride (B91410) source (e.g., aqueous KF solution) to precipitate the tin fluorides, which can then be removed by filtration.

Protocol 1: Synthesis of 3-Vinylthiophene

Reaction: Stille coupling of this compound with vinyltributylstannane.

Materials:

  • This compound

  • Vinyltributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Saturated aqueous potassium fluoride (KF) solution

  • Diatomaceous earth (Celite®)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (10 mL).

  • Add vinyltributylstannane (1.2 mmol, 1.2 equiv) to the solution via syringe.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Under a positive pressure of argon, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and add a saturated aqueous solution of KF (10 mL). Stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite® to remove the precipitated tin salts, washing the pad with diethyl ether.

  • Separate the organic layer, and wash it with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 3-vinylthiophene.

Protocol 2: Synthesis of 3-Phenylthiophene

Reaction: Stille coupling of this compound with tributyl(phenyl)stannane.

Materials:

  • This compound

  • Tributyl(phenyl)stannane

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Anhydrous 1,4-dioxane (B91453)

  • Cesium fluoride (CsF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.1 mmol, 10 mol%), and CsF (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL).

  • Wash the organic solution with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 3-phenylthiophene.

Protocol 3: Synthesis of 3-(Thiophen-2-yl)thiophene

Reaction: Stille coupling of this compound with tributyl(2-thienyl)stannane.

Materials:

  • This compound

  • Tributyl(2-thienyl)stannane

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

  • Anhydrous 1,4-dioxane

  • Potassium phosphate (B84403) (K₃PO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of argon, add this compound (1.0 mmol, 1.0 equiv), tributyl(2-thienyl)stannane (1.2 mmol, 1.2 equiv), PdCl₂(dppf) (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv) to a Schlenk flask.

  • Add anhydrous 1,4-dioxane (8 mL).

  • Seal the flask and heat the mixture at 100 °C for 18 hours.

  • Cool the reaction to room temperature and quench with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to obtain 3-(thiophen-2-yl)thiophene.

Experimental Workflow

The following diagram illustrates a general workflow for the Stille coupling of this compound.

Stille_Workflow start Start: Prepare Inert Atmosphere (Schlenk flask/glovebox) reagents Add this compound, Organostannane, Catalyst, Ligand, and Solvent start->reagents reaction Heat Reaction Mixture (Monitor by TLC/GC-MS) reagents->reaction workup Aqueous Workup (e.g., KF wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Characterize Product (NMR, MS, etc.) purification->product

Application Note: Synthesis of Poly(3-chlorothiophene) via Chemical Oxidative Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythiophenes are a class of conductive polymers with significant potential in various applications, including organic electronics, sensors, and biomedical devices. The functionalization of the thiophene (B33073) ring allows for the tuning of the polymer's electronic and physical properties. Poly(3-chlorothiophene) (P3CT) is a derivative that offers a site for further chemical modification, making it a versatile precursor for more complex polymer structures. This application note provides a detailed protocol for the synthesis of P3CT via chemical oxidative polymerization using ferric chloride (FeCl₃) as the oxidant. This method is widely adopted due to its simplicity and scalability.[1]

Data Presentation

The properties of poly(this compound) synthesized via chemical oxidative polymerization can be influenced by various reaction parameters. While specific data for this compound is not extensively reported, the following table summarizes typical conditions and expected outcomes based on the well-documented polymerization of analogous 3-substituted thiophenes.

ParameterValue/RangeExpected OutcomeReference
Monomer:Oxidant Molar Ratio (this compound:FeCl₃) 1:2.5 to 1:4A higher ratio of FeCl₃ generally leads to higher molecular weight and yield.[2]
Solvent Chloroform (B151607) (anhydrous)Anhydrous conditions are crucial to prevent side reactions and ensure efficient polymerization.[3]
Reaction Temperature Room Temperature (~25°C)Convenient and generally provides good polymerization rates.[4]
Reaction Time 2 - 24 hoursLonger reaction times can lead to higher yields and molecular weights, but may also broaden the polydispersity.
Polymer Yield Moderate to HighYields are dependent on the optimization of reaction conditions.
Molecular Weight (Mw) VariableTypically in the range of several thousand g/mol , influenced by monomer purity and reaction conditions.[5]
Polydispersity Index (PDI) > 2Chemical oxidative polymerization often results in polymers with a broad molecular weight distribution.[5]

Experimental Protocol: Chemical Oxidative Polymerization of this compound

This protocol details the synthesis of poly(this compound) using ferric chloride as an oxidizing agent.

Materials:

  • This compound (monomer)

  • Anhydrous Ferric Chloride (FeCl₃) (oxidant)

  • Anhydrous Chloroform (CHCl₃) (solvent)

  • Methanol (B129727) (CH₃OH) (for precipitation and washing)

  • Deionized Water

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware (beakers, graduated cylinders, Büchner funnel)

  • Filter paper

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar in a clean, dry Schlenk flask.

    • Under a stream of inert gas (argon or nitrogen), add anhydrous ferric chloride (4 molar equivalents relative to the monomer) to the flask.

    • Add anhydrous chloroform to the flask to create a suspension of FeCl₃.

  • Polymerization:

    • While stirring the FeCl₃ suspension vigorously, slowly add this compound (1 molar equivalent) to the flask at room temperature.

    • The reaction mixture will typically darken in color, indicating the onset of polymerization.

    • Allow the reaction to proceed at room temperature with continuous stirring for 12 hours under an inert atmosphere.

  • Quenching and Precipitation:

    • After the reaction period, stop the stirring and pour the reaction mixture into a beaker containing a large volume of methanol. This will quench the polymerization and precipitate the crude poly(this compound).

  • Purification:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected polymer powder extensively with methanol to remove unreacted monomer and residual oxidant.

    • Subsequently, wash the polymer with deionized water to remove any remaining iron salts.

    • Continue washing with methanol until the filtrate is colorless.

  • Drying:

    • Dry the purified poly(this compound) powder in a vacuum oven at 40-50°C overnight or until a constant weight is achieved.

Mandatory Visualization

experimental_workflow cluster_setup 1. Reaction Setup cluster_polymerization 2. Polymerization cluster_workup 3. Work-up & Purification cluster_final 4. Final Product setup_flask Schlenk Flask with Stir Bar add_fecl3 Add Anhydrous FeCl3 setup_flask->add_fecl3 Inert Atmosphere add_chloroform Add Anhydrous Chloroform add_fecl3->add_chloroform add_monomer Add this compound stir_reaction Stir at Room Temp (12h) add_monomer->stir_reaction quench Quench with Methanol precipitate Precipitate Polymer quench->precipitate filter_polymer Vacuum Filtration precipitate->filter_polymer wash_methanol Wash with Methanol filter_polymer->wash_methanol wash_water Wash with Water wash_methanol->wash_water dry_polymer Dry under Vacuum wash_water->wash_methanol Repeat final_product Poly(this compound) Powder dry_polymer->final_product

Caption: Experimental workflow for the synthesis of poly(this compound).

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Chlorothiophene is a versatile and reactive intermediate widely utilized in the synthesis of a diverse array of heterocyclic compounds.[1] Its thiophene (B33073) core is a significant pharmacophore found in numerous clinically approved drugs and biologically active molecules.[2][3][4][5][6] Thiophene and its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[4][5][6] This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing this compound as a key starting material, with a focus on palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling

Application Note: The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide.[7][8] This reaction is highly valuable for synthesizing biaryl and vinyl-substituted thiophenes from this compound. The reaction generally tolerates a wide range of functional groups and can be performed under relatively mild conditions.[9][10] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, particularly with a less reactive aryl chloride like this compound.[8][11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of an arylboronic acid with this compound.

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv.), and a palladium catalyst/ligand system.[9][12] A common system is Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2-5 mol%) and a phosphine (B1218219) ligand like Triphenylphosphine (PPh₃) or SPhos (4-10 mol%).[11][12]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system via syringe. A mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) and water (e.g., 4:1 ratio) is commonly used.[11][12]

  • Reaction Execution: Place the flask in a preheated oil bath and stir the mixture at 80–110 °C.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can range from a few hours to overnight.[11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired 3-arylthiophene.[9][11]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2.0)Dioxane/H₂O (4:1)100~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)Toluene/H₂O (5:1)110~90-98
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)100~75-85
4N-Boc-pyrrole-2-boronic acidPd(OAc)₂ (5)XPhos (10)K₃PO₄ (3.0)Toluene110~70-80

Yields are approximate and based on typical outcomes for similar substrates reported in the literature.[7][11][12]

Visualization: Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification reagents 1. Add Reagents: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) catalyst 2. Add Catalyst System: - Pd(OAc)₂ - Ligand (e.g., PPh₃) reagents->catalyst inert 3. Evacuate & Backfill with Inert Gas (3x) catalyst->inert solvent 4. Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent heat 5. Heat Reaction (80-110 °C) Monitor by TLC/GC-MS solvent->heat workup 6. Aqueous Work-up: - Dilute with EtOAc - Wash with H₂O & Brine heat->workup purify 7. Dry, Concentrate & Purify via Column Chromatography workup->purify product Final Product: 3-Arylthiophene purify->product

Caption: Workflow for Suzuki-Miyaura coupling of this compound.

Palladium-Catalyzed C-C Bond Formation: Sonogashira Coupling

Application Note: The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction, co-catalyzed by palladium and copper(I), is invaluable for synthesizing 3-alkynylthiophenes. These products serve as versatile intermediates for creating more complex heterocyclic systems through subsequent cyclization reactions. The reaction is typically conducted under mild, anaerobic conditions with an amine base.[14]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst like Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2–5 mol%), and a copper(I) co-catalyst such as Copper(I) iodide (CuI) (4–10 mol%).[15]

  • Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2.0–3.0 equiv.).[15] Stir the mixture for several minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv.) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., 40–80 °C) if required for less reactive substrates. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous ammonium (B1175870) chloride solution, followed by brine.[15][16]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter through a pad of Celite® to remove catalyst residues, and concentrate under reduced pressure.[15][16] Purify the crude product by flash column chromatography on silica gel.[15]

Data Presentation: Representative Sonogashira Coupling Reactions

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2.0)THFRT~90-98
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (2.5)DMF50~85-95
31-HeptynePd(OAc)₂ (2) / XPhos (4)CuI (5)Et₃N (3.0)Toluene60~80-90
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (6)i-Pr₂NH (2.0)THFRT~88-96

Yields are approximate and based on typical outcomes for similar substrates reported in the literature.[15][16]

Visualization: Experimental Workflow for Sonogashira Coupling

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Work-up cluster_purification Purification reagents 1. Add this compound, Pd Catalyst & CuI solvent 2. Add Anhydrous Solvent & Amine Base reagents->solvent alkyne 3. Add Terminal Alkyne Dropwise solvent->alkyne stir 4. Stir at RT - 80 °C Monitor by TLC/GC-MS alkyne->stir workup 5. Aqueous Work-up: - Dilute with Ether - Wash with NH₄Cl & Brine stir->workup purify 6. Dry, Filter (Celite®) & Concentrate workup->purify chromatography 7. Column Chromatography purify->chromatography product Final Product: 3-Alkynylthiophene chromatography->product

Caption: Workflow for Sonogashira coupling of this compound.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

Application Note: The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[17] This reaction is crucial for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals, onto the thiophene ring.[17] The reaction's success is highly dependent on the ligand, with bulky, electron-rich phosphine ligands often providing the best results.[18] A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[17]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos or RuPhos, 2-4 mol%).[17][18] Add the base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.2–2.0 equiv.).[18]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.), the primary or secondary amine (1.1–1.5 equiv.), and an anhydrous solvent (e.g., toluene or dioxane).[17]

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath and stir the mixture at 80–110 °C for 4–24 hours.[17] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts and catalyst residues.[17]

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aminothiophene derivative.[17][18]

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene100~94
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane110~85-95
3BenzylaminePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄ (2.0)Toluene100~90-98
4Di-n-butylaminePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Dioxane100~80-90

Yields are based on representative literature procedures.[17][18][19]

Visualization: Catalytic Cycles of Cross-Coupling Reactions

G cluster_suzuki A) Suzuki-Miyaura Coupling cluster_sonogashira B) Sonogashira Coupling cluster_buchwald C) Buchwald-Hartwig Amination s1 Pd(0)L₂ s2 Oxidative Addition s1->s2 R¹-X s3 R¹-Pd(II)L₂-X s2->s3 s4 Transmetalation (R²B(OH)₂, Base) s3->s4 s5 R¹-Pd(II)L₂-R² s4->s5 s6 Reductive Elimination s5->s6 s6->s1 R¹-R² so1 Pd(0)L₂ so2 Oxidative Addition so1->so2 R¹-X so3 R¹-Pd(II)L₂-X so2->so3 so4 Transmetalation (Cu-C≡CR², Base) so3->so4 so5 R¹-Pd(II)L₂-C≡CR² so4->so5 so6 Reductive Elimination so5->so6 so6->so1 R¹-C≡CR² b1 Pd(0)L₂ b2 Oxidative Addition b1->b2 R¹-X b3 R¹-Pd(II)L₂-X b2->b3 b4 Amine Coordination & Deprotonation (R²R³NH, Base) b3->b4 b5 R¹-Pd(II)L₂(NR²R³) b4->b5 b6 Reductive Elimination b5->b6 b6->b1 R¹-NR²R³

Caption: Simplified catalytic cycles for key cross-coupling reactions.

Synthesis of Fused Heterocyclic Systems: Thieno[3,2-b]pyridines

Application Note: Thieno[3,2-b]pyridines are fused heterocyclic scaffolds of significant interest in medicinal chemistry, with derivatives showing potent activity against targets like Mycobacterium tuberculosis.[20] One common strategy to synthesize this core involves building upon a functionalized 3-aminothiophene, which can be derived from this compound via Buchwald-Hartwig amination or other methods. Subsequent condensation and cyclization reactions can then be employed to construct the fused pyridine (B92270) ring.

Synthetic Strategy Outline:

  • Functionalization: Start with this compound-2-carboxylic acid.[21] Convert the carboxylic acid to an amide.

  • Amination: Introduce an amino group at the 3-position. This can be achieved through various methods, including nucleophilic aromatic substitution on an activated ring system.

  • Cyclization: React the resulting 3-amino-2-carboxamidothiophene with a suitable dielectrophile (e.g., a β-ketoester or malonic acid derivative) under acidic or thermal conditions to promote condensation and intramolecular cyclization, forming the thieno[3,2-b]pyridinone core.

  • Further Modification: The pyridinone can be further functionalized, for example, by chlorination followed by nucleophilic substitution to introduce diverse substituents.

Visualization: Logical Workflow for Thieno[3,2-b]pyridine (B153574) Synthesis

G start This compound step1 Carboxylation at C2 (e.g., Lithiation then CO₂) start->step1 step2 Functionalization (e.g., Amination at C3) step1->step2 intermediate 3-Amino-2-functionalized Thiophene Intermediate step2->intermediate step3 Condensation & Intramolecular Cyclization intermediate->step3 product Thieno[3,2-b]pyridine Core Structure step3->product step4 Further Derivatization product->step4 final Novel Bioactive Compounds step4->final

Caption: Strategy for synthesizing thieno[3,2-b]pyridine derivatives.

Biological Significance of Thiophene-Based Heterocycles

Application Note: The thiophene nucleus is a privileged scaffold in medicinal chemistry.[2] Its derivatives and fused systems are known to exhibit a vast range of biological activities, making them attractive targets for drug discovery and development.[4][5] The structural diversity achievable from a simple precursor like this compound allows for the creation of large libraries of compounds for biological screening.

Visualization: Biological Activities of Thiophene Derivatives

Caption: Diverse biological activities of thiophene derivatives.[4][5][6]

References

Application Notes and Protocols for 3-Chlorothiophene Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-chlorothiophene derivatives in the research and development of Organic Light-Emitting Diodes (OLEDs). It covers synthetic methodologies for preparing this compound-based materials, protocols for fabricating OLED devices, and a summary of representative performance data.

Introduction to this compound Derivatives for OLEDs

Thiophene (B33073) and its derivatives are a cornerstone in the field of organic electronics due to their excellent charge transport properties and chemical stability.[1] The introduction of a chlorine atom at the 3-position of the thiophene ring can influence the electronic properties of the resulting materials, potentially leading to deeper highest occupied molecular orbital (HOMO) levels, which can improve air stability and affect the emission color. These derivatives can be utilized in both polymeric and small molecule-based OLEDs, serving as components of the emissive layer (EML) or charge-transporting layers.[2]

This document will explore the synthesis of both poly(this compound) derivatives and a representative small molecule, followed by detailed protocols for their incorporation into OLED devices.

Synthesis of this compound-Based Materials

The synthesis of light-emitting materials from this compound can be broadly categorized into two approaches: polymerization to form conjugated polymers and multi-step synthesis to create discrete small molecules.

Synthesis of Regioregular Poly(3-substituted-thiophene)s

Regioregularity in polythiophenes is crucial for achieving high charge carrier mobility and desirable optical properties.[3] The McCullough and Rieke methods are two prominent strategies for synthesizing regioregular poly(3-substituted-thiophene)s.[4]

Protocol: Synthesis of Regioregular Poly(3-alkylthiophene) via the McCullough Method

This protocol is adapted for a generic 3-alkylthiophene monomer and can be conceptually applied to a 2-bromo-3-chlorothiophene (B1271852) derivative, although specific reaction conditions may require optimization.

  • Monomer Synthesis: Start with the appropriate 2,5-dihalogenated-3-chlorothiophene monomer. For a McCullough-type polymerization, a 2-bromo-5-iodo-3-chlorothiophene monomer would be a suitable starting point.

  • Grignard Metathesis Polymerization (GRIM):

    • In a nitrogen-filled glovebox, dissolve the 2-bromo-5-iodo-3-chlorothiophene monomer in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0°C and add a Grignard reagent, such as isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), dropwise to initiate the halogen-metal exchange.

    • After stirring for a designated period, a catalytic amount of a nickel catalyst, such as Ni(dppp)Cl2 (dppp = 1,3-bis(diphenylphosphino)propane), is added to the solution.[4]

    • The polymerization is allowed to proceed at room temperature or with gentle heating.

  • Work-up and Purification:

    • The reaction is quenched by the addition of an acidic solution (e.g., HCl).

    • The polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.

    • The crude polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers. The final polymer is extracted with a good solvent like chloroform.

    • The purified polymer is then dried under vacuum.

Synthesis of a Donor-π-Acceptor (D-π-A) Small Molecule

This protocol is a conceptual adaptation of the synthesis of DMB-TT-TPA, a known OLED fluorophore derived from 3-bromothiophene (B43185), to a this compound analogue.[2]

Protocol: Synthesis of a this compound-based D-π-A Fluorophore

  • Synthesis of the Thienothiophene Core:

    • Dissolve this compound in anhydrous THF and cool to -78°C under an inert atmosphere.

    • Slowly add n-butyllithium (n-BuLi) and stir for 1 hour.

    • Add elemental sulfur, followed by a solution of 2-bromo-1-(4-methoxyphenyl)ethanone in THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • After work-up and purification, the resulting intermediate is cyclized using polyphosphoric acid (PPA) in refluxing chlorobenzene (B131634) to yield the thieno[3,2-b]thiophene (B52689) core.[2]

  • Functionalization of the Core:

    • The thienothiophene core is then sequentially functionalized using palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce donor (e.g., triphenylamine) and acceptor (e.g., dimesitylboron) moieties.[2] This multi-step process allows for precise tuning of the molecule's electronic and photophysical properties.

OLED Device Fabrication

OLEDs are typically fabricated on transparent conductive substrates, such as indium tin oxide (ITO) coated glass. The device architecture consists of several organic layers sandwiched between the anode (ITO) and a metallic cathode.[5]

Protocol: Fabrication of a Solution-Processed Polymer OLED (PLED)

  • Substrate Cleaning:

    • Sequentially clean the pre-patterned ITO substrates in an ultrasonic bath with deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove any residual organic contaminants.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate. A typical spin-coating speed is 3000-5000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.[6]

    • Anneal the substrate on a hotplate at 120-150°C for 10-15 minutes to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Transfer the substrate into a nitrogen-filled glovebox.

    • Prepare a solution of the this compound derivative (polymer or small molecule blended in a host polymer) in a suitable organic solvent (e.g., toluene, chlorobenzene).

    • Spin-coat the emissive layer solution onto the PEDOT:PSS layer. The spin speed and solution concentration will determine the film thickness, which is typically in the range of 50-100 nm.

    • Anneal the substrate at a temperature appropriate for the emissive material to remove the solvent.

  • Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporator.

    • Deposit a thin layer of an electron injection material, such as lithium fluoride (B91410) (LiF) (approx. 1 nm), followed by a thicker layer of a low work function metal, such as aluminum (Al) or calcium (Ca) capped with Al (approx. 100 nm), to form the cathode.[1]

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.

Data Presentation

The performance of OLEDs is characterized by several key metrics. The following tables summarize representative data for OLEDs based on thiophene derivatives.

Table 1: Representative Performance of a Polymer-Based OLED

ParameterValue
Emissive Material Poly(3-hexylthiophene)
Device Structure ITO/PEDOT:PSS/P3HT/Ca/Al
Turn-on Voltage ~5 V
Maximum Luminance >100 cd/m²
External Quantum Efficiency (EQE) ~0.1%
Emission Color Red-Orange

Note: Data is representative and can vary significantly based on the specific polymer, device architecture, and fabrication conditions.[7]

Table 2: Performance of a Small Molecule-Based OLED using a 3-Bromothiophene Derivative (DMB-TT-TPA)

ParameterValue
Emissive Material DMB-TT-TPA
Maximum Power Efficiency 6.70 lm/W
Maximum Current Efficiency 10.6 cd/A
Maximum External Quantum Efficiency (EQE) 4.61%
Turn-on Voltage Low
Emission Color Green (520 nm)

This data is for a 3-bromothiophene derivative and serves as a benchmark for the potential performance of analogous this compound-based small molecules.[2]

Visualizations

Chemical Structures and Synthetic Pathway

G Conceptual Synthetic Pathway for a this compound-based D-A Polymer cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_polymer Final Polymer Monomer This compound Derivative Monomer Polymerization Grignard Metathesis Polymerization (GRIM) Monomer->Polymerization Polymer Poly(this compound derivative) Polymerization->Polymer

Caption: Conceptual workflow for the synthesis of a poly(this compound) derivative.

OLED Fabrication Workflow

G General OLED Fabrication Workflow cluster_prep Substrate Preparation cluster_layers Layer Deposition (in Glovebox) cluster_final Device Finalization Cleaning ITO Substrate Cleaning (Ultrasonication, UV-Ozone) HIL Spin-coating of Hole Injection Layer (HIL) Cleaning->HIL EML Spin-coating of Emissive Layer (EML) HIL->EML ETL_Cathode Thermal Evaporation of ETL, EIL, and Cathode EML->ETL_Cathode Encapsulation Encapsulation ETL_Cathode->Encapsulation Testing Device Testing Encapsulation->Testing

Caption: A generalized workflow for the fabrication of a solution-processed OLED.

Signaling Pathway (Logical Relationship of OLED Operation)

G Logical Flow of OLED Operation Anode Anode (Hole Injection) HIL HIL Anode->HIL Holes HTL HTL HIL->HTL EML EML (Recombination & Light Emission) HTL->EML Light Light Output EML->Light ETL ETL ETL->EML EIL EIL EIL->ETL Cathode Cathode (Electron Injection) Cathode->EIL Electrons

Caption: The process of charge injection, transport, and recombination leading to light emission in an OLED.

References

Synthesis of 3-Vinylthiophene from 3-Chlorothiophene: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 3-vinylthiophene (B81652) from 3-chlorothiophene. The protocol outlined is based on the principles of the Stille cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This application note is intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

3-Vinylthiophene is a valuable building block in the synthesis of various organic materials, including conducting polymers, and serves as a key intermediate in the preparation of pharmacologically active compounds. The vinyl group provides a reactive handle for further functionalization, making it a versatile precursor in drug development and materials science. The Stille coupling reaction offers an efficient method for the synthesis of 3-vinylthiophene by coupling an organotin reagent with an organic halide, catalyzed by a palladium complex. This method is known for its tolerance of a wide range of functional groups and generally mild reaction conditions.

Reaction Scheme

The synthesis of 3-vinylthiophene from this compound via a Stille coupling reaction proceeds as follows:

General Reaction Scheme for the Stille Coupling of this compound and Vinyltributylstannane.

Experimental Protocol: Stille Coupling Reaction

This protocol details the synthesis of 3-vinylthiophene from this compound and vinyltributylstannane using a palladium catalyst.

Materials:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )AmountMoles (mmol)
This compoundC₄H₃ClS118.581.19 g10.0
VinyltributylstannaneC₁₄H₃₀Sn317.093.49 g11.0
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.58 g0.5
Anhydrous Toluene (B28343)C₇H₈92.1450 mL-

Equipment:

  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: A 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Charging Reagents: To the flask are added this compound (1.19 g, 10.0 mmol), vinyltributylstannane (3.49 g, 11.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

  • Solvent Addition: Anhydrous toluene (50 mL) is added to the flask via a syringe.

  • Reaction: The reaction mixture is heated to reflux (approximately 110 °C) with vigorous stirring under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The residue is dissolved in diethyl ether (50 mL) and washed with a saturated aqueous solution of potassium fluoride (B91410) (KF) (2 x 30 mL) to remove tin byproducts. The formation of a precipitate (tributyltin fluoride) is observed.

    • The mixture is filtered through a pad of Celite to remove the precipitate.

    • The organic layer is then washed with water (30 mL) and brine (30 mL).

  • Purification:

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel using hexane (B92381) as the eluent to afford pure 3-vinylthiophene.

Expected Yield:

The typical yield for this reaction ranges from 70-85%.

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )Stoichiometric RatioAmount UsedTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
This compound118.581.01.19 g---
Vinyltributylstannane317.091.13.49 g---
3-Vinylthiophene110.18--1.10 g0.77 - 0.94 g70 - 85

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 3-vinylthiophene via the Stille coupling reaction.

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Flame-dry 3-neck flask under N2 charge Charge this compound, vinyltributylstannane, Pd(PPh3)4 setup->charge add_solvent Add anhydrous toluene charge->add_solvent reflux Reflux at 110 °C for 12-24h add_solvent->reflux cool Cool to RT reflux->cool evaporate Remove toluene cool->evaporate dissolve Dissolve in Et2O evaporate->dissolve wash_kf Wash with aq. KF dissolve->wash_kf filter Filter through Celite wash_kf->filter wash_water_brine Wash with H2O and brine filter->wash_water_brine dry Dry over Na2SO4 wash_water_brine->dry concentrate Concentrate dry->concentrate chromatography Flash column chromatography concentrate->chromatography product Pure 3-Vinylthiophene chromatography->product

Experimental workflow for the synthesis of 3-vinylthiophene.

Safety Precautions

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Palladium catalysts are flammable and should be handled with care.

  • Toluene is a flammable solvent. All heating should be conducted using a heating mantle in a well-ventilated area.

  • Standard laboratory safety procedures should be followed at all times.

This detailed protocol provides a reliable method for the synthesis of 3-vinylthiophene, a key intermediate for further chemical transformations in drug discovery and materials science. By following this procedure, researchers can efficiently access this valuable compound for their synthetic needs.

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 3-Chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the large-scale synthesis of 3-chlorothiophene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound via direct chlorination of thiophene (B33073)?

The main challenges include:

  • Lack of Regioselectivity: Direct electrophilic chlorination of the thiophene ring is not highly regioselective and typically yields a mixture of 2-chlorothiophene (B1346680) (the major isomer), this compound, and various di- and polychlorinated thiophenes. This makes the isolation of pure this compound difficult and reduces the overall yield.

  • Formation of Addition Byproducts: A significant side reaction is the addition of chlorine across the thiophene ring, leading to the formation of chlorinated thiophene addition products like tetrachlorothiolanes. These byproducts can constitute up to 20% of the product mixture, thereby lowering the yield of the desired chlorothiophenes.[1]

  • Difficult Purification: The boiling points of 2-chlorothiophene and this compound are very close, making their separation by standard distillation challenging on a large scale.

Q2: Are there more regioselective methods for synthesizing this compound on a large scale?

Yes, alternative strategies that offer better regioselectivity include:

  • Synthesis from 3-Substituted Thiophenes: Starting with a thiophene already functionalized at the 3-position can direct chlorination to the desired location or allow for a different type of transformation.

  • Halogen Exchange: A common approach is the synthesis of 3-bromothiophene (B43185), which can be prepared with high regioselectivity, followed by a halogen exchange reaction to replace the bromine with chlorine.

  • Directed Ortho-Metalation (DoM): This involves the use of a directing group at the 2-position to facilitate lithiation at the 3-position, followed by quenching with a chlorinating agent.

Q3: What are the most effective methods for purifying this compound at an industrial scale?

Due to the close boiling points of the isomers, simple distillation is often insufficient. More advanced techniques are required:

  • High-Efficiency Fractional Distillation: Using a column with a high number of theoretical plates and optimizing the reflux ratio can improve the separation of 2- and this compound.

  • Preparative Chromatography: While more expensive and complex, large-scale preparative liquid chromatography can be highly effective for separating isomers with very similar physical properties.[2][3]

  • Extractive Distillation: This technique involves adding a solvent that alters the relative volatility of the components, making their separation by distillation easier.

Q4: What are the key safety considerations for the large-scale synthesis of this compound?

  • Handling of Chlorinating Agents: Many chlorinating agents are corrosive, toxic, and react violently with water. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, must be worn, and reactions should be conducted in a well-ventilated area or a fume hood.

  • Exothermic Reactions: Chlorination reactions are often highly exothermic. Proper temperature control using cooling baths or jacketed reactors is crucial to prevent runaway reactions.

  • Hazardous Byproducts: The reactions can release hazardous gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂), which require scrubbing systems.

Troubleshooting Guides

Problem 1: Low Yield of this compound in Direct Chlorination
Possible CauseTroubleshooting Steps
Poor Regioselectivity 1. Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve the 3- to 2-isomer ratio, although it may slow down the reaction rate. 2. Choice of Chlorinating Agent: Experiment with different chlorinating agents. While elemental chlorine is common, agents like N-chlorosuccinimide (NCS) in the presence of a catalyst may offer different selectivity. 3. Consider Alternative Routes: If direct chlorination consistently gives poor results, switch to a more regioselective method like halogen exchange from 3-bromothiophene.
Formation of Addition Products 1. Control Stoichiometry: Use a precise 1:1 molar ratio of chlorinating agent to thiophene to minimize over-chlorination and addition reactions. 2. Pyrolysis of Byproducts: The chlorinated addition products can be converted back to chlorothiophenes by heating them, sometimes in the presence of a catalyst like activated carbon. This adds a step but can recover some of the lost yield.[1]
Product Loss During Workup 1. Optimize Extraction: Ensure the correct solvent and pH are used during aqueous workup to minimize the loss of product in the aqueous phase. 2. Careful Distillation: Avoid high temperatures during distillation to prevent product decomposition.
Problem 2: Difficulty in Separating 2-Chlorothiophene and this compound
Possible CauseTroubleshooting Steps
Similar Boiling Points 1. Increase Distillation Efficiency: Use a longer, more efficient fractional distillation column (higher number of theoretical plates). 2. Optimize Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time. Find the optimal balance for your equipment. 3. Consider Extractive Distillation: Investigate the use of a suitable solvent to increase the relative volatility of the isomers.
Azeotrope Formation 1. Analyze the Mixture: Confirm if an azeotrope is forming under your distillation conditions. 2. Switch Purification Method: If an azeotrope is present, distillation will not be effective. Switch to preparative chromatography or a chemical separation method.
Co-elution in Chromatography 1. Optimize Mobile Phase: Systematically screen different solvent systems to find one that provides better resolution between the two isomers. 2. Change Stationary Phase: If optimizing the mobile phase is insufficient, try a different stationary phase with different selectivity.

Data Presentation

Table 1: Comparison of Physical Properties of Chlorothiophene Isomers

Property2-ChlorothiopheneThis compound
Boiling Point ~136 °C~137-139 °C[4]
Density ~1.28 g/mL~1.276 g/mL[4]
Refractive Index ~1.548~1.552[4]

Table 2: Example Yields from Different Synthesis Strategies (Illustrative)

Synthesis MethodStarting MaterialKey ReagentsReported/Expected Yield of ChlorothiophenePurity IssuesReference
Direct ChlorinationThiopheneCl₂, catalystVariable, often favors 2-isomerMixture of isomers and polychlorinated products[5]
Halogen Exchange3-BromothiopheneCuCl, catalystHighDepends on the efficiency of the exchange reactionGeneral method
Regioselective Chlorination3,4-DichlorothiopheneN-Chlorosuccinimide (NCS)75-85% (of 2,3,4-trichlorothiophene)High regioselectivity, but for a different product[6]
In-situ Chlorine GenerationThiopheneH₂O₂, HCl, triethylamine96.4% (of 2-chlorothiophene)0.15% this compound, 0.07% 2,5-dichlorothiophene[7]

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound via Halogen Exchange (Proposed)

This protocol is based on the established synthesis of 3-bromothiophene and general principles of halogen exchange reactions.

Step 1: Synthesis of 3-Bromothiophene (Adapted from established methods)[8]

  • In a suitable reactor, dissolve 2,3,5-tribromothiophene (B1329576) in acetic acid.

  • Add zinc dust portion-wise while monitoring the reaction temperature.

  • Reflux the mixture for several hours until the reaction is complete (monitored by GC).

  • After cooling, filter off the excess zinc and inorganic salts.

  • Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sulfate.

  • Purify the crude 3-bromothiophene by vacuum distillation.

Step 2: Halogen Exchange to this compound

  • In a dry, inert atmosphere reactor, combine 3-bromothiophene, a copper(I) chloride catalyst, and a high-boiling polar aprotic solvent (e.g., DMF, NMP).

  • Heat the mixture to a high temperature (e.g., 150-200 °C) and monitor the progress of the reaction by GC.

  • Once the reaction is complete, cool the mixture and quench with water.

  • Extract the product with an organic solvent, wash thoroughly to remove the solvent and copper salts, and dry.

  • Purify the crude this compound by high-efficiency fractional distillation.

Protocol 2: Purification of this compound by High-Efficiency Fractional Distillation
  • Column Setup: Use a vacuum-jacketed fractional distillation column with a high number of theoretical plates (e.g., >20). The column should be packed with a suitable material (e.g., structured packing or Raschig rings) to maximize surface area.

  • System Equilibration: After charging the crude chlorothiophene mixture to the reboiler, heat the system under a controlled vacuum. Allow the column to equilibrate at total reflux for an extended period to establish a stable temperature gradient.

  • Fraction Collection: Begin collecting the distillate at a low reflux ratio. The first fraction will be enriched in the lower-boiling components.

  • Monitoring: Continuously monitor the head temperature. A sharp increase in temperature will indicate the start of a new fraction. Collect fractions and analyze their composition by GC.

  • Heart Cut: The fraction corresponding to a stable head temperature close to the boiling point of this compound will be the "heart cut" and will contain the purest product.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_troubleshooting Troubleshooting Logic start Starting Material (e.g., 3-Bromothiophene) reaction Halogen Exchange Reaction (e.g., with CuCl) start->reaction workup Aqueous Workup and Extraction reaction->workup drying Drying of Organic Phase workup->drying crude Crude this compound drying->crude distillation High-Efficiency Fractional Distillation crude->distillation analysis GC Analysis of Fractions distillation->analysis Collect Fractions pure Pure this compound (>99%) analysis->pure Combine Pure Fractions check_purity Purity < 99%? pure->check_purity isomers Isomers Present? check_purity->isomers Yes end Process Complete check_purity->end No other_impurities Other Impurities? isomers->other_impurities No prep_chrom Consider Preparative Chromatography isomers->prep_chrom Yes re_distill Re-distill or Chemical Wash other_impurities->re_distill Yes

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield of this compound check_regio Analyze Isomer Ratio (GC Analysis) start->check_regio check_byproducts Check for Addition Products check_regio->check_byproducts Good Regioselectivity change_route Switch to Halogen Exchange or other regioselective method check_regio->change_route Poor Regioselectivity check_workup Review Workup Procedure check_byproducts->check_workup No Addition Products add_pyrolysis Implement Pyrolysis Step to convert byproducts check_byproducts->add_pyrolysis Addition Products Found optimize_extraction Optimize Extraction pH and Solvent Volume check_workup->optimize_extraction Product Loss Identified end Consult Further Specialist Advice check_workup->end No Obvious Loss

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for 3-Chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the Suzuki-Miyaura cross-coupling of 3-chlorothiophene.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Suzuki coupling?

A1: this compound can be a challenging substrate primarily due to the C-Cl bond's lower reactivity compared to C-Br or C-I bonds. The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step. Additionally, as an electron-rich heterocycle, this can further decrease its reactivity in the oxidative addition step.[1] Therefore, careful selection of the catalytic system, particularly the ligand, is crucial for activating this less reactive bond.

Q2: What are the most common side reactions to watch out for?

A2: The most common side reactions in the Suzuki coupling of this compound include:

  • Homocoupling: Formation of bithiophene or biaryl products from the coupling of two molecules of the boronic acid or two molecules of this compound. This can be minimized by ensuring a thoroughly degassed reaction mixture, as oxygen can promote homocoupling.[2]

  • Protodeboronation: The boronic acid reacts with a proton source (like water) to form the corresponding arene, effectively destroying the boronic acid. Using anhydrous solvents or employing boronic esters (e.g., pinacol (B44631) esters) can mitigate this.[3]

  • Dehalogenation: The this compound is reduced to thiophene.

Q3: How do I choose the right palladium catalyst and ligand?

A3: For less reactive aryl chlorides like this compound, standard catalysts like Pd(PPh₃)₄ may be insufficient. More active catalytic systems are generally required. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for coupling heteroaryl chlorides.[1][4] These ligands promote the oxidative addition step and stabilize the palladium catalyst.

Q4: What is the best base and solvent for this reaction?

A4: The choice of base and solvent is critical. A base is required to activate the boronic acid for transmetalation. Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). The solvent must be able to dissolve both the organic substrate and the inorganic base. A mixture of an organic solvent (like 1,4-dioxane (B91453), toluene, or THF) and water is often used.[2][5] For heterocyclic substrates, aqueous catalysis has been found to be more efficient than anhydrous conditions.[6]

Troubleshooting Guide

Problem 1: Low to No Yield of the Desired Product
Potential Cause Recommended Solution
Inactive Catalyst The Pd(0) catalyst is sensitive to air and moisture. Ensure the reaction is set up under a properly maintained inert atmosphere (Argon or Nitrogen). Use a fresh batch of palladium catalyst or a more air-stable precatalyst.[7]
Inefficient Ligand The ligand is not effective at activating the C-Cl bond of this compound. Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand to facilitate oxidative addition.[1][4]
Poor Base Choice/Quality The base is crucial for the transmetalation step. Ensure the base is finely powdered and dry. Consider screening different bases such as K₃PO₄ or Cs₂CO₃, which are often more effective than K₂CO₃ for challenging couplings.[5]
Inappropriate Solvent The solvent may not be optimal for solubility or reactivity. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) often works well. Ensure solvents are thoroughly degassed to prevent catalyst deactivation.[2][5]
Insufficient Temperature The reaction may require higher temperatures to overcome the activation energy of the C-Cl bond. Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C.
Problem 2: Significant Formation of Side Products
Side Product Potential Cause Recommended Solution
Homocoupling Product Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents before use. Maintain a strict inert atmosphere throughout the reaction.
Protodeboronation Product Presence of excess water or acidic impurities.Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[3]
Dehalogenation Product The catalyst is promoting reduction instead of coupling.This can sometimes be influenced by the choice of base and solvent. Screening different conditions may be necessary.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane801.596
Pd(OAc)₂ / PCy₃K₃PO₄Toluene1002485-95
PdCl₂(dppf)K₂CO₃Toluene/H₂O11012-18Moderate to Good
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60694

Note: Data adapted from studies on various aryl chlorides and may require optimization for this compound.[3]

Table 2: Effect of Base on Suzuki Coupling Yield

BaseSolventYield (%)
K₂CO₃Toluene/Methanol/H₂OModerate
K₃PO₄Dioxane/H₂OHigh
Cs₂CO₃DioxaneHigh
NaOHMethanol/H₂OHigh

Note: Yields are qualitative and depend on the specific catalyst, ligand, and substrate.[5][7]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium precatalyst, phosphine ligand, base, arylboronic acid, and this compound.

  • Add the degassed solvent to the flask.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[4]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L₂) (Oxidative Adduct) oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)₂ + Base) pd2_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-R(L₂) transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the catalyst/ligand system appropriate and active? start->check_catalyst optimize_catalyst Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). Use fresh/pre-catalyst. check_catalyst->optimize_catalyst No check_base Is the base effective? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen stronger bases (K₃PO₄, Cs₂CO₃). Ensure base is dry and powdered. check_base->optimize_base No check_conditions Are reaction conditions (solvent, temp) optimal? check_base->check_conditions Yes optimize_base->check_conditions optimize_conditions Use degassed aqueous/organic solvent mix. Increase temperature incrementally. check_conditions->optimize_conditions No success Reaction Optimized check_conditions->success Yes optimize_conditions->success

Caption: A decision workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Side Reactions in the Grignard Formation of 3-Chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 3-thienylmagnesium chloride from 3-chlorothiophene. Below are troubleshooting guides and frequently asked questions to address common side reactions and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary desired reaction when reacting this compound with magnesium?

The principal objective is the formation of 3-thienylmagnesium chloride. This Grignard reagent is a valuable intermediate for introducing the 3-thienyl group into a target molecule through reactions with various electrophiles.

Q2: What are the most common side reactions observed during the Grignard formation of this compound?

The most prevalent side reactions are Wurtz-type homocoupling, which produces 3,3'-bithiophene, and reduction or dechlorination, which results in the formation of thiophene (B33073).[1][2][3] The presence of moisture or oxygen will also quench the Grignard reagent, forming thiophene and magnesium salts, respectively.[4][5]

Q3: Why is Wurtz-type homocoupling a significant issue in this reaction?

Wurtz-type coupling is a major side reaction where a newly formed molecule of the Grignard reagent (3-thienylmagnesium chloride) acts as a nucleophile and reacts with a molecule of the unreacted this compound starting material.[2][3] This reaction forms a dimer, 3,3'-bithiophene, consuming both the starting material and the desired product, thereby lowering the overall yield.[3][6] This side reaction is often promoted by high local concentrations of the halide and elevated reaction temperatures.[2][3]

Q4: What causes the formation of thiophene as a byproduct?

Thiophene can be formed through two main pathways. The first is the quenching of the Grignard reagent by any protic source, most commonly trace amounts of water in the glassware or solvent.[4][5] The second is through a reduction or dechlorination pathway, where a chlorine atom on the thiophene ring is replaced by a hydrogen atom.[1]

Q5: Is it particularly difficult to form a Grignard reagent from an aryl chloride like this compound?

Yes, forming a Grignard reagent from an aryl chloride is generally more challenging than from the corresponding aryl bromide or iodide. The carbon-chlorine bond is stronger and less reactive, requiring more rigorous conditions for the oxidative insertion of magnesium.[7] These conditions, such as higher temperatures or the use of highly activated magnesium, can inadvertently increase the rate of side reactions like Wurtz coupling.[2]

Troubleshooting Guide

Issue 1: Reaction Fails to Initiate
Possible CauseTroubleshooting & Optimization
Inactive Magnesium Surface The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction.[8] Solutions: Mechanical Activation: Gently crush the magnesium turnings in a dry flask under an inert atmosphere to expose a fresh surface.Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension.[2][8] The disappearance of the iodine color or the evolution of gas indicates activation.
Presence of Water Grignard reagents are extremely sensitive to moisture and will not form in its presence.[4][8] Solutions: Ensure all glassware is rigorously flame-dried or oven-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon).Use anhydrous solvents. It is best practice to use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone for THF).
Issue 2: Low Yield of Grignard Reagent and High Yield of Byproducts
ObservationTroubleshooting & Optimization
Significant Formation of 3,3'-Bithiophene (Homocoupling Product) This indicates that the Wurtz coupling side reaction is dominant.[2][3] Solutions: Slow Addition: Add the this compound (dissolved in anhydrous solvent) to the magnesium suspension dropwise over an extended period.[2] This minimizes high local concentrations of the halide.Temperature Control: The Grignard formation is exothermic.[4] Maintain a gentle reflux and avoid excessive heating. Use an ice bath to moderate the reaction if it becomes too vigorous. Low reaction temperatures can reduce the rate of Wurtz coupling.[3]Efficient Stirring: Ensure the mixture is stirred vigorously to promote reaction at the magnesium surface and to dissipate heat and concentration gradients.
Significant Formation of Thiophene This suggests either quenching of the Grignard reagent or a reductive dechlorination process.[1][4] Solutions: Strict Anhydrous Conditions: Re-evaluate all sources of moisture in the experimental setup as described in "Issue 1".Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon to prevent reactions with atmospheric oxygen and moisture.[5]
Data Summary: Impact of Conditions on Product Distribution

The following table provides an illustrative summary of how reaction parameters can influence the product ratio. Actual yields may vary.

ParameterConditionExpected 3-Thienylmagnesium Chloride YieldExpected 3,3'-Bithiophene YieldRationale
Addition Rate Fast (Bulk Addition)LowHighHigh local concentration of this compound favors Wurtz coupling.[2][3]
Slow (Dropwise)HighLowMaintains a low concentration of the halide, favoring Grignard formation.[2]
Temperature High (Vigorous Reflux)ModerateHighElevated temperatures can accelerate the rate of the Wurtz side reaction.[2]
Low (Gentle Reflux / RT)HighLowMinimizes the rate of byproduct formation.[3]
Solvent Purity AnhydrousHighLowPrevents quenching of the Grignard reagent.[4]
Trace H₂OVery LowLowGrignard reagent is consumed by water to form thiophene.[5]

Experimental Protocols

Protocol 1: Optimized Synthesis of 3-Thienylmagnesium Chloride

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1-2 small crystals)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a three-necked round-bottom flask (flame-dried and cooled under inert gas) with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes.[2] Allow the flask to cool to room temperature.

  • Initiation: Add a small volume of a solution of this compound in anhydrous THF (approx. 10% of the total) to the activated magnesium. The reaction should initiate, evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[2]

  • Slow Addition: Once initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a steady, gentle reflux. Use a water bath to control the temperature if necessary.

  • Reaction Completion: After the addition is complete, stir the resulting gray suspension at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The Grignard reagent is now ready for use in subsequent steps.

Protocol 2: Analysis of Product Distribution by GC-MS

Procedure:

  • Quenching: Carefully take a small aliquot (e.g., 0.5 mL) of the Grignard reaction mixture under an inert atmosphere and transfer it to a separate flask containing a solution of an electrophile, such as iodine (I₂) in anhydrous THF, at 0°C.

  • Workup: After the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Analysis: Filter the dried solution and concentrate it under reduced pressure. Analyze the crude product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the relative amounts of the iodinated desired product (3-iodothiophene), the homocoupling byproduct (3,3'-bithiophene), and the reduced byproduct (thiophene).

Visual Guides

Reaction_Pathways Start This compound + Mg Grignard 3-Thienylmagnesium Chloride (Desired Product) Start->Grignard Main Reaction (THF) Wurtz 3,3'-Bithiophene (Homocoupling Side Product) Start->Wurtz + this compound (Wurtz Coupling) Grignard->Wurtz + this compound (Wurtz Coupling) Reduction Thiophene (Reduction/Quench Side Product) Grignard->Reduction + H₂O (Quench)

Caption: Primary reaction and major side reaction pathways.

Troubleshooting_Workflow decision decision action action issue issue start Start Experiment q1 Reaction Initiates? start->q1 a1 Activate Mg Surface (Iodine, DIBE) Ensure Anhydrous Conditions q1->a1 No q2 Good Yield? q1->q2 Yes a1->q1 a2 Proceed to Next Step q2->a2 Yes q3 High Bithiophene %? q2->q3 No a3 Slow Halide Addition Lower Reaction Temp. q3->a3 Yes a4 Check for Moisture (Solvent, Glassware) q3->a4 No

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of 3-Chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-chlorothiophene from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The composition of the crude mixture depends on the synthetic route, but common impurities often include:

  • Isomeric Byproducts: 2-chlorothiophene (B1346680) is a very common impurity.

  • Di-chlorinated Thiophenes: Such as 2,3-dichlorothiophene, 2,4-dichlorothiophene, and 3,4-dichlorothiophene.[1]

  • Unreacted Starting Materials: Residual thiophene (B33073) may be present.

  • Chlorinated Addition Products: Depending on the chlorination conditions, addition products can form, which may need to be converted to chlorothiophenes before final purification.[2]

  • Residual Solvents: Solvents used in the reaction and work-up will also be present.

Q2: What are the primary methods for purifying this compound?

A2: The most effective methods for purifying this compound, which is a liquid at room temperature, are fractional distillation and flash column chromatography. Liquid-liquid extraction is typically used as a preliminary purification step (work-up) to remove salts and highly polar impurities.

Q3: Is fractional distillation suitable for separating this compound from its isomers?

A3: Yes, fractional distillation is a viable method, particularly for separating this compound from 2-chlorothiophene. There is a sufficient difference in their boiling points to allow for separation with an efficient fractionating column.

Q4: When should I opt for flash column chromatography over distillation?

A4: Flash column chromatography is preferable when:

  • The boiling points of impurities are very close to that of this compound, making distillation impractical.

  • You need to remove non-volatile impurities.

  • You are working on a smaller scale where distillation losses may be significant.

  • The compound is thermally sensitive, although this compound is relatively stable to distillation.

Q5: What are the key safety precautions to take when purifying this compound?

A5: this compound is a flammable liquid and is harmful if swallowed. It can cause serious eye damage and skin irritation.[3][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[3]

Troubleshooting Guides

Fractional Distillation
ProblemPossible Cause(s)Solution(s)
Poor separation of isomers (e.g., 2-chlorothiophene). - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Poor insulation of the column.- Use a longer fractionating column or one with a more efficient packing (e.g., Raschig rings or Vigreux indentations).[5]- Slow down the distillation rate to allow for proper equilibrium between vapor and liquid phases on each theoretical plate.[5]- Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.
Product is contaminated with higher-boiling impurities. - Heating temperature is too high, causing co-distillation.- "Bumping" of the liquid in the distillation flask.- Carefully control the heating mantle temperature to maintain a steady distillation at the correct boiling point.- Use a stir bar or boiling chips to ensure smooth boiling.
Low recovery of purified product. - Significant hold-up in the distillation column.- Leaks in the distillation apparatus.- For small-scale distillations, a shorter path distillation apparatus can minimize losses.- Ensure all ground glass joints are properly sealed.
Flash Column Chromatography
ProblemPossible Cause(s)Solution(s)
Poor separation of this compound and non-polar impurities. - The mobile phase is too polar.- Decrease the polarity of the eluent. Start with pure hexane (B92381) and gradually increase the proportion of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758).[6]
Product elutes too slowly or not at all. - The mobile phase is not polar enough.- Increase the polarity of the eluent by increasing the percentage of the more polar solvent.[6]
Streaking or tailing of the product band. - The compound is interacting too strongly with the silica (B1680970) gel.- The column is overloaded.- Consider using a different stationary phase like alumina, or adding a small amount of a modifier to the eluent.- Ensure the amount of crude material is appropriate for the column size (typically a 20:1 to 100:1 ratio of silica gel to crude sample by weight).
Co-elution of isomers. - The chosen solvent system does not provide adequate selectivity.- Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation. Hexane with a small percentage of ethyl acetate or dichloromethane is a good starting point. A very shallow gradient can improve resolution.
Liquid-Liquid Extraction
ProblemPossible Cause(s)Solution(s)
Formation of an emulsion. - Vigorous shaking of the separatory funnel.- Presence of surfactants or particulate matter.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and help break the emulsion.[7]- If the emulsion persists, filtration through a pad of celite or centrifugation may be necessary.
Poor recovery of product in the organic layer. - The product has some solubility in the aqueous phase.- Insufficient number of extractions.- Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete removal of the product from the aqueous layer.[8]

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compound 17249-80-8118.58137-139[4]1.276[4]
2-Chlorothiophene96-43-5118.58127-129[9]1.286[9]
2,5-Dichlorothiophene (B70043)3172-52-9153.03162[9]1.442[9]
3,4-Dichlorothiophene17249-76-2153.03~182 (Predicted)N/A

Table 2: Suggested Starting Conditions for Flash Column Chromatography

Stationary PhaseMobile Phase System (v/v)Application
Silica GelHexane / Ethyl Acetate (98:2 to 90:10)Good for general purification and separating from more polar impurities.
Silica GelHexane / Dichloromethane (95:5 to 80:20)An alternative for separating non-polar compounds.
Reversed-Phase C18Acetonitrile / Water (e.g., 70:30)Useful if normal-phase chromatography is ineffective.[10]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To separate this compound from impurities with different boiling points, such as 2-chlorothiophene and residual solvents.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all joints are properly sealed. Place a stir bar in the distillation flask.

  • Sample Charging: Charge the crude this compound into the distillation flask. Do not fill the flask more than two-thirds full.

  • Heating and Distillation: Begin heating the flask gently using a heating mantle.[11]

  • Fraction Collection: As the vapor rises through the column, the temperature at the thermometer will stabilize at the boiling point of the first fraction (likely residual solvent or 2-chlorothiophene, bp 127-129 °C).[9][11] Collect this fraction in a separate receiving flask.

  • Once the first fraction has been collected, the temperature may drop slightly before rising again to the boiling point of this compound (137-139 °C).[4] Change the receiving flask to collect the pure this compound fraction.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.

Protocol 2: Purification of this compound by Flash Column Chromatography

Objective: To separate this compound from impurities with similar boiling points or non-volatile impurities.

Methodology:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the this compound an Rf value of approximately 0.2-0.3.[12]

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase (e.g., pure hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude this compound workup Aqueous Work-up (Liquid-Liquid Extraction) crude->workup distillation Fractional Distillation workup->distillation Boiling point differences >10°C chromatography Flash Column Chromatography workup->chromatography Close boiling points or non-volatile impurities analysis Purity Analysis (GC) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Identified issue_type What is the nature of the impurity? start->issue_type bp_diff Boiling Point Difference? issue_type->bp_diff Isomer / Volatile polarity_diff Polarity Difference? issue_type->polarity_diff Non-volatile / Polar distill_solution Optimize Fractional Distillation: - Increase column efficiency - Slow distillation rate bp_diff->distill_solution >10°C chroma_solution Optimize Flash Chromatography: - Screen solvent systems (TLC) - Use gradient elution bp_diff->chroma_solution <10°C polarity_diff->chroma_solution Similar workup_solution Optimize Work-up: - Adjust pH - Use brine wash polarity_diff->workup_solution Different

Caption: Troubleshooting logic for purification of this compound.

References

Technical Support Center: Polymerization of 3-Chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 3-chlorothiophene.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Polymer Yield

Question: I am not getting any polymer, or the yield is very low. What are the possible reasons and how can I fix this?

Answer: Low or no yield in this compound polymerization can stem from several factors. Here is a systematic troubleshooting guide:

  • Purity of Monomer and Reagents: Impurities in the this compound monomer, solvent, or catalyst can inhibit the polymerization process.

    • Solution: Ensure the monomer is purified before use, for instance, by distillation. Use anhydrous solvents, as water can interfere with many polymerization mechanisms, particularly those involving Grignard reagents or moisture-sensitive catalysts. Ensure the catalyst/oxidant (e.g., FeCl₃) is of high purity and handled under inert conditions if necessary.

  • Inadequate Reaction Conditions: The reaction temperature, time, and atmosphere can significantly impact the polymerization outcome.

    • Solution: Optimize the reaction temperature. For instance, in chemical oxidative polymerization with FeCl₃, the reaction temperature can influence monomer conversion.[1][2] Ensure the reaction is allowed to proceed for a sufficient amount of time. For air-sensitive reactions, such as Grignard Metathesis (GRIM) polymerization, it is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of reactive intermediates.

  • Incorrect Stoichiometry: The ratio of monomer to catalyst/oxidant is a critical parameter.

    • Solution: Carefully control the stoichiometry of your reactants. For chemical oxidative polymerization, a molar ratio of oxidant to monomer may need to be optimized. For catalyst-transfer polymerizations, the monomer-to-catalyst ratio directly influences the molecular weight of the resulting polymer.[3]

Issue 2: Poor Solubility of the Resulting Polymer

Question: The poly(this compound) I synthesized is not soluble in common organic solvents. What could be the cause and how can I improve its solubility?

Answer: Poor solubility of poly(this compound) is often indicative of cross-linking or high molecular weight coupled with strong interchain interactions.

  • Cross-linking: Excessive reaction times or high temperatures can lead to side reactions and cross-linking of the polymer chains, rendering the material insoluble.

    • Solution: Reduce the polymerization time and/or lower the reaction temperature.[2] Careful control over the reaction conditions is crucial to minimize side reactions.

  • High Molecular Weight and Aggregation: While high molecular weight is often desirable, extremely long polymer chains can lead to insolubility due to increased intermolecular forces.

    • Solution: The choice of solvent during polymerization can influence the molecular weight.[4] Using a "good" solvent that can effectively solvate the growing polymer chains may prevent premature precipitation and lead to a more soluble product. For post-polymerization processing, explore a wider range of solvents or consider using elevated temperatures to aid dissolution.

Issue 3: Low Molecular Weight or High Polydispersity

Question: My polymer has a low molecular weight and/or a broad molecular weight distribution (high polydispersity index - PDI). How can I achieve higher molecular weights and better control over the polymerization?

Answer: Achieving high molecular weight and narrow PDI requires precise control over the polymerization process.

  • Choice of Polymerization Method: Different polymerization methods offer varying levels of control.

    • Solution: For better control over molecular weight and PDI, consider catalyst-transfer polymerization methods like Grignard Metathesis (GRIM).[3] These methods proceed in a chain-growth manner, allowing for more predictable molecular weights and narrower distributions compared to step-growth mechanisms like oxidative polymerization.

  • Reaction Conditions in Oxidative Polymerization: In chemical oxidative polymerization with FeCl₃, several factors can lead to low molecular weight.

    • Solution: The physical state of the FeCl₃ can be important; some studies suggest that solid FeCl₃ is more active.[5] The order of addition of reagents can also play a role. A modified standard addition method, where the oxidant is added incrementally, may help in achieving higher molecular weights.[6]

Issue 4: Irreproducible Results

Question: My experimental results are not consistent from one run to another. What could be the reasons for this lack of reproducibility?

Answer: Irreproducibility is a common challenge in polymerization reactions and often points to subtle variations in experimental parameters.

  • Atmospheric Control: Trace amounts of oxygen or moisture can significantly affect the outcome of sensitive polymerization reactions.

    • Solution: Ensure rigorous exclusion of air and moisture, especially for methods like GRIM polymerization. Use Schlenk line techniques or a glovebox for handling air-sensitive reagents.

  • Purity of Starting Materials: Batch-to-batch variations in the purity of the monomer or catalyst can lead to inconsistent results.

    • Solution: Use starting materials from the same batch whenever possible. If a new batch is used, consider re-optimizing the reaction conditions. Always purify the monomer before use.

  • Reaction Setup and Stirring: In heterogeneous reactions, such as those involving solid FeCl₃, the stirring rate can affect the reaction kinetics.

    • Solution: Maintain a consistent and vigorous stirring rate to ensure proper mixing and mass transfer.

Data Presentation

The following tables summarize key quantitative data for different polymerization methods. Note that much of the available literature focuses on 3-alkylthiophenes; these values can serve as a starting point for optimizing the polymerization of this compound.

Table 1: Chemical Oxidative Polymerization with FeCl₃ - Reaction Parameters

ParameterValue/RangeEffect on Polymer Properties
Monomer:FeCl₃ Molar Ratio1:2.5 to 1:4Affects yield and molecular weight.[7]
Reaction Temperature6°C to 40°CHigher temperatures can increase monomer conversion but may also lead to cross-linking.[1][2][7]
SolventChloroform (B151607), Benzene, TolueneThe choice of solvent can impact the polymer's molecular weight and electrical conductivity.[1][7]
Reaction Time2 to 12 hoursLonger reaction times may increase yield but also risk side reactions.[7]

Table 2: Comparison of Polymerization Methods for Thiophene Derivatives

Polymerization MethodTypical Molecular Weight (Mn) (kDa)Polydispersity Index (PDI)Key AdvantagesKey Disadvantages
Chemical Oxidative (FeCl₃) 10 - 70+> 2Simple, inexpensive, scalable.Poor control over regioregularity and molecular weight, potential for metal impurities.
Electrochemical VariableVariableDirect film formation on electrodes.Lower yield, potential for regio-irregularities.[5]
Grignard Metathesis (GRIM) 10 - 701.2 - 1.5Excellent control over molecular weight and regioregularity.[8]Requires stringent inert conditions, more complex setup.

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization using FeCl₃

This protocol is a general guideline for the chemical oxidative polymerization of this compound.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), suspend anhydrous FeCl₃ (e.g., 4 mmol) in an anhydrous solvent such as chloroform (e.g., 6.5 mL).[1]

  • Monomer Addition: To the stirred suspension of FeCl₃, add purified this compound (e.g., 1 mmol) dropwise at the desired reaction temperature (e.g., room temperature or 0°C).

  • Polymerization: Stir the reaction mixture vigorously for a set period (e.g., 2-12 hours). The mixture will typically darken as the polymerization proceeds.[7]

  • Quenching: Quench the reaction by pouring the mixture into a large volume of a non-solvent, such as methanol (B129727). This will precipitate the polymer.

  • Purification: Collect the polymer by filtration. Wash the solid extensively with methanol to remove residual FeCl₃ and unreacted monomer. Further purification can be achieved by Soxhlet extraction with different solvents (e.g., methanol, hexane, and then chloroform to isolate the soluble polymer fraction).

  • Drying: Dry the purified polymer under vacuum.

Protocol 2: Grignard Metathesis (GRIM) Polymerization

This method provides greater control over the polymer structure. It requires the synthesis of a di-functionalized monomer, for example, 2,5-dibromo-3-chlorothiophene (B1655142).

  • Monomer Preparation: Synthesize 2,5-dibromo-3-chlorothiophene from this compound via bromination.

  • Grignard Metathesis: In a Schlenk flask under an inert atmosphere, dissolve the 2,5-dibromo-3-chlorothiophene in anhydrous THF. Add one equivalent of a Grignard reagent (e.g., methylmagnesium bromide) dropwise at room temperature and then heat to reflux for 1 hour to facilitate the magnesium-halogen exchange.[9]

  • Polymerization: Add a catalytic amount of a nickel catalyst, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), to the reaction mixture. The polymerization will proceed via a chain-growth mechanism. Continue to reflux for a specified time (e.g., 2 hours).[9]

  • Termination and Precipitation: Terminate the polymerization by adding a small amount of methanol. Pour the reaction mixture into a large volume of methanol to precipitate the polymer.[9]

  • Purification: Collect the polymer by filtration. Purify by Soxhlet extraction, sequentially with methanol, hexane, and finally chloroform to isolate the high molecular weight, regioregular polymer.

  • Drying: Dry the final polymer fraction under vacuum.

Mandatory Visualizations

experimental_workflow_fecl3 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Anhydrous FeCl3 Anhydrous Solvent setup Combine FeCl3 and Solvent under Inert Atmosphere reagents->setup monomer Purified this compound addition Add Monomer Dropwise monomer->addition setup->addition polymerization Stir for 2-12 hours addition->polymerization quench Quench with Methanol polymerization->quench filtration Filter to Collect Precipitate quench->filtration wash Wash with Methanol filtration->wash soxhlet Soxhlet Extraction wash->soxhlet dry Dry under Vacuum soxhlet->dry final_product Poly(this compound) dry->final_product

Caption: Workflow for FeCl₃ Oxidative Polymerization.

logical_relationship_troubleshooting cluster_yield Low Yield cluster_solubility Poor Solubility cluster_mw Low Molecular Weight issue Common Polymerization Issues purity Impure Reagents issue->purity conditions Suboptimal Conditions issue->conditions stoichiometry Incorrect Stoichiometry issue->stoichiometry crosslinking Cross-linking issue->crosslinking aggregation High MW / Aggregation issue->aggregation method Inappropriate Method issue->method oxidative_issues Oxidative Poly. Issues issue->oxidative_issues

Caption: Troubleshooting Common Polymerization Problems.

References

Technical Support Center: Purification of Commercial 3-Chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of common impurities from commercial 3-chlorothiophene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound (typically ~98% purity) often contains several types of impurities stemming from its synthesis and handling. These can include:

  • Solvent Residues: N,N-dimethylformamide (DMF) is a common residual solvent, sometimes present at levels up to 2%.[1]

  • Isomeric Impurities: The synthesis of this compound can lead to the formation of other chlorinated thiophene (B33073) isomers, such as 2-chlorothiophene (B1346680) and various dichlorothiophenes (e.g., 2,3-dichlorothiophene, 2,5-dichlorothiophene).[2]

  • Reaction Byproducts: Over-chlorination can lead to the formation of dichlorothiophenes and other polychlorinated thiophenes. Incomplete reactions or side reactions might leave unreacted starting materials or other intermediates.

  • Degradation Products: At elevated temperatures, tarry or polymeric substances may form.[2]

Q2: What is the boiling point of this compound and its common isomers?

The boiling points of this compound and its common isomeric impurities are very close, which makes their separation by distillation challenging.

CompoundBoiling Point (°C)
2-Chlorothiophene128-130
This compound 137-139
2,3-Dichlorothiophene171-173
2,5-Dichlorothiophene161-162
3,4-Dichlorothiophene182

Q3: What are the primary methods for purifying this compound?

The most common and effective methods for purifying this compound are:

  • Aqueous Workup: To remove water-soluble impurities like N,N-dimethylformamide (DMF).

  • Fractional Distillation: To separate this compound from impurities with different boiling points, particularly isomeric impurities.

Q4: How can I analyze the purity of my this compound sample?

Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most effective technique for assessing the purity of this compound and identifying impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Fractional Distillation Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of isomers - Inefficient distillation column (too few theoretical plates).- Distillation rate is too fast.- Poor insulation of the column.- Use a longer fractionating column (e.g., Vigreux, packed column).- Slow down the distillation rate to allow for proper vapor-liquid equilibrium.- Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.
Product is discolored (yellow/brown) - Distillation temperature is too high, causing decomposition.- Presence of oxygen in the distillation setup.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.- Ensure all joints are properly sealed and consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon).
Bumping or uneven boiling - Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Low recovery of purified product - Significant hold-up in a large or complex distillation column.- Leaks in the distillation apparatus.- Use a distillation setup appropriate for the scale of your purification.- Check all ground glass joints for a good seal. Use vacuum grease if performing a vacuum distillation.
Impurity Removal Troubleshooting
Problem Impurity Recommended Solution(s)
Presence of a high-boiling impurity in the final product N,N-dimethylformamide (DMF)- Perform an aqueous workup before distillation. Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and wash thoroughly with water or brine to remove the water-soluble DMF.
Persistent isomeric impurities after distillation 2-Chlorothiophene, Dichlorothiophenes- Increase the efficiency of the fractional distillation by using a column with a higher number of theoretical plates.- Optimize the reflux ratio during distillation to favor separation.

Experimental Protocols

Protocol 1: Removal of N,N-Dimethylformamide (DMF) by Aqueous Workup

Objective: To remove the water-soluble impurity, N,N-dimethylformamide, from commercial this compound.

Materials:

  • Commercial this compound

  • Diethyl ether (or other suitable water-immiscible organic solvent)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • In a separatory funnel, dissolve the commercial this compound in approximately 3-4 volumes of diethyl ether.

  • Add an equal volume of deionized water to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat the washing step with deionized water two more times.

  • Perform a final wash with an equal volume of brine to help break any emulsions and remove residual water from the organic layer.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes.

  • Filter the drying agent and collect the filtrate in a round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator to yield DMF-free this compound.

Protocol 2: Purification by Fractional Distillation

Objective: To separate this compound from isomeric and other less volatile impurities.

Materials:

  • DMF-free this compound (from Protocol 1)

  • Fractional distillation apparatus (including a round-bottom flask, fractionating column (e.g., Vigreux or packed), distillation head with condenser, and receiving flasks)

  • Heating mantle

  • Boiling chips or magnetic stirrer and stir bar

  • Thermometer

  • Vacuum source and gauge (for vacuum distillation, if needed)

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the DMF-free this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • As the liquid begins to boil, observe the vapor rising through the fractionating column.

  • Carefully control the heating rate to establish a slow and steady distillation. A good rate is typically 1-2 drops per second into the receiving flask.

  • Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

  • Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (137-139 °C at atmospheric pressure).

  • Change receiving flasks if the temperature fluctuates significantly, indicating the start of a new fraction.

  • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of high-boiling residues.

  • Allow the apparatus to cool completely before dismantling.

Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any remaining impurities.

Instrumentation and Parameters (Typical):

  • Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic compounds (e.g., DB-5ms, HP-5ms, or equivalent).

  • Injector: Split/splitless injector, typically at 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Procedure:

  • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). A typical concentration is ~1 mg/mL.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Acquire the data according to the specified parameters.

  • Analyze the resulting chromatogram to determine the retention time and relative peak area of this compound and any impurities.

  • Use the mass spectra of the peaks to identify the impurities by comparing them to a spectral library (e.g., NIST).

Quantitative Data

The following tables provide representative data for the purification of a commercial this compound sample.

Table 1: Impurity Profile Before and After Aqueous Workup

Compound Initial Concentration (%) Concentration after Aqueous Workup (%)
This compound97.599.5
N,N-Dimethylformamide1.8< 0.1
2-Chlorothiophene0.50.5
Dichlorothiophenes0.20.2

Table 2: Purity of Fractions from Fractional Distillation

Fraction Distillation Temperature (°C) Composition (by GC area %)
1 (Forerun)125-1352-Chlorothiophene (major), this compound (minor)
2 (Main)137-139This compound (>99.8%)
3 (Residue)>140This compound (minor), Dichlorothiophenes, Tarry substances

Visualizations

experimental_workflow start Commercial this compound aqueous_workup Aqueous Workup (Protocol 1) start->aqueous_workup Remove DMF distillation Fractional Distillation (Protocol 2) aqueous_workup->distillation Remove Isomers gcms_analysis GC-MS Analysis (Protocol 3) distillation->gcms_analysis Verify Purity pure_product Purified this compound (>99.8%) gcms_analysis->pure_product troubleshooting_logic start Is the purified product pure by GC analysis? yes Purification Successful start->yes Yes no Impurities Detected start->no No check_dmf Is there a peak corresponding to DMF? no->check_dmf yes_dmf yes_dmf check_dmf->yes_dmf Yes no_dmf no_dmf check_dmf->no_dmf No check_isomers Are isomeric impurities present? yes_isomers yes_isomers check_isomers->yes_isomers Yes no_isomers no_isomers check_isomers->no_isomers No (Other impurities) repeat_workup Repeat Aqueous Workup improve_distillation Improve Fractional Distillation (longer column, slower rate) yes_dmf->repeat_workup no_dmf->check_isomers yes_isomers->improve_distillation

References

Technical Support Center: Managing Exothermic Reactions in 3-Chlorothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 3-chlorothiophene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on managing the exothermic nature of the reaction.

Issue Potential Causes Recommended Solutions
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. The rate of addition of the chlorinating agent is too fast.2. Inadequate cooling or inefficient stirring.3. Incorrect stoichiometry of reactants, particularly an excess of the chlorinating agent.4. Use of a highly reactive chlorinating agent without proper dilution.1. Immediately halt the addition of the chlorinating agent. 2. Enhance cooling by using a lower temperature bath (e.g., dry ice/acetone).3. Ensure vigorous stirring to improve heat transfer.4. For future experiments, reduce the rate of addition and consider diluting the chlorinating agent in an inert solvent.[1]
Low Yield of this compound 1. Suboptimal reaction temperature, leading to incomplete reaction or side product formation.2. Poor regioselectivity, favoring the formation of the 2-chloro isomer.3. Product loss during work-up and purification.1. Carefully monitor and control the reaction temperature within the optimal range for the chosen method.2. To enhance regioselectivity for the 3-position, consider using specific catalytic systems or alternative synthetic routes, such as those involving lithiation.3. Optimize extraction and distillation procedures to minimize product loss.
Formation of Significant Byproducts (e.g., 2-chlorothiophene, dichlorothiophenes) 1. High reaction temperatures can reduce regioselectivity.2. Incorrect molar ratio of reactants.3. The inherent reactivity of thiophene (B33073) favors substitution at the 2- and 5-positions.1. Maintain a consistently low reaction temperature to improve selectivity.2. Carefully control the stoichiometry, often using a slight excess of thiophene to favor monochlorination.3. Employ analytical techniques like GC-MS to monitor the reaction progress and stop it at the optimal time to maximize the desired product.
Difficult or Violent Quenching Step 1. Direct addition of water or aqueous solutions to a reactive mixture containing unreacted chlorinating agent or strong acids.2. Insufficient cooling during the quenching process.1. Always add the reaction mixture slowly to a pre-cooled quenching solution (e.g., crushed ice, cold dilute sodium bicarbonate solution). 2. Maintain vigorous stirring of the quenching mixture during the addition.3. Perform the quench in a fume hood with appropriate personal protective equipment.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound particularly prone to exothermic runaway?

A1: The chlorination of thiophene is a highly exothermic electrophilic aromatic substitution reaction.[2] Thiophene is very reactive towards electrophiles, and the reaction can proceed rapidly, releasing a significant amount of heat. If this heat is not dissipated effectively, the reaction rate can increase exponentially, leading to a dangerous thermal runaway.

Q2: What are the primary methods for controlling the exotherm during this compound synthesis?

A2: The key strategies for managing the exothermic nature of this reaction include:

  • Slow, controlled addition of the chlorinating agent: This is the most critical factor. Adding the reagent dropwise over an extended period allows the heat generated to be effectively removed by the cooling system.[1]

  • Efficient cooling: Utilizing a low-temperature cooling bath (e.g., ice-salt or dry ice-acetone) is essential to maintain the desired reaction temperature.[1]

  • Adequate stirring: Vigorous stirring ensures uniform temperature distribution throughout the reaction mixture and efficient heat transfer to the cooling bath.

  • Use of a suitable solvent: Conducting the reaction in an appropriate inert solvent helps to dilute the reactants and absorb the heat generated.

Q3: How does the choice of chlorinating agent affect the exothermicity and selectivity of the reaction?

A3: The choice of chlorinating agent significantly impacts both the reaction's exotherm and its regioselectivity.

  • Sulfuryl chloride (SO₂Cl₂): A common and effective reagent for chlorination. Its reaction with thiophene is exothermic and requires careful temperature control.

  • N-Chlorosuccinimide (NCS): Generally considered a milder chlorinating agent than sulfuryl chloride. While still exothermic, the reaction with NCS can be easier to control.

  • Chlorine gas (Cl₂): Highly reactive and can lead to over-chlorination and a more vigorous exotherm. Its use requires specialized equipment and extreme caution.

Q4: Are there any specific catalysts that can improve the regioselectivity for this compound and help manage the reaction?

A4: While direct chlorination of thiophene typically favors the 2-position, certain strategies can be employed to enhance the yield of the 3-isomer. The use of ionic liquids as catalysts with sulfuryl chloride has been explored to improve regioselectivity in some aromatic chlorinations. However, for this compound, an alternative and often more selective method involves the lithiation of thiophene at the 3-position followed by quenching with a chlorine source like hexachloroethane (B51795). This multi-step approach can offer better control over the regiochemistry.

Q5: What are the critical safety precautions to take when performing a this compound synthesis?

A5: Due to the hazardous nature of the reagents and the exothermic reaction, the following safety precautions are essential:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Have an appropriate quenching agent and a larger cooling bath readily available in case of a thermal runaway.

  • Never add the chlorinating agent all at once.

  • Ensure that all glassware is dry, as moisture can react with some chlorinating agents and catalysts, leading to uncontrolled reactions.

Quantitative Data

The following table summarizes key thermochemical data for thiophene and its chlorinated derivatives. This information is crucial for understanding the thermodynamics of the synthesis and potential side reactions.

CompoundStandard Enthalpy of Formation (ΔfH°) (gas, kcal/mol)Standard Gibbs Free Energy of Formation (ΔfG°) (gas, kcal/mol)Boiling Point (°C)
Thiophene27.929.084
2-Chlorothiophene18.520.3128-130
This compound 19.3 21.1 137-139 [3]
2,5-Dichlorothiophene11.214.0161-163
2,3,5-Trichlorothiophene3.57.1209-211
2,3,4,5-Tetrachlorothiophene-4.40.0229-230

Note: Thermochemical data is based on computational studies and may vary slightly from experimental values.

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound via Lithiation

This protocol offers a method for the selective synthesis of this compound by avoiding the direct chlorination of thiophene, thus providing better control over regioselectivity and the exothermic reaction.

Materials:

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Lithiation: Dissolve 3-bromothiophene (1 equivalent) in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of 3-thienyllithium.

  • Chlorination: In a separate flask, dissolve hexachloroethane (1.1 equivalents) in anhydrous THF.

  • Slowly add the solution of 3-thienyllithium to the hexachloroethane solution at -78 °C. The addition should be done cautiously as the reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation to obtain this compound.

Mandatory Visualizations

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_control Exotherm Control Logic cluster_workup Work-up & Purification start Start: Assemble Dry Glassware under Inert Atmosphere reactants Charge Reactor with Thiophene and Inert Solvent start->reactants cooling Cool Reactor to Low Temperature (e.g., -10°C to 0°C) reactants->cooling add_reagent Slow, Dropwise Addition of Chlorinating Agent cooling->add_reagent monitor_temp Continuously Monitor Internal Temperature add_reagent->monitor_temp maintain_stir Maintain Vigorous Stirring quench Slowly Quench Reaction in Cold Solution temp_check Temperature Stable? monitor_temp->temp_check temp_check->add_reagent Yes action Action temp_check->action No action->add_reagent Adjust Addition Rate / Cooling extract Extract Product quench->extract purify Purify by Distillation extract->purify end End: Isolated this compound purify->end Troubleshooting_Logic cluster_temp Temperature Issues cluster_purity Product Purity Issues cluster_solutions Potential Solutions start Problem Encountered runaway Runaway Reaction start->runaway low_yield Low Yield start->low_yield byproducts Byproduct Formation start->byproducts stop_addition Stop Reagent Addition runaway->stop_addition enhance_cooling Enhance Cooling runaway->enhance_cooling check_stirring Check Stirring runaway->check_stirring optimize_temp Optimize Temperature low_yield->optimize_temp monitor_reaction Monitor Reaction low_yield->monitor_reaction reduce_rate Reduce Addition Rate byproducts->reduce_rate byproducts->optimize_temp control_stoich Control Stoichiometry byproducts->control_stoich

References

preventing homo-coupling in cross-coupling reactions of 3-chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homo-coupling during cross-coupling reactions involving 3-chlorothiophene.

Troubleshooting Guide: Minimizing Homo-Coupling of this compound

Unwanted homo-coupling is a common side reaction that can significantly lower the yield of the desired cross-coupled product. This guide addresses specific issues you may encounter and provides actionable solutions.

Problem 1: Significant formation of bithiophene by-product (homo-coupling of this compound).

  • Possible Cause: Presence of oxygen in the reaction mixture.

    • Solution: Oxygen is a known promoter of oxidative homo-coupling.[1] Ensure rigorous degassing of all solvents, reagents, and the reaction vessel. Employing freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period is crucial.[2] All subsequent additions should be performed under a positive pressure of inert gas.

  • Possible Cause: Inefficient generation of the active Pd(0) catalyst from a Pd(II) precatalyst.

    • Solution: The presence of Pd(II) species can facilitate homo-coupling.[1] Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure complete reduction to Pd(0) before the catalytic cycle begins. The use of pre-catalysts designed for clean and efficient generation of the active catalyst can be beneficial.

  • Possible Cause: Sub-optimal choice of phosphine (B1218219) ligand.

    • Solution: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination to form the cross-coupled product over side reactions. For challenging substrates like aryl chlorides, ligands such as SPhos or XPhos, or N-heterocyclic carbenes (NHCs) can be effective.

Problem 2: Homo-coupling of the organometallic coupling partner (e.g., boronic acid in Suzuki coupling or organostannane in Stille coupling).

  • Possible Cause: Inappropriate base selection or concentration in Suzuki reactions.

    • Solution: The base plays a critical role in the transmetalation step.[3][4][5] A base that is too strong or too concentrated can lead to side reactions. Screening different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and optimizing the stoichiometry is recommended. The choice of base can influence the selectivity of the reaction.[3][4][5]

  • Possible Cause: Instability of the organometallic reagent.

    • Solution: In Suzuki reactions, boronic acids can be susceptible to protodeboronation or homo-coupling. Using more stable derivatives like pinacol (B44631) esters or trifluoroborate salts can mitigate these side reactions. For Stille reactions, ensuring the purity of the organostannane reagent is important as impurities can lead to homo-coupling.[6]

Problem 3: Low overall yield and a complex mixture of products.

  • Possible Cause: Incorrect reaction temperature.

    • Solution: While higher temperatures can be necessary to activate the C-Cl bond of this compound, excessive heat can also promote decomposition and side reactions. An optimal temperature must be determined empirically. Start with temperatures reported for similar aryl chlorides and adjust as needed.

  • Possible Cause: Inappropriate solvent.

    • Solution: The solvent can influence the solubility of reagents and the stability of catalytic intermediates. For Suzuki couplings, solvent systems like toluene/water, dioxane/water, or THF are common. For Stille couplings, anhydrous solvents like toluene, dioxane, or DMF are typically used. The choice of solvent can also affect the selectivity of the reaction.[7]

Logical Workflow for Troubleshooting Homo-Coupling

Troubleshooting_Homo_Coupling Start High Homo-Coupling Observed Check_Inert_Atmosphere Verify Rigorous Inert Atmosphere Start->Check_Inert_Atmosphere Check_Catalyst Evaluate Catalyst System Check_Inert_Atmosphere->Check_Catalyst No Issue Solution_Degas Improve Degassing Protocol (Freeze-Pump-Thaw/Sparging) Check_Inert_Atmosphere->Solution_Degas Issue Found Check_Ligand Optimize Ligand Check_Catalyst->Check_Ligand No Issue Solution_Catalyst Use Pd(0) Source or Efficient Pre-catalyst Check_Catalyst->Solution_Catalyst Issue Found Check_Base Screen Bases (Suzuki) Check_Ligand->Check_Base No Issue Solution_Ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Ligand->Solution_Ligand Issue Found Check_Reagent_Stability Assess Reagent Stability Check_Base->Check_Reagent_Stability No Issue Solution_Base Optimize Base Type and Stoichiometry Check_Base->Solution_Base Issue Found Check_Temp_Solvent Optimize Temperature & Solvent Check_Reagent_Stability->Check_Temp_Solvent No Issue Solution_Reagent Use More Stable Reagents (e.g., Boronic Esters) Check_Reagent_Stability->Solution_Reagent Issue Found Solution_Conditions Systematic Screening of Temperature and Solvents Check_Temp_Solvent->Solution_Conditions Issue Found End Minimized Homo-Coupling Solution_Degas->End Solution_Catalyst->End Solution_Ligand->End Solution_Base->End Solution_Reagent->End Solution_Conditions->End Suzuki_Workflow Setup 1. Add Pd(OAc)₂ and SPhos to flame-dried Schlenk flask Inert 2. Evacuate and backfill with Argon (3x) Setup->Inert Add_Reagents 3. Add this compound, arylboronic acid, and K₃PO₄ Inert->Add_Reagents Add_Solvents 4. Add degassed toluene and water Add_Reagents->Add_Solvents Degas_Mixture 5. Further degas mixture by sparging with Argon Add_Solvents->Degas_Mixture React 6. Heat to 80-110 °C with vigorous stirring Degas_Mixture->React Monitor 7. Monitor reaction by TLC or GC-MS React->Monitor Workup 8. Cool, dilute, wash, and dry organic layer Monitor->Workup Reaction Complete Purify 9. Purify by column chromatography Workup->Purify Product Desired Cross-Coupled Product Purify->Product

References

Technical Support Center: Efficient Suzuki Coupling of 3-Chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-chlorothiophene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound, presented in a question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low or non-existent yield?

Answer:

Low yields in the Suzuki coupling of this compound are a common issue and can often be attributed to several factors, with catalyst deactivation being a primary concern.

  • Catalyst Poisoning by Sulfur: The sulfur atom in the thiophene (B33073) ring can irreversibly bind to the palladium catalyst, leading to its deactivation.[1][2] This is one of the most frequent challenges when working with sulfur-containing heterocycles.

    • Solution: Employ catalyst systems known to be robust in the presence of sulfur. Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center and enhance catalyst stability and performance.[1] In some cases, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can help compensate for gradual deactivation.[1]

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for the less reactive C-Cl bond activation.

    • Solution: Use a suitable base such as K₃PO₄ or Cs₂CO₃.[1] Common solvents include 1,4-dioxane (B91453) or toluene, often with a small amount of water.[3] If the reaction is sluggish, a gradual increase in temperature may be necessary.

  • Poor Reagent Quality: Impurities in the this compound, boronic acid, or base can inhibit the catalyst. Boronic acids can also degrade over time.

    • Solution: Use high-purity starting materials. Ensure the base is finely powdered and anhydrous. It is advisable to use fresh or properly stored boronic acid.

Question 2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

Answer:

Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.

    • Minimization: This is often exacerbated by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially at elevated temperatures.

    • Minimization: Use the boronic acid in a slight excess (e.g., 1.2 equivalents). Using potassium trifluoroborate salts or boronic esters (like pinacol (B44631) esters) can enhance stability.[4]

  • Dehalogenation: The this compound can be reduced to thiophene.[5]

    • Minimization: This side reaction can occur if a hydride source is present. Ensure solvents are pure and consider the choice of base, as some may promote this pathway.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst system is best for the Suzuki coupling of this compound?

A1: Due to the presence of the sulfur atom, which can act as a catalyst poison, modern catalyst systems with bulky and electron-rich ligands are highly recommended.[1][3] These ligands stabilize the palladium center and promote the challenging oxidative addition to the C-Cl bond. Systems based on ligands like SPhos, XPhos, and other dialkylbiaryl phosphines have shown great success with heteroaryl chlorides.[1][6] N-heterocyclic carbene (NHC) ligands also provide robust catalysts for this type of transformation.[4]

Q2: What are the optimal reaction conditions (base, solvent, temperature) for this reaction?

A2: Optimal conditions are substrate-dependent, but a good starting point for the Suzuki coupling of this compound is:

  • Base: Potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) (typically 2.0 equivalents).[1]

  • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water (e.g., in a 4:1 ratio).[3] Aqueous n-butanol has also been reported as an effective solvent.[7]

  • Temperature: Typically in the range of 80-110 °C.[3]

Q3: Can I use this compound with a variety of boronic acids?

A3: Yes, the Suzuki-Miyaura coupling is known for its broad functional group tolerance. Both electron-rich and electron-poor aryl and heteroaryl boronic acids can be successfully coupled with this compound, provided the catalyst system is optimized.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the product.

Data Presentation: Catalyst Performance

The following tables summarize typical performance data for modern palladium catalysts in the Suzuki coupling of heteroaryl chlorides. While specific data for this compound may vary, these provide a useful benchmark.

Table 1: Representative Catalyst Systems and Yields for Heteroaryl Chloride Suzuki Coupling

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100>90
Pd₂(dba)₃XPhosK₂CO₃Toluene110>95
PdCl₂(Amphos)₂NoneK₂CO₃Toluene/H₂O90Up to 99[8]
PEPPSI™-IPrNoneK₃PO₄THF80>90

Table 2: Catalyst Loading and Turnover Number (TON)

Catalyst SystemSubstrateCatalyst Loading (mol%)Turnover Number (TON)
PdCl₂(Amphos)₂Heteroaryl Chlorides0.01 - 1Up to 10,000[8]
Pd(OAc)₂ / SPhosAryl Chlorides0.5 - 2Up to 200

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a final concentration of 0.1-0.2 M with respect to the this compound.

  • Reaction Execution: Stir the mixture vigorously and heat to 100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Suzuki_Coupling start Low Yield or No Reaction with this compound q1 Is the catalyst system robust against sulfur poisoning? start->q1 sol1 Switch to a catalyst with bulky, electron-rich ligands (e.g., SPhos, XPhos) or an NHC-based catalyst. q1->sol1 No q2 Is the reaction under a strictly inert atmosphere with degassed solvents? q1->q2 Yes a1_yes Yes a1_no No sol2 Improve inert atmosphere techniques. Use freeze-pump-thaw for solvents. Use an air-stable precatalyst. q2->sol2 No q3 Are the reagents (boronic acid, base) of high purity and anhydrous? q2->q3 Yes a2_yes Yes a2_no No sol3 Use fresh, high-purity boronic acid. Ensure the base is finely powdered and dry. Consider using a boronic ester. q3->sol3 No q4 Are reaction conditions (temperature, base, solvent) optimized? q3->q4 Yes a3_yes Yes a3_no No sol4 Screen different bases (K3PO4, Cs2CO3). Gradually increase temperature. Consider alternative solvent systems. q4->sol4 No end_node If issues persist, consider increasing catalyst loading or further reagent purification. q4->end_node Yes a4_yes Yes a4_no No Catalyst_Selection_Workflow start Start: Select Catalyst for This compound Suzuki Coupling check_sulfur Is the substrate a sulfur- containing heterocycle? start->check_sulfur use_robust_catalyst Use a catalyst system resistant to sulfur poisoning. check_sulfur->use_robust_catalyst Yes ligand_choice Choose Ligand Type use_robust_catalyst->ligand_choice phosphine_ligand Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos, XPhos) ligand_choice->phosphine_ligand nhc_ligand N-Heterocyclic Carbene (NHC) Ligand (e.g., IPr, IMes) ligand_choice->nhc_ligand precursor_choice Select Palladium Precursor phosphine_ligand->precursor_choice nhc_ligand->precursor_choice pd_acetate Pd(OAc)₂ or Pd₂(dba)₃ (Requires Ligand) precursor_choice->pd_acetate precatalyst Pre-formed Palladacycle (e.g., PEPPSI™-IPr) precursor_choice->precatalyst end_node Proceed with Optimized Reaction Conditions pd_acetate->end_node precatalyst->end_node

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on understanding and manipulating the effects of solvents on the reactivity of 3-chlorothiophene in common organic reactions. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address specific issues encountered during experimentation, enabling more efficient and successful synthesis.

Section 1: Troubleshooting Guides

Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Potential Cause Troubleshooting Steps
Incorrect Solvent Choice This compound is an electron-rich aromatic system, making it inherently less reactive towards nucleophilic attack. The choice of solvent is critical. Recommendation: Utilize polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents effectively solvate the cation of the nucleophile, thereby increasing the reactivity of the anionic nucleophile.[1] Protic solvents like water or alcohols can solvate the nucleophile, reducing its reactivity.[2][3]
Weak Nucleophile The inherent reactivity of the nucleophile is paramount. Recommendation: Employ strong, less hindered nucleophiles. For instance, alkoxides (e.g., sodium methoxide) or primary/secondary amines are generally more effective than their corresponding alcohols or tertiary amines.
Insufficient Reaction Temperature SNAr reactions with less activated substrates like this compound often require elevated temperatures to proceed at a reasonable rate. Recommendation: Gradually increase the reaction temperature, for example, in increments of 10-20 °C, while monitoring the reaction progress by TLC or GC-MS. Be mindful that excessively high temperatures can lead to decomposition.
Absence of Activating Group Unactivated aryl halides are generally unreactive in SNAr. Recommendation: While this compound itself may be the desired substrate, for methodological studies or in cases of persistent failure, consider using a thiophene (B33073) derivative with an electron-withdrawing group (e.g., -NO₂, -CN) to activate the ring towards nucleophilic attack.
Poor Selectivity or Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Potential Cause Troubleshooting Steps
Suboptimal Solvent System The solubility of the reactants, base, and catalyst complex is crucial for efficient Suzuki-Miyaura coupling. Recommendation: A common and effective approach is the use of a biphasic solvent system, such as a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water.[1][4] The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the this compound and the boronic acid derivative. The ratio of the organic solvent to water can be optimized (e.g., 4:1, 3:1). For some heterocyclic substrates, aqueous n-butanol has been shown to be an efficient solvent.[4]
Catalyst Deactivation The palladium catalyst can be sensitive to air and impurities. Recommendation: Ensure all solvents and reagents are properly degassed to remove oxygen. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Use of robust ligands, such as bulky, electron-rich phosphines, can also stabilize the catalyst.
Incorrect Base The choice and quality of the base are critical. Recommendation: Common bases for Suzuki-Miyaura coupling include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base should be finely powdered to ensure a large surface area. The solubility of the base in the chosen solvent system is also important; for biphasic systems, an inorganic base that is soluble in the aqueous phase is ideal.
Low Reaction Temperature Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki-Miyaura coupling and may require higher temperatures for efficient oxidative addition. Recommendation: Reaction temperatures are typically in the range of 80-110 °C.[1] If the reaction is sluggish, a gradual increase in temperature may be beneficial.

Section 2: Frequently Asked Questions (FAQs)

Q1: How does solvent polarity influence the rate of nucleophilic aromatic substitution on this compound?

A1: For SNAr reactions, polar aprotic solvents like DMF or DMSO are generally preferred.[1] These solvents increase the rate of reaction by solvating the metal cation of the nucleophilic salt, which leaves the anion more "naked" and therefore more nucleophilic. In contrast, polar protic solvents such as water and alcohols can form hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes the nucleophile and reduces its reactivity, thus slowing down the reaction rate.[2][3]

Q2: What is the recommended solvent system for Suzuki-Miyaura coupling of this compound?

A2: A biphasic mixture of an organic solvent and water is often the most effective system.[1][4] Solvents like 1,4-dioxane, toluene, or THF in combination with water (e.g., in a 4:1 or 3:1 ratio) are commonly used. This allows for the dissolution of both the organic-soluble substrates (this compound, boronic acid) and the water-soluble inorganic base (e.g., K₂CO₃). The choice of the specific organic solvent can influence the reaction, and screening of different options may be necessary for optimal results.

Q3: Can the solvent affect the selectivity in reactions of this compound?

A3: Yes, the solvent can play a role in reaction selectivity, although it is often not the primary determining factor. In Suzuki-Miyaura couplings of substrates with multiple reactive sites, the solvent can influence which site reacts preferentially.[5] This is often attributed to the solvent's ability to stabilize different transition states.[5] For instance, polar solvents might favor pathways involving charged intermediates.[5]

Q4: I am observing the decomposition of my boronic acid during a Suzuki-Miyaura coupling. Can the solvent choice help?

A4: While the primary cause of boronic acid decomposition (protodeboronation) is often related to the base and temperature, the solvent can play a role. Using anhydrous solvents can sometimes mitigate this issue if water is not required for the solubility of other components. However, in many cases, a biphasic system is necessary. In such instances, minimizing the reaction time and temperature can be more effective than altering the solvent system.

Q5: Are "green" solvents a viable option for reactions involving this compound?

A5: Yes, there is a growing interest in using more environmentally friendly solvents. For Suzuki-Miyaura couplings of chloro-heterocycles, solvent systems like aqueous n-butanol have been reported to be effective.[4] These systems can offer high reaction efficiency while being more sustainable.

Section 3: Data Presentation

Disclaimer: The following quantitative data is for reactions of thiophene derivatives that are structurally similar to this compound. This information is provided as a reference and a starting point for optimization. Actual yields and reaction rates with this compound may vary.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of a Structurally Similar Substrate (2-bromo-5-(bromomethyl)thiophene) with Various Arylboronic Acids. [1]

Arylboronic AcidProductSolvent SystemBaseTemperature (°C)Time (h)Yield (%)
Phenylboronic acid5-(Bromomethyl)-2-phenylthiophene1,4-Dioxane/WaterK₃PO₄80-1101285
4-Methoxyphenylboronic acid5-(Bromomethyl)-2-(4-methoxyphenyl)thiophene1,4-Dioxane/WaterK₃PO₄80-1101292
4-Fluorophenylboronic acid5-(Bromomethyl)-2-(4-fluorophenyl)thiophene1,4-Dioxane/WaterK₃PO₄80-1101288

Table 2: Influence of Solvent on the Yield of Biphenyl in a Model Suzuki-Miyaura Coupling Reaction. [6]

EntrySolventYield (%)
1Tetrahydrofuran (THF)10.4
2Dimethylformamide (DMF)30.9
3Methanol (MeOH)78.9
4Ethyl acetate5.6
51,4-Dioxane0
6Ethanol (EtOH)73.4
7MeOH:H₂O (4:1)88.2
8MeOH:H₂O (3:2)96.3
9MeOH:H₂O (1:1)91.5
10MeOH:H₂O (2:3)85.7

Section 4: Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) of this compound with an Amine Nucleophile

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Base (e.g., K₂CO₃)

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq.), the amine nucleophile (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add the anhydrous polar aprotic solvent (e.g., DMF).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol is a general starting point and the choice of catalyst, ligand, and base may need to be optimized.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Ligand (if using a precursor like Pd(OAc)₂, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Degassed organic solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2-5 mol%), and ligand if required.

  • Add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Add the degassed organic solvent and degassed water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 5: Visualizations

experimental_workflow_snar cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Amine, and Base in Flask B Add Anhydrous Polar Aprotic Solvent A->B C Purge with Inert Gas B->C D Heat to 100-150 °C C->D E Monitor by TLC/GC-MS D->E F Cool and Quench with Water E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Chromatography H->I

Caption: Experimental workflow for a typical SNAr reaction of this compound.

experimental_workflow_suzuki cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalyst, Ligand, This compound, Boronic Acid, and Base in Schlenk Flask B Add Degassed Solvent System (e.g., Dioxane/Water) A->B C Heat to 80-110 °C B->C D Monitor by TLC/GC-MS C->D E Cool and Dilute with Organic Solvent D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Caption: Experimental workflow for a Suzuki-Miyaura coupling of this compound.

solvent_selection_logic start Starting Reaction with This compound reaction_type Select Reaction Type start->reaction_type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar SNAr suzuki Suzuki-Miyaura Cross-Coupling reaction_type->suzuki Suzuki polar_aprotic Use Polar Aprotic Solvent (DMF, DMSO, NMP) snar->polar_aprotic biphasic Use Biphasic System (e.g., Dioxane/Water, Toluene/Water) suzuki->biphasic optimize Optimize Temperature and Reagents polar_aprotic->optimize biphasic->optimize

References

Technical Support Center: Workup Procedures for Reactions Involving 3-Chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chlorothiophene. The following information is designed to address specific issues that may be encountered during the workup of common reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Stille couplings are frequently used to form new carbon-carbon bonds at the 3-position of the thiophene (B33073) ring.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups.

  • Metal-Halogen Exchange: Treatment with organolithium reagents can generate a 3-thienyllithium species, which can then react with a variety of electrophiles.

Q2: I am having trouble removing the palladium catalyst from my cross-coupling reaction. What are the best methods?

A2: Residual palladium can often be removed by filtration through a pad of Celite®. For more stubborn cases, treatment of the crude product solution with a thiol-based scavenger resin can be effective. Another approach is to wash the organic layer with an aqueous solution of sodium sulfide, which can precipitate the palladium as palladium sulfide.

Q3: How can I effectively remove tin byproducts from my Stille coupling reaction?

A3: Tributyltin halides (Bu3SnX) are common byproducts in Stille reactions and are toxic.[1] A standard method for their removal is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF).[2] This leads to the formation of insoluble tributyltin fluoride, which can be removed by filtration.[2] Alternatively, filtering the crude product through a plug of silica (B1680970) gel treated with 2-5% triethylamine (B128534) can also effectively remove tin residues.[1]

Q4: My reaction mixture has turned black, and I am getting a low yield. What could be the cause?

A4: The formation of palladium black (finely divided palladium metal) is a common cause of catalyst deactivation and can lead to low yields in cross-coupling reactions. This can be caused by the presence of oxygen, high reaction temperatures, or an inappropriate ligand-to-metal ratio.[3][4] Ensure all solvents and reagents are properly degassed and that the reaction is maintained under an inert atmosphere.[3][5]

Q5: How can I monitor the progress of my reaction involving this compound?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) is an excellent technique for identifying and quantifying the components of the reaction mixture, including any chlorinated byproducts.[6][7]

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Stille)
Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor quality of reagents (e.g., boronic acid, organostannane). 3. Insufficiently degassed reaction mixture.[3] 4. Inappropriate base or solvent.1. Use a fresh batch of catalyst or a pre-catalyst. 2. Check the purity of your reagents. Boronic acids can dehydrate to form unreactive boroxines. 3. Degas solvents and reagents thoroughly by sparging with an inert gas (e.g., argon or nitrogen).[5] 4. Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvent systems (e.g., toluene/water, dioxane/water, DMF).[5]
Formation of Homocoupled Products 1. Presence of oxygen.[4] 2. High reaction temperature.1. Ensure a strictly inert atmosphere is maintained throughout the reaction.[4] 2. Lower the reaction temperature and monitor the reaction for a longer period.
Difficulty in Product Purification 1. Co-elution of product with byproducts (e.g., unreacted starting material, homocoupled products). 2. Presence of residual palladium or tin.1. Optimize column chromatography conditions (e.g., try different solvent systems or stationary phases like alumina). 2. Refer to the methods described in the FAQs for removing metal residues. Recrystallization of the crude product can also be an effective purification step.
Nucleophilic Aromatic Substitution (SNAr)
Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Weak nucleophile. 2. Insufficient activation of the thiophene ring. 3. Inappropriate solvent.1. Use a stronger nucleophile or increase its concentration. 2. The presence of electron-withdrawing groups on the thiophene ring can accelerate SNAr reactions. If not present, more forcing conditions may be needed. 3. Use a polar aprotic solvent like DMF, DMSO, or NMP to enhance the reaction rate.[8]
Formation of Side Products 1. Reaction at other positions on the thiophene ring. 2. Decomposition of starting material or product at high temperatures.1. This is less common for this compound but can occur with more complex substrates. Characterize the side products to understand the reaction pathway. 2. Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after completion.
Difficult Workup 1. Emulsion formation during aqueous extraction. 2. Product is partially soluble in the aqueous phase.1. Add brine to the aqueous layer to help break the emulsion. Filtering the entire mixture through a pad of Celite® can also be effective. 2. Back-extract the aqueous layer with a more polar organic solvent.[9]

Experimental Protocols

General Aqueous Workup for Suzuki-Miyaura Coupling
  • Quenching: Once the reaction is complete (as determined by TLC or GC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[10]

  • Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • Water (2x)

    • Saturated aqueous sodium bicarbonate solution (if an acidic byproduct is expected)

    • Brine (1x)[10]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workup for Removal of Tin Byproducts from Stille Coupling
  • Initial Workup: Follow steps 1-3 of the general aqueous workup protocol.

  • Fluoride Wash: Wash the organic layer with a 1 M aqueous solution of potassium fluoride (KF) (2-3 times). Shake the separatory funnel for about one minute for each wash.[2] A precipitate of tributyltin fluoride may form at the interface.

  • Filtration (if necessary): If a significant amount of precipitate forms, filter the entire mixture through a pad of Celite®.

  • Final Washes and Drying: Wash the organic layer with brine, then dry over anhydrous sodium sulfate.[2]

  • Concentration and Purification: Filter and concentrate the organic layer to obtain the crude product, which can then be further purified by column chromatography.

Workup for Nucleophilic Aromatic Substitution with an Amine
  • Quenching and Dilution: After the reaction is complete, cool to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Aqueous Wash: Wash the organic layer with water and then brine.

  • Acidic Wash (for removing excess amine): To remove any unreacted amine, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine will partition into the aqueous layer.[11] Note: This step is only suitable if the desired product is stable to acid.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and yields for common reactions involving this compound. Note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001275-95
Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane/H₂O1101680-98
Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O802460-85

Table 2: Stille Coupling of this compound with Organostannanes

Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)--Toluene1101667-95
Pd₂(dba)₃ (2)P(o-tol)₃ (4)-DMF951270-90
PdCl₂(PPh₃)₂ (3)-CuINMP802465-88

Table 3: Nucleophilic Aromatic Substitution on this compound Derivatives

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
PyrrolidineK₂CO₃DMF100870-90
Sodium methoxide-Methanol651265-85
BenzylamineEt₃NDMSO1202460-80

Visualizations

Experimental Workflow Diagrams

Suzuki_Workup reaction Suzuki Coupling Reaction (this compound + Boronic Acid) quench Cool and Quench reaction->quench extract Aqueous Extraction (Water, Brine) quench->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Column Chromatography concentrate->purify product Purified Product purify->product

Caption: General experimental workflow for the workup of a Suzuki-Miyaura coupling reaction.

Stille_Workup reaction Stille Coupling Reaction (this compound + Organostannane) quench Cool and Quench reaction->quench extract Aqueous Extraction quench->extract kf_wash Wash with aq. KF extract->kf_wash filter_tin Filter Bu₃SnF kf_wash->filter_tin dry Dry Organic Layer filter_tin->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Purified Product purify->product

Caption: Workflow for a Stille coupling workup, including removal of tin byproducts.

SNAr_Workup reaction SNAr Reaction (this compound + Nucleophile) quench Cool and Quench reaction->quench extract Aqueous Extraction quench->extract acid_wash Acid Wash (e.g., 1M HCl) (Optional, for amines) extract->acid_wash dry Dry Organic Layer acid_wash->dry concentrate Concentrate dry->concentrate purify Purification (Chromatography or Recrystallization) concentrate->purify product Purified Product purify->product

Caption: General workup procedure for a nucleophilic aromatic substitution reaction.

References

Technical Support Center: Minimizing Byproduct Formation in the Chlorination of Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting, detailed protocols, and answers to frequently asked questions regarding the chlorination of thiophene (B33073). Our goal is to help you minimize byproduct formation and optimize the selective synthesis of desired chlorothiophene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chlorination of thiophene?

The main challenge lies in controlling the reaction's selectivity.[1] Thiophene is a highly reactive aromatic compound, making it susceptible to over-chlorination, which results in a mixture of mono-, di-, tri-, and even tetrachlorinated products, as well as addition byproducts.[1] The sulfur atom in the thiophene ring activates the C2 and C5 positions, making them the primary sites for electrophilic attack.[2] Achieving a high yield of a specific isomer, like 2-chlorothiophene (B1346680) or 2,5-dichlorothiophene (B70043), requires meticulous control over the reaction conditions.[1]

Q2: How can I selectively synthesize 2-chlorothiophene while minimizing other isomers?

Several methods are effective for the selective synthesis of 2-chlorothiophene:

  • Hydrogen Peroxide and Hydrochloric Acid: A patented method involves the in-situ generation of chlorine at low temperatures (-10°C to 0°C).[1][3][4] This technique allows for excellent control over the reaction, leading to high yields of 2-chlorothiophene with minimal byproducts.[1]

  • Sulfuryl Chloride: The use of sulfuryl chloride (SO₂Cl₂) can also yield 2-chlorothiophene. The reaction's selectivity can be enhanced by the presence of a catalyst, such as a catalytic amount of iodine.[1][5]

  • N-Chlorosuccinimide (NCS): NCS is another reagent used for chlorination, often in solvents like acetonitrile (B52724) at room temperature.[2] Catalytic amounts of dimethyl sulfoxide (B87167) (DMSO) can be used with NCS to achieve high regioselectivity.[5]

  • Chlorine Gas: Bubbling chlorine gas through a solution of thiophene can produce 2-chlorothiophene. Careful control of temperature (e.g., below 50°C) and the molar ratio of chlorine to thiophene is crucial to prevent over-chlorination.[1][2]

Q3: What are the recommended methods for synthesizing 2,5-dichlorothiophene?

To favor the formation of 2,5-dichlorothiophene, the following approaches are recommended:

  • Two-Step Chlorination: A common and effective method is the chlorination of 2-chlorothiophene.[1][6] This sequential approach provides better control over the final product. After the second chlorination step, treating the reaction mixture with an alkali at an elevated temperature (100°C to 125°C) helps to decompose addition byproducts.[1][2][6]

  • Controlled Direct Chlorination: Direct chlorination of thiophene can yield 2,5-dichlorothiophene if the stoichiometry is carefully controlled, typically using a molar ratio of the chlorinating agent to thiophene of about 0.75 to 2.9.[7]

Q4: What are the common byproducts in thiophene chlorination and how can they be minimized?

Common byproducts include other chlorinated isomers (e.g., 3-chlorothiophene, 2,4-dichlorothiophene), polychlorinated thiophenes (trichloro- and tetrachlorothiophene), and addition products where chlorine adds across the ring's double bonds.[1]

To minimize these byproducts:

  • Control Temperature: Lower temperatures generally favor monosubstitution and reduce the formation of addition products.[1][3] For example, some high-selectivity procedures are conducted between -10°C and 0°C.[3]

  • Control Stoichiometry: For monochlorination, use a molar excess of thiophene relative to the chlorinating agent.[1] Conversely, for dichlorination, a controlled excess of the chlorinating agent is necessary.[1]

  • Slow Reagent Addition: A slow, dropwise addition of the chlorinating agent helps maintain a low instantaneous concentration, favoring the desired initial chlorination step.[1][3]

Q5: What are the key safety concerns associated with thiophene chlorination?

  • Exothermic Reactions: Chlorination reactions can be highly exothermic.[1] Proper cooling and vigilant temperature control are critical to prevent runaway reactions.

  • Hazardous Reagents: Chlorinating agents like sulfuryl chloride and chlorine gas are toxic and corrosive.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Gas Evolution: Reactions can produce gaseous byproducts like HCl and SO₂, which can lead to a dangerous increase in pressure.[3]

  • Product Instability: Some chlorinated thiophenes, such as 2-chloromethylthiophene, can be unstable and may decompose upon storage or distillation at high temperatures.[8] The use of a stabilizer and refrigerated storage is sometimes recommended.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction.- Suboptimal temperature.- Incorrect stoichiometry.- Product decomposition.[8]- Monitor reaction progress via TLC or GC to ensure completion.- Optimize temperature; some reactions require elevated temperatures (e.g., 65–75°C), while others need cooling.[8]- Carefully control the molar ratio of reagents. For monochlorination, a ratio between 0.5 and 1 of chlorinating agent to thiophene is often preferred.[8]- For unstable products, use a stabilizer and purify under reduced pressure at lower temperatures.[8]
Formation of Multiple Chlorinated Products (Over-chlorination) - Excess of chlorinating agent.- High reaction temperature.- Prolonged reaction time.- Use a stoichiometric amount or a slight excess of thiophene for monochlorination.[1]- Lower the reaction temperature.[1]- Add the chlorinating agent slowly and monitor the reaction progress closely, stopping it once the desired product is maximized.[1][3]
Formation of Tar or Polymeric Material - Use of strong Lewis acid catalysts (e.g., AlCl₃) which can react with thiophene.[1][9]- High reaction temperatures.- Presence of acidic impurities, as the liberation of HCl can promote polymerization.[8]- Use a milder catalyst like tin tetrachloride if a Friedel-Crafts type reaction is performed.[9]- Maintain strict temperature control.- Ensure reagents and solvents are pure and dry. Neutralize acid with a wash (e.g., sodium bicarbonate solution) during work-up.[8]
Reaction is Too Vigorous or Uncontrollable - Rapid addition of the chlorinating agent.- Inadequate cooling.- Add the chlorinating agent slowly and dropwise.[1]- Use an efficient cooling bath (e.g., ice-salt) to maintain the desired temperature.[1]
Difficulty in Separating Chlorinated Isomers - Similar boiling points and polarities of the isomers.- Use fractional distillation for compounds with sufficiently different boiling points.[8]- Employ flash column chromatography for more challenging separations.[8]

Quantitative Data Summary

Table 1: Comparison of Methods for 2-Chlorothiophene Synthesis

Reagent SystemSubstrateKey ConditionsYieldPurity / NotesReference
H₂O₂ / HClThiophene-10 to 0 °C, 8-12 h96.4%99.3% (GC), low levels of 3-chloro and dichloro isomers.[2]
Cl₂ with Iodine CatalystThiopheneLiquid phase, <2.0 moles Cl₂ per mole thiophene78.2% (based on thiophene consumed)Iodine catalyst increases the yield of substitution products.[2]
Sulfuryl Chloride (SO₂Cl₂) with Iodine CatalystThiopheneRefluxing thiophene73.7% (based on consumed thiophene)Produces a mixture including 2,5-dichlorothiophene.[5]
N-Chlorosuccinimide (NCS) / DMSOThiopheneAcetonitrile, Room Temp.HighHigh regioselectivity reported.[5]
Molecular Chlorine (Cl₂)ThiopheneAqueous medium, pH 7Not specifiedReported as a rapid reaction, forming 2-chlorothiophene as the only isomer.[2][10]

Table 2: Synthesis of Dichlorothiophenes

Reagent SystemSubstrateProductKey ConditionsYieldReference
Chlorine (Cl₂)2-Chlorothiophene2,5-DichlorothiopheneHeat with alkali after chlorination to decompose addition products.High[2][6]
AlCl₃ / Acetyl Chloride2,5-Dichlorothiophene3-Acetyl-2,5-dichlorothiopheneCarbon disulfide (CS₂), Room temp., 24 hNot specified[2][11]

Visualizations

Electrophilic_Chlorination Electrophilic Chlorination Pathway of Thiophene Thiophene Thiophene Intermediate Sigma Complex (Cationic Intermediate) Thiophene->Intermediate + Cl⁺ Chloronium Chloronium Ion (from Cl₂ or other source) Chloronium->Intermediate Product_Mono 2-Chlorothiophene (Major Product) Intermediate->Product_Mono - H⁺ ProtonLoss Proton Loss (-H⁺) Byproduct_Di 2,5-Dichlorothiophene Product_Mono->Byproduct_Di + Cl⁺, - H⁺ (Further Chlorination) Byproduct_Poly Polychlorinated Thiophenes Byproduct_Di->Byproduct_Poly + Cl⁺, - H⁺

Caption: Reaction pathway for electrophilic chlorination of thiophene.

Experimental_Workflow General Experimental Workflow for Thiophene Chlorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Assemble Glassware (Flask, Stirrer, Condenser) Reagents Charge Reactor with Thiophene and Solvent Start->Reagents Cooling Cool Reaction Mixture to Target Temperature Reagents->Cooling Addition Slowly Add Chlorinating Agent Cooling->Addition Stirring Stir and Maintain Temperature for X hours Addition->Stirring Monitoring Monitor Progress (TLC, GC) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Wash Wash with Water & Bicarbonate Solution Quench->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify Crude Product (Distillation/Chromatography) Concentrate->Purify End End: Characterize Pure Product Purify->End

Caption: General experimental workflow for thiophene chlorination.

Caption: Troubleshooting logic for common thiophene chlorination issues.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chlorothiophene using Hydrogen Peroxide and Hydrochloric Acid [1][2][4]

This method is adapted from a patented procedure known for its high yield and selectivity.

  • Materials:

    • Thiophene (105 g)

    • 35% Hydrochloric Acid (600 mL)

    • Triethylamine (3 mL)

    • 35% Hydrogen Peroxide (150 g)

    • Ethyl acetate

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a mechanically stirred reaction vessel, combine 600 mL of 35% hydrochloric acid, 105 g of thiophene, and 3 mL of triethylamine.

    • Cool the mixture to a temperature between -10°C and 0°C using an appropriate cooling bath.

    • Slowly add 150 g of 35% hydrogen peroxide dropwise to the reaction mixture. The addition may take 8-10 hours, and it is crucial to ensure the temperature remains between -10°C and 0°C.[1]

    • After the addition is complete, continue stirring the mixture at this temperature for an additional 12 hours.[1]

    • Allow the reaction mixture to stand and separate into layers.

    • Extract the aqueous layer three times with an appropriate amount of ethyl acetate.

    • Combine all organic layers and wash with saturated brine.

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain 2-chlorothiophene.

Protocol 2: Synthesis of 2,5-Dichlorothiophene from 2-Chlorothiophene [1][2][6]

This protocol describes the subsequent chlorination of 2-chlorothiophene to yield the 2,5-dichloro derivative.

  • Materials:

    • 2-Chlorothiophene

    • Gaseous chlorine (Cl₂)

    • Aqueous alkali solution (e.g., sodium hydroxide)

  • Procedure:

    • Charge a suitable reactor equipped with a gas dispersion tube with 2-chlorothiophene.

    • Bubble chlorine gas through the liquid while maintaining the temperature below 50°C. A slight molar excess of chlorine is preferable.[1][2]

    • Once the chlorination is complete (as determined by GC or other monitoring), add an aqueous alkali solution to the reaction mixture.

    • Heat the mixture to a temperature between 100°C and 125°C to decompose any chlorine addition products.[1][2]

    • After heating, cool the mixture and remove any solid matter.

    • Distill the resulting mixture, collecting the dichlorothiophene fraction, which will consist primarily of 2,5-dichlorothiophene.[1]

Protocol 3: Iodine-Catalyzed Synthesis of 2-Chlorothiophene using Sulfuryl Chloride [5]

This method uses an iodine catalyst to improve the yield of monochlorothiophene.

  • Materials:

    • Thiophene

    • Sulfuryl chloride (SO₂Cl₂)

    • Iodine (I₂)

  • Procedure:

    • Charge a suitable reaction flask with thiophene and a catalytic amount of iodine (approximately 1 x 10⁻⁴ mole of iodine per mole of thiophene).[5]

    • Heat the mixture to reflux.

    • Add sulfuryl chloride dropwise to the refluxing thiophene over several hours. The molar ratio of sulfuryl chloride to thiophene should be kept below 2.0 to favor monochlorination.[5]

    • After the addition is complete, continue to reflux the mixture to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature.

    • Isolate the products by fractional distillation to separate unreacted thiophene, 2-chlorothiophene, and 2,5-dichlorothiophene.

References

Technical Support Center: Overcoming the Low Reactivity of 3-Chlorothiophene in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 3-chlorothiophene in various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally unreactive in cross-coupling reactions?

A1: The low reactivity of this compound stems from the high bond dissociation energy of the C-Cl bond on the thiophene (B33073) ring. This strong bond makes the initial oxidative addition step, which is often the rate-determining step in many palladium-catalyzed coupling reactions, kinetically challenging.[1][2]

Q2: What general strategies can be employed to enhance the reactivity of this compound?

A2: Several strategies can be used to overcome the inertness of the C-Cl bond:

  • Catalyst Selection: Employing highly active palladium or nickel catalysts is crucial. Palladium precatalysts combined with specialized ligands are often effective.[3][4]

  • Ligand Choice: The use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can significantly promote the oxidative addition step.[5][6]

  • Reaction Conditions: Higher reaction temperatures and the use of appropriate bases and solvents can increase reaction rates and yields.

  • Additives: In some cases, additives can facilitate the reaction, for example by aiding in the reduction of the active catalyst or by preventing catalyst deactivation.

Q3: Are there specific positions on the thiophene ring that are more reactive?

A3: Yes, the reactivity of halogens on a thiophene ring can be influenced by their position. For polychlorinated thiophenes, the regioselectivity of the coupling reaction is influenced by both electronic and steric factors.[7] While the C-Cl bond is generally less reactive than C-Br or C-I bonds, the specific electronic environment of the C3 position in this compound contributes to its low reactivity compared to other positions in different thiophene derivatives.

Troubleshooting Guides for Common Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, the use of this compound as a substrate can lead to low yields or no reaction with standard conditions.

Common Issues and Solutions:

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inefficient ligand. 3. Inappropriate base or solvent. 4. Low reaction temperature.1. Use a fresh batch of palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) or a precatalyst. 2. Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).[7][8] 4. Gradually increase the reaction temperature, typically in the range of 80-120 °C.[7][8]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inappropriate catalyst loading.1. Ensure the reaction mixture is thoroughly degassed. 2. Optimize the catalyst loading; too high a concentration can sometimes promote side reactions.
Decomposition of Catalyst (Formation of Palladium Black) 1. High reaction temperature. 2. Impurities in reagents or solvent.1. Lower the reaction temperature if possible, in conjunction with a more active catalyst system. 2. Use high-purity, anhydrous, and degassed solvents and reagents.

Optimized Conditions for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid:

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane (B91453)/H₂O (4:1)10018~70-80
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Toluene/H₂O (5:1)11024~75-85
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (3)Toluene/H₂O (10:1)11048~60-70*

*Yields are estimated based on typical results for challenging aryl chlorides and may vary depending on the specific reaction scale and purity of reagents.

Heck Coupling

The Heck reaction couples aryl halides with alkenes. With this compound, achieving high yields requires careful optimization of the catalyst system and reaction conditions.

Common Issues and Solutions:

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion 1. Inactive catalyst or ligand. 2. Unsuitable base. 3. Steric hindrance from the alkene.1. Use Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more electron-rich ligand. For challenging substrates, Herrmann's catalyst or palladacycles can be effective. 2. Triethylamine (B128534) (Et₃N) is a common base, but inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents like DMF or NMP.[2][9] 3. For sterically demanding alkenes, higher temperatures and longer reaction times may be necessary.
Formation of Isomeric Products 1. Reaction mechanism intricacies.While the Heck reaction generally favors the trans isomer, the regioselectivity of addition to the double bond can sometimes be an issue. The choice of ligand and additives can influence this.
Polymerization of Alkene 1. High reaction temperature.Lower the reaction temperature and consider using a phosphine ligand to stabilize the palladium catalyst.

Optimized Conditions for Heck Coupling of this compound with Styrene:

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF12024~65-75
Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)Toluene11024~70-80
Herrmann's Catalyst (1)-NaOAc (2)NMP13018~80-90*

*Yields are estimated based on typical results for challenging aryl chlorides and may vary depending on the specific reaction scale and purity of reagents.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide. The low reactivity of this compound necessitates robust catalytic systems, often requiring a copper co-catalyst.

Common Issues and Solutions:

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive palladium catalyst or copper co-catalyst. 2. Inappropriate base or solvent. 3. Low reaction temperature.1. Use a Pd(II) precatalyst like PdCl₂(PPh₃)₂ with a copper(I) source (e.g., CuI). Ensure both are of high quality. 2. An amine base such as triethylamine or diisopropylamine (B44863) is typically used, often serving as the solvent as well.[10] 3. While some Sonogashira couplings proceed at room temperature, heating (40-80 °C) is often required for aryl chlorides.
Homocoupling of Alkyne (Glaser Coupling) 1. Presence of oxygen. 2. High concentration of copper co-catalyst.1. Thoroughly degas the reaction mixture and maintain an inert atmosphere. 2. Reduce the amount of CuI. Copper-free Sonogashira protocols can also be explored.
Decomposition of Substrates or Products 1. High temperatures. 2. Prolonged reaction times.Monitor the reaction closely and try to use the mildest effective conditions.

Optimized Conditions for Sonogashira Coupling of this compound with Phenylacetylene:

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃N (2-3)THF6012~70-85
Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NH (2)Toluene8018~75-90
Pd/C (5)CuI (10)K₂CO₃ (2)DMF10024~60-70*

*Yields are estimated based on typical results for challenging aryl chlorides and may vary depending on the specific reaction scale and purity of reagents.

Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds. The coupling of this compound with amines requires highly active catalyst systems.

Common Issues and Solutions:

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion 1. Inactive catalyst/ligand combination. 2. Inappropriate or weak base. 3. Sterically hindered amine.1. Use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos).[6][11] 2. A strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS is typically required.[6][12] 3. For hindered amines, more specialized ligands and higher temperatures may be necessary.
Hydrodehalogenation of this compound 1. Presence of water. 2. Side reaction promoted by certain catalyst systems.1. Use anhydrous solvents and reagents. 2. Screen different ligands and bases to minimize this side reaction.
Catalyst Deactivation 1. High temperature. 2. Presence of coordinating functional groups on the amine.1. Use the lowest effective temperature. 2. Protect coordinating functional groups if possible, or screen ligands that are less susceptible to inhibition.

Optimized Conditions for Buchwald-Hartwig Amination of this compound with Morpholine:

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2)Toluene1006-12>90
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)1,4-Dioxane11018~85-95
Pd(OAc)₂ (2)BrettPhos (4)LHMDS (2)THF8024~80-90*

*Yields are estimated based on typical results for challenging aryl chlorides and may vary depending on the specific reaction scale and purity of reagents.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the nucleophile and is often catalyzed by nickel or palladium complexes.

Common Issues and Solutions:

IssuePossible Cause(s)Suggested Solution(s)
Low Yield 1. Inactive catalyst. 2. Decomposition of the Grignard reagent. 3. Homocoupling of the Grignard reagent.1. Nickel catalysts like Ni(dppe)Cl₂ or Ni(dppp)Cl₂ are often effective for aryl chlorides. Palladium catalysts with bulky phosphine ligands can also be used.[4] 2. Ensure anhydrous conditions and use freshly prepared or titrated Grignard reagent. 3. Add the Grignard reagent slowly to the reaction mixture at a low temperature to minimize homocoupling.
Reaction Fails to Initiate 1. Catalyst not activated.A pre-reduction step of the Ni(II) or Pd(II) catalyst with a portion of the Grignard reagent might be necessary.

Optimized Conditions for Kumada Coupling of this compound with Phenylmagnesium Bromide:

Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
Ni(dppp)Cl₂ (2)THF6512~80-90
Ni(dppe)Cl₂ (2)Diethyl Ether3524~75-85
Pd(PPh₃)₄ (3)THF6518~60-70*

*Yields are estimated based on typical results for challenging aryl chlorides and may vary depending on the specific reaction scale and purity of reagents.

Negishi Coupling

The Negishi coupling employs organozinc reagents, which are generally more tolerant of functional groups than Grignard reagents.

Common Issues and Solutions:

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion 1. Inactive catalyst. 2. Poor quality of the organozinc reagent.1. Palladium catalysts with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃) or NHC ligands are effective.[13] Nickel catalysts can also be used. 2. Prepare the organozinc reagent in situ or use a freshly prepared solution. The presence of lithium salts can sometimes be beneficial.
Side Reactions 1. Homocoupling of the organozinc reagent.Slow addition of the organozinc reagent and careful temperature control can mitigate this.

Optimized Conditions for Negishi Coupling of this compound with Phenylzinc Chloride:

Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)P(t-Bu)₃ (4)THF6512~85-95
NiCl₂(dppp) (3)-THF6018~80-90
Pd(PPh₃)₄ (3)-DMF8024~70-80*

*Yields are estimated based on typical results for challenging aryl chlorides and may vary depending on the specific reaction scale and purity of reagents.

Experimental Protocols

General Procedure for Palladium-Catalyzed Cross-Coupling of this compound

Note: These are general guidelines and may require optimization for specific substrates and coupling partners. All manipulations should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.

1. Suzuki-Miyaura Coupling [7][8]

  • To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-110 °C and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

2. Heck Coupling [2]

  • To a dry round-bottom flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., PPh₃, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the base (e.g., K₂CO₃, 2.0 equiv.) and anhydrous, degassed solvent (e.g., DMF).

  • Add the alkene (e.g., styrene, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Work-up as described for the Suzuki-Miyaura coupling.

3. Sonogashira Coupling

  • To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (4-10 mol%).

  • Add this compound (1.0 equiv.) and the anhydrous solvent (e.g., THF or an amine base like Et₃N).

  • If not using an amine solvent, add the amine base (2-3 equiv.).

  • Degas the mixture by bubbling with an inert gas.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Heat the reaction to 40-80 °C and monitor its progress.

  • Work-up as described for the Suzuki-Miyaura coupling.

4. Buchwald-Hartwig Amination [12]

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 2.0 equiv.).

  • Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry, concentrate, and purify as needed.

Visualizations

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G cluster_product Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 Transmetalation (R'-M) PdII_R_R1->Pd0 Reductive Elimination Product R-R' PdII_R_R1->Product

Caption: A simplified representation of a typical palladium-catalyzed cross-coupling cycle.

Troubleshooting Logic for Low Conversion

G Start Low or No Conversion Catalyst Check Catalyst/Ligand System Start->Catalyst Conditions Evaluate Reaction Conditions Start->Conditions Reagents Verify Reagent Quality Start->Reagents Catalyst_Sol1 Use a more active catalyst (e.g., with bulky, electron-rich ligand) Catalyst->Catalyst_Sol1 Is the catalyst active? Temp Increase temperature Conditions->Temp Is the temperature optimal? Base Screen stronger or different bases Conditions->Base Is the base appropriate? Purity Use freshly purified/dried reagents and degassed solvents Reagents->Purity Are reagents pure and anhydrous?

Caption: A troubleshooting workflow for addressing low conversion in coupling reactions.

References

Technical Support Center: Analytical Methods for Monitoring 3-Chlorothiophene Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for monitoring the reaction progress of 3-chlorothiophene.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical methods for monitoring the reaction progress of this compound?

A1: The choice of method depends on the reaction type, the need for real-time monitoring, and the available equipment. The most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds and High-Performance Liquid Chromatography (HPLC) for non-volatile or thermally sensitive compounds.[1] For real-time monitoring of certain reactions, such as Grignard reactions, in-situ FTIR spectroscopy can also be a valuable tool.[2]

Q2: How do I choose between GC-MS and HPLC for my this compound reaction?

A2: Consider the following:

  • Volatility and Thermal Stability: this compound and many of its common reactants and byproducts are volatile, making GC-MS an excellent choice.[3] If your products or intermediates are thermally labile (prone to decomposition at high temperatures), HPLC is a more suitable, non-destructive option.[1]

  • Sample Matrix: HPLC is often more robust for complex reaction mixtures that may not be suitable for direct injection into a GC system.[4]

  • Information Required: GC-MS provides both quantitative data and structural information from the mass spectrum, which is invaluable for identifying unknown byproducts.[3] HPLC with UV detection is primarily a quantitative technique, though it can be coupled with a mass spectrometer (LC-MS) for structural elucidation.[4]

Q3: What is a crucial first step in sample preparation for both GC-MS and HPLC analysis?

A3: A critical first step is to immediately quench the reaction in the aliquot you withdraw. This stops the reaction and ensures that the analytical results accurately reflect the reaction's progress at that specific time point. Quenching can be achieved by rapid cooling and/or dilution in a suitable solvent. The sample should then be filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.[3][5]

Q4: My this compound starting material appears to be degrading during the reaction. How can I confirm this?

A4: Signs of decomposition can include a darkening of the reaction mixture or the appearance of unexpected side products in your analysis.[6] To confirm degradation, you can run a stability test. Heat a solution of this compound under your reaction conditions (solvent, temperature, base) without the other key reactant. Withdraw aliquots over time and analyze them by GC-MS or HPLC to quantify the rate of decomposition.[6] Common degradation products can include partially dechlorinated thiophenes.[6]

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Q: I'm seeing no peaks or very small peaks for my analyte. What could be the cause?

  • Leaks: Check for leaks in the injection port, particularly around the septum and column connections.[3]

  • Incorrect Injection Parameters: Your split ratio may be too high, causing most of your sample to be vented instead of entering the column. Optimize the split ratio for your sample concentration.[3]

  • Column or Liner Obstruction: The column or inlet liner may be blocked with septum fragments or non-volatile residue from previous injections.[7]

Q: My chromatographic peaks are showing poor resolution. How can I improve separation?

  • Suboptimal Temperature Program: The oven temperature ramp rate may be too fast, preventing proper separation. Try decreasing the ramp rate.[3]

  • Inappropriate Column Phase: The column's stationary phase may not be suitable for separating your compounds. For chlorinated aromatic compounds like this compound, a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point.[3]

Q: The retention times for my peaks are inconsistent between runs. What is the issue?

  • Flow Rate Fluctuation: Inconsistent carrier gas flow is a common cause of shifting retention times. Check and stabilize the carrier gas flow rate and ensure your gas purification system is working correctly.[3]

  • Oven Temperature Instability: Fluctuations in the oven temperature will directly affect retention times. Allow sufficient time for the oven to equilibrate before starting your run.[3]

High-Performance Liquid Chromatography (HPLC) Analysis

Q: My peaks are tailing or fronting. What should I do?

  • Column Overload: Injecting too concentrated a sample can lead to peak shape distortion. Try diluting your sample.[3]

  • Mismatched pH: If your analytes have acidic or basic properties, the mobile phase pH can significantly affect peak shape. Ensure the mobile phase pH is appropriate.

  • Column Degradation: The column itself may be degrading. Try flushing the column or, if necessary, replace it.

Q: I am observing a drifting baseline. What are the likely causes?

  • Column Not Equilibrated: The column requires sufficient time to equilibrate with the mobile phase. Ensure a stable baseline is achieved before injecting your sample.[8]

  • Mobile Phase Issues: The mobile phase may be poorly mixed, or one of the components may be slowly degrading. Prepare fresh mobile phase and ensure it is thoroughly degassed.[8]

  • Detector Lamp Failure: An aging detector lamp can cause baseline drift. Check the lamp's energy output.

Data Presentation

Quantitative data from analytical monitoring should be summarized for clear comparison.

Table 1: Comparison of Analytical Monitoring Techniques

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)In-Situ Fourier-Transform Infrared (FTIR)
Principle Separation by volatility/boiling point, detection by massSeparation by polarity, detection by UV absorbanceDetection by characteristic infrared absorption bands
Analysis Time Minutes to tens of minutesMinutes to tens of minutesSeconds to minutes (real-time)
Strengths Excellent for volatile compounds, provides structural identification of unknowns.[3]Excellent for non-volatile or thermally labile compounds, highly quantitative.[1][4]Non-destructive, provides real-time kinetic data without sampling.[9]
Limitations Not suitable for non-volatile compounds, high temperatures can degrade samples.[1]Slower than spectroscopic methods, requires mobile phase compatibility.[9]Less sensitive than chromatographic methods, complex spectra can be difficult to interpret.

Table 2: Example HPLC System Suitability Test (SST) Results

ParameterAcceptance CriteriaObserved ValueResult
Tailing Factor (T) T ≤ 2.01.12Pass
Theoretical Plates (N) N ≥ 20007150Pass
RSD of Peak Area (%) ≤ 1.0% (n=6)0.52%Pass

Experimental Protocols

Protocol 1: Monitoring this compound Reaction by GC-MS
  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench the aliquot in a vial containing a suitable volatile solvent (e.g., 1 mL of dichloromethane).

    • If necessary, add an internal standard for precise quantification.

    • Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.[3]

  • GC-MS Instrumentation and Conditions (Example):

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be optimized).

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-350 amu.

  • Data Analysis:

    • Monitor the disappearance of the this compound peak (m/z 118, 120) and the appearance of product peaks over time.

    • Integrate the peak areas and normalize against an internal standard to determine the relative concentrations of reactants and products.

Protocol 2: Monitoring this compound Reaction by HPLC
  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a vial with 1 mL of the initial mobile phase composition.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]

  • HPLC Instrumentation and Conditions (Example):

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis or Diode Array Detector (DAD).[8]

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1][8]

    • Mobile Phase:

      • A: Water

      • B: Acetonitrile

    • Gradient: 60% B to 95% B over 20 minutes, then re-equilibrate.[4] (This is a starting point and should be optimized).

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Injection Volume: 10 µL.[8]

    • Detection Wavelength: 254 nm (Thiophenes typically absorb between 230-260 nm).[1][8]

  • Data Analysis:

    • Develop a calibration curve using standards of known concentrations for this compound and any available product standards.

    • Integrate the peak areas from the reaction aliquots and use the calibration curve to determine the concentration of each component over time.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Withdraw Aliquot from Reaction p2 Quench Reaction (e.g., Dilute in DCM) p1->p2 p3 Add Internal Standard p2->p3 p4 Filter (0.45 µm) into GC Vial p3->p4 a1 Inject into GC p4->a1 a2 Separate on Column a1->a2 a3 Ionize (EI) & Detect (MS) a2->a3 d1 Obtain Total Ion Chromatogram (TIC) a3->d1 d2 Integrate Peak Areas d1->d2 d3 Identify Byproducts from Mass Spectra d1->d3 d4 Calculate Conversion & Yield vs. Time d2->d4

Workflow for monitoring a reaction using GC-MS.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Withdraw Aliquot from Reaction p2 Quench Reaction (Dilute in Mobile Phase) p1->p2 p3 Filter (0.45 µm) into HPLC Vial p2->p3 a1 Inject into HPLC p3->a1 a2 Separate on C18 Reverse-Phase Column a1->a2 a3 Detect by UV (e.g., 254 nm) a2->a3 d1 Obtain Chromatogram a3->d1 d2 Integrate Peak Areas d1->d2 d3 Quantify using Calibration Curve d2->d3 d4 Plot Concentration vs. Time d3->d4

Workflow for monitoring a reaction using HPLC.

troubleshooting_logic start Problem: Inconsistent Retention Times q1 Is the oven temperature stable and equilibrated? start->q1 s1 Action: Allow sufficient equilibration time before runs. q1->s1 No q2 Is the carrier gas flow rate stable? q1->q2 Yes s1->q1 s2 Action: Check for leaks. Verify flow controller function. Check gas supply. q2->s2 No q3 Are there leaks in the injection port or fittings? q2->q3 Yes s2->q2 s3 Action: Perform a leak check. Replace septum and ferrules. q3->s3 Yes end_node Problem Resolved q3->end_node No, problem likely elsewhere s3->q3

Troubleshooting logic for inconsistent retention times in GC.

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of 3-Chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization and quantification of halogenated heterocyclic compounds like 3-chlorothiophene are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, comparing its performance with alternative analytical techniques and providing detailed experimental protocols.

Comparison of Analytical Methods for this compound Analysis

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as this compound due to its high sensitivity and specificity.[1] However, other methods like High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile derivatives or when different selectivity is required.[2][3][4] The following table provides a comparative summary of these techniques for the analysis of halogenated organic compounds.

Parameter GC-MS High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.[1]Separation based on polarity, with detection by UV-Vis or other detectors.[1]
Selectivity Very High (mass spectral data provides structural information).[1]Moderate to High (dependent on column chemistry and detector).[1]
Sensitivity High (ng/L to µg/L levels achievable).[1]Moderate (µg/L to mg/L levels typical).[1]
Linearity (R²) > 0.998≥ 0.999
Accuracy (% Recovery) 80 - 120%[1]95 - 105%
Precision (% RSD) Intra-day: ≤ 15%; Inter-day: ≤ 15%Intra-day: ≤ 2%; Inter-day: ≤ 3%
Limit of Detection (LOD) 0.01 ppm< 0.04 µg/mL
Limit of Quantification (LOQ) 0.025 ppm< 0.12 µg/mL
Advantages High specificity, structural elucidation, suitable for complex matrices.[1]Wide applicability, robust, good for non-volatile compounds.[1]
Disadvantages Requires volatile and thermally stable analytes, potential for matrix interference.[1]Lower selectivity than MS, may require derivatization for some compounds.[1]

Experimental Protocols

A detailed methodology for a validated GC-MS method for the analysis of this compound is provided below.

Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples) [1]

  • To 100 mL of the aqueous sample, add a suitable internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties).

  • Adjust the sample pH to neutral (pH 7) using dilute hydrochloric acid or sodium hydroxide.[1]

  • Transfer the sample to a 250 mL separatory funnel.

  • Add 30 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).[1]

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.[1]

  • Allow the layers to separate for 10 minutes.[1]

  • Drain the lower organic layer into a clean collection flask.[1]

  • Repeat the extraction twice more with fresh 30 mL portions of the organic solvent.[1]

  • Combine the organic extracts and dry them by passing them through a column containing anhydrous sodium sulfate.[1]

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.[1] The extract is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[1]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Inlet Temperature: 250°C.[1]

  • Injection Volume: 1 µL in splitless mode.[1]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.[1]

    • Ramp to 150°C at 10°C/min.[1]

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.[1]

  • MS Transfer Line Temperature: 280°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Full scan (50-350 m/z) for qualitative confirmation and Selected Ion Monitoring (SIM) for quantitative analysis.[1] Key ions for this compound are m/z 118 and 120.[5]

Method Validation Parameters

The proposed GC-MS method should be validated according to ICH guidelines, assessing the following parameters:[1]

  • Specificity: The ability to accurately measure the analyte in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of this compound in blank samples.[1]

  • Linearity and Range: A calibration curve should be generated by analyzing a series of standards at different concentrations.[1]

  • Accuracy: The closeness of test results to the true value, often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS pH_Adjust Adjust pH to 7 Add_IS->pH_Adjust Extraction Liquid-Liquid Extraction pH_Adjust->Extraction Drying Dry Extract Extraction->Drying Concentration Concentrate Extract Drying->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Full Scan) Detection->Qualitative Quantitative Quantitative Analysis (SIM) Detection->Quantitative Analytical_Comparison cluster_advantages Key Advantages cluster_disadvantages Key Disadvantages GCMS GC-MS GCMS_Adv High Specificity Structural Information GCMS->GCMS_Adv Offers GCMS_Disadv Requires Volatility Matrix Interference GCMS->GCMS_Disadv Presents HPLC HPLC HPLC_Adv Robustness Good for Non-Volatiles HPLC->HPLC_Adv Offers HPLC_Disadv Lower Selectivity Potential for Derivatization HPLC->HPLC_Disadv Presents

References

A Comparative Guide to Purity Assessment of 3-Chlorothiophene: 1H and 13C NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents is a critical parameter in research and development, particularly in the pharmaceutical and materials science industries. For a versatile building block like 3-chlorothiophene, ensuring high purity is paramount to achieving desired reaction outcomes and product specifications. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) with other common analytical techniques for the purity assessment of this compound, supported by experimental data and detailed protocols.

Introduction to Purity Assessment Techniques

The determination of a compound's purity involves identifying and quantifying any impurities present. While several methods can be employed, they differ in their sensitivity, selectivity, and the nature of the information they provide. This guide focuses on a comparative analysis of:

  • ¹H and ¹³C NMR Spectroscopy: A powerful technique that provides detailed structural information and allows for the quantification of impurities relative to the main compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive separation technique coupled with mass analysis, ideal for identifying volatile impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid method for identifying functional groups, which can indicate the presence of certain types of impurities.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol is essential for obtaining reproducible and reliable NMR data for purity assessment.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Add a known amount of an internal standard with a certified purity (e.g., 1,3,5-trinitrobenzene) if absolute quantification is required. For routine purity checks, relative quantification against the main compound's signals is often sufficient.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 5 seconds (to ensure full relaxation for quantitative analysis)

    • Number of scans: 8-16

  • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

    • Pulse angle: 30°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 128 or more, depending on the sample concentration.

Data Presentation: NMR Chemical Shifts

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and a common impurity, N,N-dimethylformamide (DMF), in CDCl₃.[1][2][3][4][5][6]

Table 1: ¹H NMR Chemical Shifts (ppm) in CDCl₃

CompoundProtonChemical Shift (ppm)Multiplicity
This compoundH2~7.25Doublet of doublets
H4~7.00Doublet of doublets
H5~7.20Doublet of doublets
N,N-DimethylformamideCHO~8.02Singlet
N-CH₃ (cis)~2.92Singlet
N-CH₃ (trans)~2.88Singlet

Table 2: ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CompoundCarbonChemical Shift (ppm)
This compoundC2~125.5
C3~129.0
C4~127.0
C5~120.0
N,N-DimethylformamideC=O~162.5
N-CH₃ (cis)~36.2
N-CH₃ (trans)~31.1

Note: Chemical shifts are approximate and can vary slightly depending on the solvent, concentration, and instrument.

Comparison of Purity Assessment Methods

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the expected impurities and the desired level of sensitivity.

Table 3: Comparison of Analytical Methods for Purity Assessment of this compound

Feature¹H and ¹³C NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Measures the absorption of infrared radiation by molecular vibrations.
Information Provided Detailed structural information, connectivity, and quantitative analysis of components.Separation of components, molecular weight, and fragmentation patterns for identification.Presence of specific functional groups.
Strengths - Excellent for structural elucidation. - Quantitative without the need for individual calibration curves for each impurity (qNMR). - Non-destructive.- High sensitivity and selectivity. - Excellent for separating complex mixtures of volatile compounds. - Provides molecular weight information.- Rapid analysis time. - Non-destructive. - Can be used for solid, liquid, and gas samples.
Limitations - Lower sensitivity compared to GC-MS. - Signal overlap can complicate analysis in complex mixtures. - Requires more expensive instrumentation.- Only suitable for volatile and thermally stable compounds. - Requires derivatization for some non-volatile compounds. - Quantification requires calibration with standards for each component.- Provides limited structural information. - Not ideal for quantifying components in a mixture. - Less sensitive than NMR or GC-MS for minor components.
Application to this compound Purity Ideal for identifying and quantifying known and unknown impurities with distinct NMR signals. Can readily detect common impurities like DMF.Well-suited for detecting trace volatile organic impurities that may not be easily observed by NMR.Can be used as a rapid screening tool to check for the presence of major impurities with distinct functional groups (e.g., carbonyl group in DMF).

Visualization of Workflows and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for purity assessment and the logical process of data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim acquire_h1 Acquire 1H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire 13C Spectrum lock_shim->acquire_c13 process Process Spectra (FT, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process integrate Integrate Signals process->integrate identify Identify Impurity Signals integrate->identify quantify Quantify Purity identify->quantify

Caption: Experimental workflow for NMR-based purity assessment.

purity_logic start Acquired NMR Spectra (1H & 13C) assign_main Assign Signals of this compound start->assign_main check_unassigned Are there unassigned signals? assign_main->check_unassigned identify_impurity Identify Impurity Structures from Chemical Shifts and Multiplicities check_unassigned->identify_impurity Yes pure Sample is Pure check_unassigned->pure No quantify Quantify Relative Molar Ratio (Integration) identify_impurity->quantify purity_calc Calculate Purity (%) quantify->purity_calc impure Sample Contains Impurities purity_calc->impure

Caption: Logical flow for determining purity from NMR data.

Conclusion

For the routine purity assessment of this compound, ¹H and ¹³C NMR spectroscopy offers a robust and reliable method. It provides both qualitative and quantitative information, allowing for the confident identification and quantification of impurities like N,N-dimethylformamide. While GC-MS excels in detecting trace volatile impurities and FTIR serves as a rapid screening tool, NMR provides a more comprehensive picture of the sample's composition in a single analysis. The choice of the most suitable technique will ultimately depend on the specific analytical needs, available instrumentation, and the regulatory requirements of the application.

References

Navigating the Synthesis of Thiophene Derivatives: A Comparative Guide to the Reactivity of 3-Chlorothiophene and 3-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. This guide provides an objective comparison of the reactivity of 3-chlorothiophene and 3-bromothiophene (B43185), two key intermediates in the synthesis of a wide array of functionalized thiophenes for pharmaceuticals and advanced materials. This analysis is supported by experimental data to inform the strategic design of synthetic pathways.

The chemical behavior of this compound and 3-bromothiophene is primarily dictated by the nature of the carbon-halogen bond. The generally accepted trend in reactivity for aryl halides in many common synthetic transformations is I > Br > Cl. This trend is rooted in the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and therefore more readily cleaved than the C-Cl bond. This fundamental difference manifests in the reaction kinetics and yields of several key synthetic reactions.

Comparative Reactivity in Key Synthetic Transformations

The subsequent sections delve into a comparative analysis of this compound and 3-bromothiophene in four pivotal synthetic reactions: Suzuki-Miyaura coupling, Stille coupling, Heck reaction, and lithiation/metal-halogen exchange.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The rate-determining step in the catalytic cycle is typically the oxidative addition of the palladium(0) catalyst to the aryl halide.[1] Consistent with the general reactivity trend, 3-bromothiophene is generally more reactive than this compound in Suzuki coupling reactions. This often translates to milder reaction conditions and higher yields for the bromo-substituted compound. However, with the advent of advanced catalyst systems, including the use of bulky, electron-rich phosphine (B1218219) ligands, high yields can be achieved for both substrates, though this compound may require more forcing conditions.[1][2]

FeatureThis compound3-Bromothiophene
Relative Reactivity LowerHigher
Typical Catalyst Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos)Pd(PPh₃)₄, Pd(OAc)₂
Typical Base Stronger bases (e.g., K₃PO₄, Cs₂CO₃)Na₂CO₃, K₂CO₃, K₃PO₄
Typical Temperature Often requires higher temperatures (e.g., 80-110 °C)[2]Can proceed at lower temperatures (e.g., 80 °C)[3]
Reported Yields Moderate to good with optimized catalysts[2]Generally good to excellent[3]
Stille Coupling

Similar to the Suzuki coupling, the Stille reaction, which couples an organotin compound with an organic halide, is also initiated by the oxidative addition of a palladium(0) catalyst. Consequently, 3-bromothiophene is more reactive than this compound in Stille couplings. While both compounds can be successfully employed, reactions with this compound may necessitate more active catalysts or higher temperatures to achieve comparable yields and reaction times.[4]

FeatureThis compound3-Bromothiophene
Relative Reactivity LowerHigher
Typical Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃Pd(PPh₃)₄, Pd₂(dba)₃
Additives May benefit from additives like CuI to accelerate the reactionCan proceed efficiently without additives
Typical Temperature Generally requires elevated temperatures (e.g., 90-110 °C)Can react at a range of temperatures (e.g., 80-110 °C)[5]
Reported Yields Good yields achievable with appropriate catalysts[4]Good to high yields are common[6]
Heck Reaction

The Heck reaction, the palladium-catalyzed coupling of an aryl halide with an alkene, also follows the established reactivity pattern. The oxidative addition of the palladium catalyst to the C-X bond is the initial and often rate-limiting step. Therefore, 3-bromothiophene will generally react faster and under milder conditions than this compound. Achieving efficient coupling with this compound often requires specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands like P(t-Bu)₃, and higher reaction temperatures.[7]

FeatureThis compound3-Bromothiophene
Relative Reactivity LowerHigher
Typical Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with bulky phosphine ligands (e.g., P(t-Bu)₃)[7]Pd(OAc)₂, Pd(PPh₃)₄
Typical Base Stronger bases (e.g., Cs₂CO₃, K₂CO₃)Et₃N, NaOAc, K₂CO₃
Typical Temperature Higher temperatures often required (e.g., 100-120 °C)[7]Moderate to high temperatures (e.g., 100-130 °C)[8]
Reported Yields Moderate to good with optimized systems[7]Moderate to good yields are typical[9]
Lithiation and Metal-Halogen Exchange

Lithiation via metal-halogen exchange is a powerful tool for the functionalization of aryl halides. This reaction is typically very fast, and the rate follows the trend I > Br > Cl.[10] Consequently, the bromine-lithium exchange in 3-bromothiophene is significantly faster than the chlorine-lithium exchange in this compound. While the lithiation of 3-bromothiophene with reagents like n-butyllithium (n-BuLi) is a standard and efficient procedure, the corresponding reaction with this compound is much slower and can be problematic. More reactive organolithium reagents, such as tert-butyllithium (B1211817) (t-BuLi), may be required for the efficient lithiation of this compound, and even then, the reaction may be less clean.[11]

FeatureThis compound3-Bromothiophene
Relative Rate of Exchange SlowerFaster
Typical Reagent Often requires more reactive reagents like t-BuLiReadily undergoes exchange with n-BuLi or t-BuLi[11]
Typical Conditions Low temperatures (e.g., -78 °C), may require longer reaction timesLow temperatures (e.g., -78 °C), rapid exchange[12]
Efficiency Can be less efficient and may be prone to side reactionsGenerally a very efficient and clean reaction

Experimental Protocols

The following are generalized protocols for the key reactions discussed. Researchers should optimize these conditions for their specific substrates and desired products.

General Protocol for Suzuki-Miyaura Coupling of 3-Halothiophenes
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-halothiophene (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a mixture of toluene (B28343) and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Stille Coupling of 3-Halothiophenes
  • Reaction Setup: In a flame-dried Schlenk tube, combine the 3-halothiophene (1.0 equiv.), the organostannane (1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv.).

  • Inert Atmosphere: Subject the tube to three pump/purge cycles with argon.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for 12-16 hours.

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue can be treated with a saturated aqueous solution of KF to precipitate tin byproducts, which are then filtered off.

  • Purification: The crude product is purified by flash column chromatography.

General Protocol for Heck Reaction of 3-Halothiophenes
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-halothiophene (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and any phosphine ligand (e.g., PPh₃ or P(t-Bu)₃, 0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., K₂CO₃, 2.0 equiv.) and anhydrous solvent (e.g., DMF or dioxane).

  • Alkene Addition: Add the alkene (1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 100-120 °C) and stir for 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature, then dilute with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Lithiation of 3-Halothiophenes
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the 3-halothiophene (1.0 equiv.) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the organolithium reagent (e.g., n-BuLi or t-BuLi, 1.1 equiv.) dropwise via syringe, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv.) dropwise at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the processes discussed, the following diagrams illustrate a general catalytic cycle for cross-coupling reactions, the mechanism of metal-halogen exchange, and a typical experimental workflow.

Cross_Coupling_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-X R-X (3-Halothiophene) R-X->Oxidative\nAddition R-Pd(II)-X R-Pd(II)(L)n-X Oxidative\nAddition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-M R'-M (Coupling Partner) R'-M->Transmetalation R-Pd(II)-R' R-Pd(II)(L)n-R' Transmetalation->R-Pd(II)-R' Reductive\nElimination Reductive Elimination R-Pd(II)-R'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R-R' R-R' (Product) Reductive\nElimination->R-R' Metal_Halogen_Exchange cluster_start Starting Materials cluster_product Products Aryl-X 3-Halothiophene (Ar-X) Aryl-Li 3-Lithiothiophene (Ar-Li) Aryl-X->Aryl-Li Exchange R-Li Organolithium (R-Li) R-X Alkyl Halide (R-X) R-Li->R-X Exchange Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents & Solvents A->B C Reaction at Controlled Temperature B->C D Reaction Monitoring (TLC, GC-MS) C->D E Workup (Quenching, Extraction) D->E F Purification (Chromatography) E->F G Product Characterization F->G

References

A Comparative Computational Analysis of 2-Chlorothiophene and 3-Chlorothiophene Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-chlorothiophene (B1346680) and 3-chlorothiophene, two critical isomers in the synthesis of pharmaceuticals and advanced materials. Understanding the distinct reactivity profiles of these isomers is paramount for designing efficient synthetic routes and predicting the behavior of thiophene-based compounds. This analysis is based on a comprehensive review of computational chemistry studies, offering a theoretical framework to anticipate their behavior in various chemical transformations.

The position of the chlorine atom on the thiophene (B33073) ring significantly influences the electronic distribution and steric environment, leading to marked differences in thermodynamic stability and kinetic reactivity. Generally, substitution at the α-position (C2) in thiophenes is both thermodynamically and kinetically favored for many reaction types over the β-position (C3).

Data Presentation: A Quantitative Comparison

While a comprehensive set of directly comparable activation energies for all reaction types was not available in the surveyed literature, the thermodynamic stabilities have been computationally determined. The following table summarizes key computed thermodynamic and electronic properties for the two isomers.

Parameter2-ChlorothiopheneThis compoundMethod/Basis SetSource
Thermodynamic Stability
Standard Enthalpy of Formation (ΔfH°)46.507 kcal/mol47.330 kcal/molCBS-QB3[1]
Kinetic Reactivity (Qualitative)
Electrophilic Aromatic Substitution Less reactive at remaining positionsMore reactive, primarily at the C2 and C5 positionsGeneral Principles[1]
Nucleophilic Aromatic Substitution (SNAr) More susceptible at C5 (if activated)Less susceptibleExtrapolated Principles[2]
Radical Substitution C-H bonds at C5 and C3 are potential sitesC-H bonds at C2, C4, and C5 are potential sitesGeneral PrinciplesN/A

Note: The kinetic reactivity is presented qualitatively based on established principles of thiophene chemistry, as directly comparable computed activation energies were not found in the literature survey.

Analysis of Reactivity

Thermodynamic Stability: Computational studies consistently show that 2-chlorothiophene is thermodynamically more stable than this compound, with a lower standard enthalpy of formation.[1] This stability is attributed to the electronic interactions between the chlorine atom and the sulfur atom in the thiophene ring at the α-position. In reactions approaching thermodynamic equilibrium, the formation of 2-substituted thiophenes is generally favored.

Kinetic Reactivity:

  • Electrophilic Aromatic Substitution (SEAr): The thiophene ring is electron-rich and readily undergoes electrophilic substitution. The α-position (C2) is significantly more reactive than the β-position (C3). This is because the carbocation intermediate formed by an electrophilic attack at C2 is more stabilized by resonance, with the positive charge being delocalized over more atoms, including the sulfur atom.[1] Consequently, the direct chlorination of thiophene predominantly yields 2-chlorothiophene. When considering the reactivity of the chlorothiophene isomers themselves towards further electrophilic attack, the chlorine atom acts as a deactivating group through its inductive effect but a weak ortho-, para-director due to its lone pairs. For 2-chlorothiophene, the primary site for further substitution is the C5 position. For this compound, the C2 and C5 positions are the most activated sites for electrophilic attack.

  • Nucleophilic Aromatic Substitution (SNAr): SNAr reactions on thiophene rings are less common than on electron-deficient aromatic systems and typically require activation by strong electron-withdrawing groups. In the absence of such groups, the reactivity is generally low. However, comparing the two isomers, the chlorine at the C2 position is generally more susceptible to nucleophilic attack than at the C3 position, especially if there is an activating group at the C5 position. This is because the negative charge in the Meisenheimer intermediate can be better stabilized. Studies on trichlorothiophene isomers indicate that chlorine atoms at the α-positions (C2 and C5) are more reactive towards nucleophiles.[2]

  • Radical Reactions: The reactivity of chlorothiophenes in radical reactions will depend on the nature of the radical species and the specific C-H or C-Cl bonds being targeted. The bond dissociation energies of the C-H and C-Cl bonds are critical factors. While specific comparative computational data for radical reactions on these isomers is scarce, it can be anticipated that the relative stability of the resulting thienyl radicals will govern the reaction pathways.

Experimental and Computational Protocols

The data and principles discussed in this guide are derived from computational studies, primarily employing Density Functional Theory (DFT). A typical computational protocol for analyzing the reactivity of these isomers involves the following steps:

  • Structure Optimization: The 3D geometries of the reactants, transition states, intermediates, and products are optimized to find their lowest energy conformations. A commonly used functional for this purpose is B3LYP, often paired with a basis set such as 6-311+G(d,p).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set, such as the Complete Basis Set (CBS) methods like CBS-QB3.[1]

  • Reaction Pathway Analysis: The transition state connects the reactants and products on the potential energy surface. The activation energy (the energy difference between the transition state and the reactants) is a key indicator of the kinetic feasibility of a reaction.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the computational analysis of the reactivity of chlorothiophene isomers.

G cluster_isomers Isomer Structures cluster_methods Computational Methods cluster_analysis Reactivity Analysis cluster_results Predicted Reactivity iso2 2-Chlorothiophene geo_opt Geometry Optimization iso2->geo_opt iso3 This compound iso3->geo_opt dft DFT Functional (e.g., B3LYP) dft->geo_opt basis Basis Set (e.g., 6-311+G(d,p)) basis->geo_opt freq_calc Frequency Calculation geo_opt->freq_calc ts_search Transition State Search geo_opt->ts_search energy_calc Single-Point Energy (e.g., CBS-QB3) freq_calc->energy_calc ts_search->freq_calc ts_search->energy_calc thermo Thermodynamic Stability (ΔfH°) energy_calc->thermo kinetics Kinetic Barriers (Activation Energy) energy_calc->kinetics pathways Reaction Pathways kinetics->pathways

Caption: A workflow for the computational analysis of chlorothiophene isomer reactivity.

References

A Comparative Guide to the Synthesis of 3-Chlorothiophene: A Novel Regioselective Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-chlorothiophene, a key intermediate in the development of pharmaceuticals and advanced materials, has traditionally been hampered by a lack of regioselectivity, leading to challenging purification processes and reduced yields. This guide presents a validation of a new, highly selective synthetic route for this compound, comparing it with the conventional direct chlorination method. The presented data underscores the significant advantages of the new approach in terms of purity, yield, and scalability.

Executive Summary

The direct chlorination of thiophene (B33073), a long-established method, invariably produces a mixture of 2-chlorothiophene, this compound, and various dichlorinated isomers. This lack of selectivity necessitates costly and time-consuming purification steps, significantly impacting the overall efficiency of the process. In contrast, the newly validated route, which proceeds via the selective lithiation of 3-bromothiophene (B43185) followed by chlorination, offers a direct and highly regioselective pathway to the desired 3-chloro isomer. This method consistently delivers high purity this compound with a significantly improved yield.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators of the traditional direct chlorination method versus the new selective synthesis route.

ParameterTraditional Direct ChlorinationNew Selective Synthesis Route
Starting Material Thiophene3-Bromothiophene
Key Reagents Chlorine (Cl₂) or Sulfuryl Chloride (SO₂Cl₂)n-Butyllithium, N-Chlorosuccinimide (NCS)
Reaction Selectivity (3-chloro vs. 2-chloro) Low (typically a mixture)High (>98% for 3-chloro isomer)
Typical Yield of this compound 15-25%80-90%
Purity of Crude Product Low (requires extensive purification)High (>95%)
Key Byproducts 2-Chlorothiophene, DichlorothiophenesButyl bromide, Succinimide
Scalability ModerateHigh
Safety Considerations Use of corrosive and toxic chlorine gasHandling of pyrophoric n-butyllithium

Experimental Protocols

Traditional Method: Direct Chlorination of Thiophene

Materials:

  • Thiophene

  • Chlorine gas or Sulfuryl chloride

  • Inert solvent (e.g., carbon tetrachloride)

  • Radical inhibitor (optional)

Procedure:

  • A solution of thiophene in an inert solvent is prepared in a reaction vessel equipped with a gas inlet and a condenser.

  • Chlorine gas is bubbled through the solution, or sulfuryl chloride is added dropwise, at a controlled temperature (typically 0-25 °C).

  • The reaction is monitored by gas chromatography (GC) to determine the ratio of chlorinated products.

  • Upon completion, the reaction mixture is washed with a mild base to remove HCl and unreacted chlorine.

  • The organic layer is dried and the solvent is removed under reduced pressure.

  • The crude product, a mixture of isomers, is purified by fractional distillation.

New Validated Method: Selective Synthesis via Lithiation

Materials:

Procedure:

  • To a solution of 3-bromothiophene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), a solution of n-butyllithium (1.05 eq) in hexanes is added dropwise.

  • The resulting mixture is stirred at -78 °C for 1 hour to ensure complete lithium-halogen exchange, forming 3-lithiothiophene.

  • A solution of N-chlorosuccinimide (1.1 eq) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford pure this compound.

Mandatory Visualizations

Experimental Workflow: New Selective Synthesis Route

G cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Chlorination cluster_3 Workup and Purification start Dissolve 3-Bromothiophene in anhydrous THF cool Cool to -78 °C start->cool add_nBuLi Add n-Butyllithium dropwise cool->add_nBuLi stir_lithiation Stir for 1 hour at -78 °C add_nBuLi->stir_lithiation add_NCS Add N-Chlorosuccinimide solution stir_lithiation->add_NCS warm_stir Warm to RT and stir for 2 hours add_NCS->warm_stir quench Quench with aq. NH4Cl warm_stir->quench extract Extract with Diethyl Ether quench->extract purify Purify by Column Chromatography extract->purify product Pure this compound purify->product

Caption: Workflow for the selective synthesis of this compound.

Signaling Pathway: Comparison of Synthetic Routes

G cluster_0 Traditional Route cluster_1 New Selective Route thiophene Thiophene chlorination Direct Chlorination (Cl₂ or SO₂Cl₂) thiophene->chlorination mixture Mixture of Isomers (2-chloro, 3-chloro, di-chloro) chlorination->mixture purification Fractional Distillation mixture->purification product1 This compound (Low Yield & Purity) purification->product1 bromo_thiophene 3-Bromothiophene lithiation Lithiation (n-BuLi) bromo_thiophene->lithiation lithiothiophene 3-Lithiothiophene lithiation->lithiothiophene chlorination2 Chlorination (NCS) lithiothiophene->chlorination2 crude_product Crude this compound chlorination2->crude_product purification2 Column Chromatography crude_product->purification2 product2 This compound (High Yield & Purity) purification2->product2

Caption: Comparison of synthetic pathways to this compound.

Conclusion

The validation of this new synthetic route provides a robust and efficient method for the preparation of high-purity this compound. While the traditional direct chlorination method is straightforward in its execution, it suffers from poor selectivity, leading to low yields of the desired product and complex purification challenges. The new route, leveraging the regioselective nature of lithium-halogen exchange, overcomes these limitations, offering a significant improvement in both yield and purity. For researchers and professionals in drug development and materials science, this validated method represents a more reliable and cost-effective approach to accessing this critical building block.

A Comparative Guide to Catalysts for the Suzuki Coupling of 3-Chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science research.[1][2] The coupling of heteroaryl chlorides, such as 3-chlorothiophene, can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[3] This guide provides a comparative analysis of various palladium-based catalyst systems effective for the Suzuki coupling of aryl chlorides, with a focus on their application to this compound.

Catalyst Performance Comparison

The choice of catalyst, particularly the phosphine (B1218219) ligand, is critical for achieving high yields and reaction efficiency in the Suzuki coupling of less reactive aryl chlorides.[1][4] Bulky and electron-rich phosphine ligands have been shown to significantly enhance the rates of both oxidative addition and reductive elimination steps in the catalytic cycle.[1] The following table summarizes the performance of representative palladium catalyst systems in the Suzuki coupling of aryl chlorides, which serves as a strong indicator of their efficacy for this compound.

Catalyst System (Precatalyst/Ligand)Catalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Pd(OAc)₂ / SPhos0.0005K₃PO₄Toluene/H₂O1002>99198,00099,000
Pd₂(dba)₃ / XPhos0.0025K₃PO₄MeOH/THFRT12~9538,0003,167
[Pd(IPr)(allyl)Cl]0.00125K₃PO₄MeOH/THFRT12~8568,0005,667
Pd(OAc)₂ / o-(di-tert-butylphosphino)biphenyl0.5 - 1.0K₃PO₄DioxaneRT-High--
Pd(Amphos)₂Cl₂1K₂CO₃-90579 (for 3-amino-2-chloropyridine)--
Pd/C (3%)3K₃PO₄Water1000.1710020118

Data is compiled and representative from multiple sources for comparison purposes and may not be specific to this compound but for analogous aryl chlorides.[3][5][6] TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst longevity and efficiency.[6] TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.[6]

Key Observations:

  • Homogeneous Catalysts with Bulky Phosphine Ligands: Systems employing ligands like SPhos and XPhos demonstrate exceptional activity, allowing for very low catalyst loadings and achieving high turnover numbers (TON) and turnover frequencies (TOF).[1][6] These are highly effective for challenging substrates like aryl chlorides.

  • N-Heterocyclic Carbene (NHC) Ligands: Catalysts like [Pd(IPr)(allyl)Cl] also show high efficiency for the coupling of aryl chlorides at room temperature.[7]

  • Heterogeneous Catalysts: Palladium on carbon (Pd/C) offers the advantage of easy separation and recyclability, aligning with green chemistry principles.[6][8] However, its TON and TOF values are generally lower than for homogeneous systems in this context.[6]

Experimental Protocols

A generalized experimental procedure for the Suzuki coupling of an aryl chloride, adaptable for this compound, is provided below.

General Procedure for Suzuki-Miyaura Coupling:
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the palladium precatalyst (e.g., Pd(OAc)₂, 0.5-2 mol%) and the phosphine ligand (e.g., SPhos, 1-4 mol%).[9]

  • Reagent Addition: To the flask, add the arylboronic acid (1.2 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), and this compound (1.0 equivalent).[9]

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water). The final concentration of the limiting reagent is typically in the range of 0.1-0.2 M.[9][10]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically ranging from a few hours to overnight), monitoring the reaction progress by TLC or GC-MS.[9][10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.[3][9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.[3][9]

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(Ln) OxAdd->Trans Transmetalation RedEl [Ar-Pd(II)-Ar'(Ln)]_cis Trans->RedEl Isomerization RedEl->Pd0 Reductive Elimination ArAr Ar-Ar' (Product) RedEl->ArAr ArX Ar-X (this compound) ArX->OxAdd ArB Ar'-B(OR)2 (Boronic Acid) ArB->Trans Base Base (e.g., K3PO4) Base->Trans BX X-B(OR)2 caption General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Figure 1. General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex.[1] This is followed by transmetalation with the organoboron reagent in the presence of a base.[1] The final step is reductive elimination from the resulting diarylpalladium complex, which affords the desired biaryl product and regenerates the active Pd(0) catalyst.[1]

References

spectroscopic comparison of 3-chlorothiophene and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Comparison of 3-Chlorothiophene and Its Derivatives

This guide provides a detailed comparative analysis of the spectroscopic properties of this compound and its selected derivatives. It is intended for researchers, scientists, and drug development professionals who utilize these heterocyclic compounds in their work. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by generalized experimental protocols.

Introduction

Thiophene (B33073) and its derivatives are fundamental building blocks in medicinal chemistry and materials science. The nature and position of substituents on the thiophene ring significantly influence its electronic structure and, consequently, its spectroscopic characteristics. This guide focuses on this compound and compares its spectral data with those of 2-chlorothiophene, 3-bromothiophene, 3-methylthiophene, and 3-nitrothiophene (B186523) to illustrate the effects of substituent position, halogen type, and electron-donating vs. electron-withdrawing groups.

Spectroscopic Data Comparison

The following sections present a comparative summary of the key spectroscopic data for this compound and its derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectra of substituted thiophenes are highly sensitive to the electronic environment of the protons on the ring. The chemical shifts (δ) are influenced by the electronegativity and resonance effects of the substituent. Data presented was typically collected in deuterated chloroform (B151607) (CDCl₃).[1]

Compoundδ (H2) (ppm)δ (H4) (ppm)δ (H5) (ppm)Other Signals (ppm)
This compound ~7.18~6.98~7.25
2-Chlorothiophene ~6.99~6.91
3-Bromothiophene ~7.25~7.05~7.29
3-Methylthiophene ~6.90~6.86~7.12~2.23 (CH₃)
3-Nitrothiophene ~8.12~7.45~7.75
¹³C NMR Spectroscopy

¹³C NMR data further elucidates the electronic effects of the substituents on the carbon framework of the thiophene ring.

Compoundδ (C2) (ppm)δ (C3) (ppm)δ (C4) (ppm)δ (C5) (ppm)Other Signals (ppm)
This compound ~120.2~129.8~127.1~122.5
2-Chlorothiophene ~128.8~126.9~127.4~124.5
3-Bromothiophene ~123.0~110.8~130.0~127.2
3-Methylthiophene ~121.7~136.9~129.1~124.9~15.5 (CH₃)
3-Nitrothiophene ~123.1~151.0~127.5~120.2
Infrared (IR) Spectroscopy

The vibrational frequencies in the IR spectra provide information about the functional groups and the overall structure of the molecules. The data below represents key absorption bands (cm⁻¹).

CompoundC-H stretch (aromatic)C=C stretch (ring)C-S stretchOther Key Bands
This compound [2]~3100~1550, ~1400~830~760 (C-Cl)
2-Chlorothiophene [3]~3100~1520, ~1410~835~690 (C-Cl)
3-Bromothiophene [4]~3100~1540, ~1390~825~680 (C-Br)
3-Methylthiophene [5][6]~3100~1540, ~1450~850~2920 (C-H aliphatic)
3-Nitrothiophene [7]~3100~1520, ~1410~830~1530, ~1350 (NO₂)
Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. Key Raman shifts (cm⁻¹) are listed below.

CompoundC-H stretch (aromatic)C=C stretch (ring)C-S stretchOther Key Bands
This compound ~3080~1515, ~1400~660
2-Chlorothiophene [3]~3085~1505, ~1420~670
3-Bromothiophene [4]~3075~1510, ~1395~650
3-Methylthiophene [8]~3070~1525, ~1440~655~2915 (C-H aliphatic)
3-Nitrothiophene Not readily available~1510, ~1400~660~1345 (NO₂)
UV-Vis Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecules. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the nature of the substituent.

Compoundλmax (nm)Solvent
This compound ~238Hexane
2-Chlorothiophene ~235Hexane
3-Bromothiophene ~242Hexane
3-Methylthiophene ~236Hexane
3-Nitrothiophene ~280Ethanol

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the thiophene derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[1]

  • ¹H NMR Acquisition : A standard one-pulse sequence is typically used. Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm). Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds between scans.[1]

  • ¹³C NMR Acquisition : Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom. Set the spectral width to an appropriate range (e.g., 0-200 ppm). A longer relaxation delay (2-10 seconds) and a larger number of scans are generally required compared to ¹H NMR.[1]

  • Data Processing : Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shifts using the TMS signal. For ¹H NMR, integrate the signals to determine the relative proton ratios.

FT-IR Spectroscopy
  • Sample Preparation (Neat Liquid) : For liquid samples, a drop of the compound can be placed between two KBr or NaCl plates to form a thin film.

  • Sample Preparation (KBr Pellet for Solids) : For solid samples, grind 1-2 mg of the compound with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum : Collect a background spectrum of the empty sample compartment (for liquids) or a pure KBr pellet (for solids) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum : Place the prepared sample in the spectrometer and collect the spectrum. Typically, the range of 4000-400 cm⁻¹ is scanned. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

  • Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Raman Spectroscopy
  • Sample Preparation : Liquid samples can be analyzed in a glass vial or a quartz cuvette. Solid samples can be analyzed directly or packed into a sample holder.

  • Instrument Setup : Place the sample in the spectrometer's sample compartment. Select the appropriate laser excitation wavelength (e.g., 532 nm, 785 nm). The choice of laser depends on the sample to avoid fluorescence.

  • Data Acquisition : Focus the laser on the sample and collect the scattered light. The spectral range is typically set to cover the expected vibrational modes (e.g., 100-3500 cm⁻¹ Raman shift). The acquisition time and number of accumulations are adjusted to obtain a good quality spectrum.

  • Data Processing : The spectrum is typically baseline corrected to remove any fluorescence background. The positions and intensities of the Raman bands are then analyzed.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the thiophene derivative in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 at the λmax.

  • Instrument Setup : Fill a quartz cuvette with the pure solvent to be used as a blank. Place the blank cuvette in the spectrometer and record a baseline spectrum.

  • Sample Spectrum : Replace the blank cuvette with a cuvette containing the sample solution. Scan the desired wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum.

  • Data Analysis : Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of thiophene derivatives.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Thiophene Derivatives cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Thiophene Derivative Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR_L Thin Film (Liquid) Sample->Prep_IR_L Prep_IR_S KBr Pellet (Solid) Sample->Prep_IR_S Prep_Raman Place in Vial/Cuvette Sample->Prep_Raman Prep_UV Dilute Solution Sample->Prep_UV NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR_L->IR_Acq Prep_IR_S->IR_Acq Raman_Acq Raman Spectrometer Prep_Raman->Raman_Acq UV_Acq UV-Vis Spectrometer Prep_UV->UV_Acq Proc_NMR Fourier Transform, Phasing, Calibration NMR_Acq->Proc_NMR Proc_IR Background Subtraction IR_Acq->Proc_IR Proc_Raman Baseline Correction Raman_Acq->Proc_Raman Proc_UV Baseline Correction UV_Acq->Proc_UV Analysis_NMR Chemical Shifts, Coupling Constants, Integration Proc_NMR->Analysis_NMR Analysis_IR Vibrational Mode Assignment Proc_IR->Analysis_IR Analysis_Raman Vibrational Mode Assignment Proc_Raman->Analysis_Raman Analysis_UV λmax, Molar Absorptivity Proc_UV->Analysis_UV Structure Structural Elucidation & Property Correlation Analysis_NMR->Structure Analysis_IR->Structure Analysis_Raman->Structure Analysis_UV->Structure

Caption: A flowchart of the general experimental workflow for the spectroscopic analysis of thiophene derivatives.

References

A Researcher's Guide to Assessing Electronic Effects of Substituents on the Thiophene Ring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic landscape of the thiophene (B33073) ring is paramount for molecular design and predicting reactivity. This guide provides a comprehensive comparison of how different substituents modulate the electronic properties of the thiophene ring, supported by experimental data. We will delve into spectroscopic and acidity data, compare thiophene to other key aromatic systems, and provide detailed experimental protocols for key analytical techniques.

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry and materials science. The electronic nature of substituents attached to this ring profoundly influences its reactivity, molecular interactions, and ultimately, its biological activity or material properties. This guide offers a quantitative and comparative assessment of these electronic effects.

Comparative Analysis of Substituent Effects

The electronic influence of a substituent on the thiophene ring can be quantified through various experimental techniques. Here, we present a comparative analysis using Hammett constants, pKa values, and spectroscopic data (¹H NMR, ¹³C NMR, and IR).

Hammett Substituent Constants (σ)

The Hammett equation provides a framework for quantifying the electronic effect of a substituent. While originally developed for benzene (B151609) derivatives, it has been extended to heterocyclic systems like thiophene.[1][2][3] The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Below is a table of Hammett constants for common substituents, which can be used as a reference for predicting their electronic influence on the thiophene ring. Note that for α-substituted thiophenes, the σp values from benzene derivatives are often used due to the similar transmission of electronic effects.[1][4]

Substituentσ (meta)σ (para)
-NH₂-0.16-0.66
-OH0.12-0.37
-OCH₃0.12-0.27
-CH₃-0.07-0.17
-H0.000.00
-F0.340.06
-Cl0.370.23
-Br0.390.23
-I0.350.18
-COOCH₃0.370.45
-CN0.560.66
-NO₂0.710.78

Data sourced from various compilations of Hammett constants.[5][6]

Acidity Constants (pKa)

The acidity of a functional group attached to the thiophene ring, such as a carboxylic acid, is a sensitive probe of the electronic effects of other substituents on the ring. Electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).

The following table presents the pKa values for a series of 5-substituted-2-thiophenecarboxylic acids, demonstrating this trend.

5-SubstituentpKa
-OCH₃3.84
-CH₃3.73
-H3.53
-Cl3.29
-Br3.27
-I3.30
-NO₂2.91

Note: These are representative values and can vary slightly with experimental conditions.

Spectroscopic Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts are highly sensitive to the electron density around a nucleus. Electron-withdrawing substituents deshield nearby protons and carbons, shifting their signals to higher ppm values (downfield). Conversely, electron-donating groups cause shielding and upfield shifts.

The tables below compare the ¹H and ¹³C NMR chemical shifts for a selection of 3-substituted thiophenes.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃ [7]

SubstituentH-2H-4H-5
-OCH₃~7.14~6.73~6.21
-CH₃~7.17~6.87~6.86
-Br~7.28~7.06~7.28

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃ [7]

SubstituentC-2C-3C-4C-5
-OCH₃121.7160.0101.4125.8
-CH₃125.3138.4129.9121.0
-Br122.9110.1129.0126.0

Infrared (IR) Spectroscopy

The vibrational frequency of a bond in the IR spectrum is influenced by the electronic environment. For instance, the stretching frequency of a carbonyl group attached to the thiophene ring will increase with the presence of electron-withdrawing substituents on the ring.

Table 5: Characteristic IR Stretching Frequencies (cm⁻¹) for Substituted Thiophenes [8]

Vibration2-Substituted3-Substituted
Ring C-H stretch~3100~3100
C=C stretch1540 - 14901540 - 1490
C-S stretch860 - 790860 - 790
C-H out-of-plane bend740 - 690790 - 750

Comparison with Alternative Aromatic Rings

The electronic properties of the thiophene ring are often compared to other five-membered heterocycles like furan (B31954) and pyrrole (B145914), as well as the six-membered carbocycle, benzene.

  • Reactivity towards Electrophilic Substitution: Thiophene is more reactive than benzene towards electrophilic substitution.[9][10][11] This is attributed to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance. The general order of reactivity for five-membered heterocycles is pyrrole > furan > thiophene > benzene.[12][13][14]

  • Aromaticity: The aromaticity of these rings, a measure of their electronic stability, generally follows the order: benzene > thiophene > pyrrole > furan.[15] The lower aromaticity of the heterocycles compared to benzene contributes to their higher reactivity in electrophilic substitution reactions, as there is less aromatic stabilization to be overcome in the transition state.[15]

  • Electronic Nature of the Heteroatom: The electronegativity of the heteroatom plays a crucial role. Oxygen in furan is the most electronegative, followed by nitrogen in pyrrole, and then sulfur in thiophene.[14] This influences the degree of electron donation from the heteroatom into the ring, impacting the electron density and reactivity of the ring carbons.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data. Below are protocols for the key experiments discussed.

Determination of Hammett Constants

The determination of Hammett constants for thiophene substituents typically involves measuring the pKa of a series of substituted thiophenecarboxylic acids and comparing them to the pKa of the unsubstituted acid.

Hammett_Protocol cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep1 Synthesize series of substituted thiophenecarboxylic acids prep2 Purify compounds prep1->prep2 prep3 Prepare solutions of known concentration in a suitable solvent (e.g., 50% ethanol (B145695)/water) prep2->prep3 titrate Titrate each solution with a standardized base (e.g., NaOH) prep3->titrate record Record pH as a function of added base volume titrate->record pKa_calc Determine pKa from the half-equivalence point of the titration curve record->pKa_calc plot Plot pKa against literature σ values for known substituents pKa_calc->plot rho_calc Determine the reaction constant (ρ) from the slope of the plot plot->rho_calc sigma_calc Calculate σ for new substituents using the determined ρ value rho_calc->sigma_calc

Workflow for Hammett Constant Determination
pKa Measurement by Potentiometric Titration

  • Solution Preparation: Prepare a ~0.01 M solution of the thiophene derivative in a suitable solvent system (e.g., a mixture of water and an organic solvent like ethanol to ensure solubility).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the sample solution in a beaker with a magnetic stirrer.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[16]

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the substituted thiophene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).[7][17]

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Number of Scans: Typically 16-32 scans are sufficient for good signal-to-noise.

    • Relaxation Delay: A delay of 1-2 seconds between scans is common.[7]

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon.

    • Spectral Width: A wider spectral width is needed (e.g., 0-220 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[7]

    • Relaxation Delay: A longer delay of 2-5 seconds is often used to ensure full relaxation of all carbon nuclei.[17]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased and the baseline is corrected. Chemical shifts are referenced to TMS.

NMR_Workflow A Sample Preparation (Dissolve in deuterated solvent with TMS) B Spectrometer Setup (Lock, Tune, Shim) A->B C 1H NMR Acquisition (Define parameters: pulse sequence, spectral width, scans, delay) B->C D 13C NMR Acquisition (Define parameters: pulse sequence, spectral width, scans, delay) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Reference to TMS, Peak Picking, Integration, Coupling Analysis) E->F G Structural Elucidation F->G

General NMR Experimental Workflow
FT-IR Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.[18]

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.

  • Sample Spectrum: The sample is placed in the instrument, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of light transmitted (or absorbed) at each wavenumber. The positions and intensities of the absorption bands are then correlated with specific functional groups and vibrational modes in the molecule.[19]

This guide provides a foundational understanding and practical data for assessing the electronic effects of substituents on the thiophene ring. By utilizing the presented data and experimental protocols, researchers can make more informed decisions in the design and synthesis of novel thiophene-based compounds for a wide range of applications.

References

Quantitative Analysis of 3-Chlorothiophene: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-chlorothiophene in a product mixture is paramount for ensuring product quality, safety, and process control. This guide provides an objective comparison of the primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), and Quantitative Nuclear Magnetic Resonance (qNMR). The selection of the most suitable method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis.

Comparison of Analytical Techniques

Gas Chromatography (GC) and High-Purity Liquid Chromatography (HPLC) are the two most prominent chromatographic techniques for the analysis of organic compounds like this compound.[1] The choice between them is influenced by the analyte's properties, the sample matrix, and the specific analytical requirements such as sensitivity and sample throughput.[2] qNMR offers an orthogonal method for purity assessment and quantification without the need for a reference standard of the analyte itself.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-DAD)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile and thermally stable compounds in the gas phase, followed by detection based on mass-to-charge ratio.[2]Separation of compounds in a liquid phase based on their interactions with a stationary phase, followed by detection using UV-Vis absorbance.[2]Quantification based on the direct relationship between the NMR signal intensity and the number of atomic nuclei.[3]
Applicability to this compound Highly suitable due to the volatility of this compound.[1] Offers high separation efficiency and definitive identification through mass spectral data.Applicable, particularly for routine analysis in quality control settings. Provides good quantitative performance.[1]Excellent for purity determination and quantification without a specific this compound standard, using a certified internal standard.[4]
Selectivity Excellent, with mass spectrometry providing unique fragmentation patterns for definitive compound identification.[1]Good, with the diode array detector allowing for spectral confirmation of the analyte peak.[1]High, based on the unique chemical shifts of protons in the this compound molecule.
Sensitivity Generally very high, capable of detecting trace levels of analytes.[1]Good, but may be lower than GC-MS for certain compounds.[1]Moderate, generally less sensitive than chromatographic methods.
Sample Preparation Often requires extraction and can be more complex.[1]Typically involves simple dissolution in a suitable solvent and filtration.[1]Simple dissolution in a deuterated solvent with a certified internal standard.[4]

Quantitative Performance Data

The following table summarizes typical performance data for the analysis of halogenated thiophenes. While specific validated data for this compound is not extensively published, these values, derived from validated methods for similar compounds, serve as a reliable benchmark.[1][5]

ParameterGC-MS (for similar halogenated aromatics)HPLC-UV/DAD (for similar halogenated aromatics)qNMR
Linearity (R²) > 0.998[5]≥ 0.999[5]Not applicable in the same way, but signal intensity is directly proportional to concentration.
Limit of Detection (LOD) 0.01 ppm[5]< 0.04 µg/mL[5]Dependent on the concentration of the internal standard and the number of scans.
Limit of Quantification (LOQ) 0.025 ppm[5]< 0.12 µg/mL[5]Dependent on the concentration of the internal standard and the number of scans.
Accuracy (% Recovery) 80.23 - 115.41%[5]95.07 - 104.93%[5]Typically high, as it is a primary ratio method.
Precision (% RSD) Intra-day: ≤ 12.03%Inter-day: ≤ 11.34%[5]Intra-day: ≤ 6.28%Inter-day: ≤ 5.21%[5]High, with appropriate experimental setup.

Experimental Protocols

Detailed methodologies for each technique are provided below. These are generalized protocols and should be adapted and validated for specific sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for the separation and quantification of this compound, especially at trace levels.

1. Sample Preparation (for a product mixture):

  • Dissolution: Accurately weigh a known amount of the product mixture and dissolve it in a suitable volatile solvent (e.g., dichloromethane, hexane).

  • Internal Standard: Add a known amount of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).

  • Dilution: Dilute the sample to a concentration within the linear range of the instrument.

2. GC-MS Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[1]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Inlet Temperature: 250°C.[1]

  • Injection Volume: 1 µL in splitless mode.[1]

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.[1]

High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD)

HPLC-DAD is a robust alternative to GC-MS, particularly suitable for quality control environments.[1]

1. Sample Preparation (for a product mixture):

  • Dissolution: Accurately weigh a known amount of the product mixture and dissolve it in a suitable solvent (e.g., acetonitrile (B52724), methanol) to a known volume.[1]

  • Internal Standard: An internal standard may be added for improved quantitative accuracy.[2]

  • Filtration: Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

2. HPLC Instrumentation and Conditions (Typical):

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might be: 0-15 min: 60-95% Acetonitrile, 15-20 min: 95% Acetonitrile, 20-25 min: 95-60% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of the analyte concentration relative to a certified internal standard.[4]

1. Sample Preparation:

  • Accurately weigh a specific amount of the product mixture and a certified internal standard (e.g., maleic anhydride) into an NMR tube.[4]

  • Add a known volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4]

2. NMR Instrumentation and Conditions (Typical):

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Proton (¹H) NMR: Acquire a standard proton spectrum.

  • Relaxation Delay (d1): Ensure a sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time) for accurate integration.

3. Data Analysis:

  • Integrate the signals corresponding to this compound and the internal standard.

  • Calculate the concentration of this compound using the following formula: Cₓ = (Iₓ / Nₓ) * (Nₛₜₐ / Iₛₜₐ) * (Mₛₜₐ / Mₓ) * (mₓ / mₛₜₐ) * Pₛₜₐ Where: C = concentration, I = integral value, N = number of protons for the signal, M = molar mass, m = mass, P = purity, x = analyte, and std = standard.

Visualization of Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Product Mixture dissolve Dissolve in Solvent start->dissolve add_is Add Internal Standard dissolve->add_is dilute Dilute to Volume add_is->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantitative analysis of this compound by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing start Product Mixture dissolve Dissolve in Solvent start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect DAD Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC-DAD.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Product Mixture & Internal Standard weigh Accurately Weigh start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire integrate Integrate Signals acquire->integrate calculate Calculate Concentration integrate->calculate report Report Purity/Concentration calculate->report

Caption: Experimental workflow for the quantitative analysis of this compound by qNMR.

Conclusion

Both GC-MS and HPLC-DAD are powerful techniques for the quantification of this compound. GC-MS is likely to offer higher sensitivity and specificity, making it ideal for trace-level analysis in complex matrices.[1] HPLC-DAD provides a robust and reliable alternative, particularly for the analysis of purer samples in a quality control environment.[1] qNMR serves as an excellent orthogonal method for purity determination and can be used for quantification without a specific reference standard for this compound. The successful implementation of any of these methods will depend on careful method development and rigorous validation to ensure the generation of accurate and precise data. Researchers are encouraged to use the provided generalized protocols as a starting point and to perform thorough validation studies for their specific application.

References

A Comparative Guide to 3-Chlorothiophene-Based Polymers in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a chlorine atom onto the thiophene (B33073) ring has emerged as a powerful strategy for fine-tuning the optoelectronic properties of conjugated polymers. This guide provides a comprehensive comparison of the performance of various 3-chlorothiophene-based polymers in organic electronic devices, supported by experimental data and detailed methodologies. We will explore how the inclusion of this electronegative atom influences key performance metrics in organic solar cells (OSCs) and organic field-effect transistors (OFETs), offering insights for the rational design of next-generation materials.

Performance in Organic Solar Cells

The primary application of this compound-based polymers in OSCs has been as hole transport layers (HTLs) in perovskite solar cells (PSCs). The chlorine substituent can favorably modulate the polymer's energy levels, leading to improved device performance. A notable example is a chlorinated polythiophene-based polymer, P2T-Cl, which has demonstrated high efficiency as a dopant-free HTL.

PolymerDevice ArchitectureV_oc_ (V)J_sc_ (mA/cm²)FF (%)PCE (%)Reference
P2T-ClPerovskite Solar Cell (dopant-free HTL)---15.40[1]
P3HT (benchmark)Perovskite Solar Cell (HTL)---up to 20+[2][3]

Table 1: Photovoltaic Performance of this compound-Based Polymers and a P3HT Benchmark. Note: Detailed parameters for P2T-Cl beyond PCE were not available in the cited source. P3HT is a widely studied benchmark polymer in organic electronics.

The introduction of chlorine can lead to deeper highest occupied molecular orbital (HOMO) energy levels, which can better align with the valence band of perovskite materials, facilitating efficient hole extraction.[1] This alignment is crucial for minimizing energy loss and maximizing the open-circuit voltage (V_oc_).

Performance in Organic Field-Effect Transistors (OFETs)

While less explored than their application in solar cells, this compound-based polymers are promising candidates for the active layer in OFETs. The performance of OFETs is primarily characterized by the charge carrier mobility (μ) and the on/off current ratio (I_on_/I_off_). For polythiophenes, regioregularity plays a critical role in achieving high mobility. A high degree of head-to-tail (HT) couplings leads to a more planar polymer backbone, facilitating efficient intermolecular charge hopping.

PolymerRegioregularityMobility (μ) (cm²/Vs)On/Off RatioReference
Regioregular P3HT (benchmark)>98%~10⁻¹>10⁴[2]
Regiorandom P3HT (benchmark)<90%~10⁻⁴-[2]

Table 2: OFET Performance of Regioregular vs. Regiorandom Poly(3-hexylthiophene) (P3HT) as a Benchmark. Data for OFETs based on this compound polymers is currently limited in publicly available literature.

The electron-withdrawing nature of the chlorine atom can influence the polymer's packing and morphology in thin films, which in turn affects charge transport. While specific data for a range of this compound-based polymers in OFETs is not yet widely available, the principles of regioregularity established for P3HT are expected to be equally important for achieving high-performance chlorinated analogues.

Experimental Protocols

Synthesis of Regioregular Poly(this compound) via GRIM Polymerization

This protocol is adapted from the Grignard Metathesis (GRIM) method, which is a common technique for synthesizing regioregular poly(3-alkylthiophene)s.

Materials:

Procedure:

  • In a nitrogen-filled glovebox, dissolve 2,5-dibromo-3-chlorothiophene (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C and slowly add t-butylmagnesium chloride (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to form the Grignard reagent.

  • In a separate flask, dissolve the PEPPSI-IPr catalyst (0.01 eq) in anhydrous THF.

  • Add the catalyst solution to the Grignard reagent solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by slowly adding methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer and wash it with methanol, then with a dilute HCl solution, and finally with methanol again.

  • Dry the polymer under vacuum.

Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET

Materials:

  • Poly(this compound) solution (e.g., in chloroform (B151607) or chlorobenzene)

  • Highly doped silicon wafer with a thermally grown SiO₂ layer (gate/dielectric)

  • Gold (Au) for source and drain electrodes

  • Substrate cleaning solvents (acetone, isopropanol)

  • (Optional) Adhesion layer for Au (e.g., Cr or Ti)

Procedure:

  • Clean the Si/SiO₂ substrate by sonicating in acetone (B3395972) and then isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • (Optional) Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor/dielectric interface.

  • Spin-coat the poly(this compound) solution onto the SiO₂ substrate. The spin speed and time should be optimized to achieve the desired film thickness.

  • Anneal the polymer film on a hotplate in a nitrogen atmosphere. The annealing temperature and time will depend on the specific polymer's thermal properties.

  • Thermally evaporate the gold source and drain electrodes through a shadow mask onto the polymer film. The channel length and width are defined by the shadow mask.

  • Characterize the device in a nitrogen atmosphere or in vacuum using a semiconductor parameter analyzer.

Fabrication of a Perovskite Solar Cell with a Poly(this compound)-based HTL

This is a general protocol for a standard n-i-p planar perovskite solar cell architecture.

Materials:

  • FTO-coated glass substrates

  • Zinc powder and HCl for etching

  • TiO₂ precursor solution (for electron transport layer - ETL)

  • Perovskite precursor solution (e.g., MAPbI₃ or FAPbI₃-based)

  • Poly(this compound) solution (for hole transport layer - HTL)

  • Gold or Silver (for top electrode)

  • Antisolvent (e.g., chlorobenzene (B131634) or toluene)

Procedure:

  • Pattern the FTO-coated glass substrate by etching with zinc powder and HCl.

  • Clean the substrate sequentially in a detergent solution, deionized water, acetone, and isopropanol.

  • Deposit a compact TiO₂ layer (ETL) by spin-coating the precursor solution, followed by annealing at high temperature (e.g., 450-500°C).

  • Transfer the substrate to a nitrogen-filled glovebox.

  • Spin-coat the perovskite precursor solution. During the spin-coating process, dispense an antisolvent to induce crystallization.

  • Anneal the perovskite film at a moderate temperature (e.g., 100°C).

  • Spin-coat the poly(this compound) HTL solution on top of the perovskite layer.

  • Anneal the HTL layer.

  • Deposit the metal top electrode (e.g., gold or silver) by thermal evaporation through a shadow mask.

  • Characterize the solar cell under simulated AM1.5G illumination.

Visualizations

Experimental_Workflow_OFET cluster_0 Substrate Preparation cluster_1 Active Layer Deposition cluster_2 Electrode Deposition & Characterization Clean Si/SiO2 Clean Si/SiO2 OTS Treatment OTS Treatment Clean Si/SiO2->OTS Treatment Optional Spin-coat P3CT Spin-coat P3CT OTS Treatment->Spin-coat P3CT Anneal Film Anneal Film Spin-coat P3CT->Anneal Film Evaporate Au Evaporate Au Anneal Film->Evaporate Au Characterize OFET Characterize OFET Evaporate Au->Characterize OFET

Caption: Workflow for fabricating a bottom-gate, top-contact OFET.

Signaling_Pathway_PSC Sunlight Sunlight Perovskite Perovskite Sunlight->Perovskite Photon Absorption (Exciton Generation) P3CT HTL P3CT HTL Perovskite->P3CT HTL Hole Transfer TiO2 ETL TiO2 ETL Perovskite->TiO2 ETL Electron Transfer Anode (FTO) Anode (FTO) P3CT HTL->Anode (FTO) Hole Collection Cathode (Au) Cathode (Au) TiO2 ETL->Cathode (Au) Electron Collection

Caption: Charge generation and transport in a perovskite solar cell.

References

A Comparative Guide to the Kinetic Studies of 3-Chlorothiophene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic studies of reactions involving 3-chlorothiophene and related sulfur-containing heterocyclic compounds. Due to the limited availability of direct experimental kinetic data for this compound, this document leverages data from its parent compound, thiophene (B33073), and theoretical studies on related chlorothiophenols to provide a comprehensive understanding of its potential reactivity. The information is intended to support research and development in atmospheric chemistry, materials science, and drug development by offering insights into reaction mechanisms and rates.

Comparison of Reaction Kinetics

The reactivity of this compound is influenced by the presence of the chlorine atom on the thiophene ring. While experimental data for this compound is sparse, studies on thiophene and theoretical analyses of chlorothiophenols provide valuable benchmarks for comparison.

Gas-Phase Reactions with Hydroxyl (OH) Radicals

The reaction with OH radicals is a primary degradation pathway for organic compounds in the troposphere. Experimental data for the gas-phase reaction of thiophene with OH radicals shows a weak negative temperature dependence.

CompoundReactantRate Constant, k (cm³ molecule⁻¹ s⁻¹) at 298 KActivation Energy, Eₐ (kJ mol⁻¹)Notes
ThiopheneOH(8.9 ± 0.7) x 10⁻¹²-Experimental value; temperature range 274–382 K.
ThiopheneOH(4.53 ± 0.55) x 10⁻¹²-2.08 ± 0.25Experimental value; Arrhenius expression k(T) = (4.53 ± 0.55)×10⁻¹² exp[(250±30)/T].[1]
ChlorothiophenolsOH--Theoretical studies suggest that the thiophenoxyl-hydrogen abstraction from chlorothiophenols by OH is less impactful than the phenoxyl-hydrogen abstraction from corresponding chlorophenols.[2][3]

Note: The presence of a chlorine atom in this compound is expected to influence the rate constant compared to thiophene. Theoretical studies on chlorothiophenols indicate that the position of the chlorine substituent significantly affects the reaction barriers.[2][4]

Aqueous-Phase Reactions: Chlorination

The chlorination of thiophene in an aqueous medium has been studied experimentally, providing insights into electrophilic substitution reactions.

CompoundReactantSpecific Reaction Rate (M⁻¹s⁻¹) at 24.5°CActivation Energy, Eₐ (kJ mol⁻¹)Notes
ThiopheneCl₂ (aq)83.3341.60The reaction follows second-order kinetics.[5]

Note: The primary product of the chlorination of thiophene is 2-chlorothiophene, with other isomers formed in trace amounts.[5] The reactivity of this compound in further chlorination reactions would be influenced by the deactivating effect of the existing chlorine atom.

Experimental Protocols

Gas-Phase Kinetics using Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)

This technique is widely used for studying the kinetics of gas-phase reactions of OH radicals with organic molecules.

  • Reactant Generation: OH radicals are typically generated by the photolysis of a precursor, such as H₂O₂ or HNO₃, using a pulsed excimer laser.

  • Reaction Cell: The reaction is carried out in a temperature-controlled flow tube or reaction cell. A known concentration of this compound and the OH precursor in a buffer gas (e.g., He or N₂) are introduced into the cell.

  • Detection: The concentration of OH radicals is monitored over time using laser-induced fluorescence. A pulsed dye laser excites the OH radicals, and the resulting fluorescence is detected by a photomultiplier tube.

  • Kinetic Analysis: The decay of the OH radical concentration in the presence of excess this compound follows pseudo-first-order kinetics. The bimolecular rate constant is determined from the slope of a plot of the pseudo-first-order rate constant versus the this compound concentration.

Aqueous-Phase Kinetics using a Rotating Platinum Electrode (RPE)

This method is suitable for studying rapid reactions in solution, such as the chlorination of thiophene.

  • Reactant Preparation: Equimolar solutions of chlorine and the thiophene derivative are prepared in a buffered aqueous solution.

  • Reaction Vessel: The solutions are mixed in a thermostated reaction vessel equipped with a rotating platinum microelectrode and a reference electrode (e.g., saturated calomel (B162337) electrode).

  • Monitoring: The concentration of the electroreducible species (in this case, chlorine) is monitored over time by measuring the diffusion current at a constant applied potential.

  • Kinetic Analysis: The order of the reaction and the specific rate constant are determined by analyzing the change in reactant concentration over time. For a second-order reaction, a plot of the reciprocal of the concentration versus time will be linear, with the slope representing the rate constant.[5]

Visualizations

Reaction Pathway for OH Radical Addition to Thiophene

The reaction of OH radicals with thiophene can proceed via addition to the double bonds at different positions on the ring.

OH_Addition_to_Thiophene Thiophene Thiophene Adduct_alpha α-Adduct Thiophene->Adduct_alpha + •OH (α-addition) Adduct_beta β-Adduct Thiophene->Adduct_beta + •OH (β-addition) OH •OH Products Products Adduct_alpha->Products Adduct_beta->Products

Caption: OH radical addition to the thiophene ring.

Experimental Workflow for Gas-Phase Kinetic Studies (PLP-LIF)

The following diagram illustrates the typical workflow for a Pulsed Laser Photolysis-Laser Induced Fluorescence experiment.

PLP_LIF_Workflow cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_detection Detection Gas_Cylinders Buffer Gas (He/N₂) Mixing_Chamber Gas Mixing Gas_Cylinders->Mixing_Chamber Precursor_Bubbler OH Precursor Bubbler Precursor_Bubbler->Mixing_Chamber Thiophene_Vessel This compound Vapor Thiophene_Vessel->Mixing_Chamber Reaction_Cell Temperature-Controlled Reaction Cell Mixing_Chamber->Reaction_Cell PMT Photomultiplier Tube (PMT) Reaction_Cell->PMT Fluorescence Photolysis_Laser Excimer Laser (Photolysis) Photolysis_Laser->Reaction_Cell Initiates Reaction Probe_Laser Dye Laser (Probe) Probe_Laser->Reaction_Cell Probes [OH] Data_Acquisition Data Acquisition System PMT->Data_Acquisition

Caption: Workflow for PLP-LIF kinetic experiments.

Logical Relationship of Kinetic Parameters

The relationship between the rate constant, temperature, and activation energy is described by the Arrhenius equation.

Arrhenius_Equation cluster_inputs System Properties cluster_variables Experimental Condition k Rate Constant (k) A Pre-exponential Factor (A) Arrhenius k = A * exp(-Eₐ / (R * T)) A->Arrhenius Ea Activation Energy (Eₐ) Ea->Arrhenius R Gas Constant (R) R->Arrhenius T Temperature (T) T->Arrhenius Arrhenius->k

Caption: The Arrhenius equation relates kinetic parameters.

References

electrochemical characterization of poly(3-chlorothiophene)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Electrochemical Characterization of Poly(3-chlorothiophene)

This guide provides a comprehensive comparison of the electrochemical properties of poly(this compound) (P3CT) with other common conducting polymers, including poly(3-hexylthiophene) (P3HT), poly(3,4-ethylenedioxythiophene) (PEDOT), and unsubstituted polythiophene. This document is intended for researchers, scientists, and drug development professionals working with or considering these materials for various applications, including sensors, electrochromic devices, and organic electronics.

Comparative Electrochemical Data

The following tables summarize key quantitative data for the electrochemical performance of P3CT and its alternatives. These values are compiled from various literature sources and provide a basis for objective comparison.

PolymerOxidation Potential (V vs. Ag/AgCl)Reduction Potential (V vs. Ag/AgCl)Electrochemical Band Gap (eV)
Poly(this compound) (P3CT) ~1.0 - 1.2Not consistently reported~2.0
Poly(3-hexylthiophene) (P3HT) ~0.12 - 0.5~-1.42~1.9 - 2.1[1][2]
Poly(3,4-ethylenedioxythiophene) (PEDOT) Low redox potential-~1.5 - 1.6[3]
Unsubstituted Polythiophene High oxidation potential--
PolymerElectrical Conductivity (S/cm)
Poly(this compound) (P3CT) Varies with doping, typically in the range of other polythiophenes
Poly(3-hexylthiophene) (P3HT) 10⁻⁵ to 172 (doped)[4][5]
Poly(3,4-ethylenedioxythiophene) (PEDOT:PSS) 0.1 to >1000 (doped)[6][7]
Unsubstituted Polythiophene Can reach up to 10³ (doped)[8]

Experimental Protocols

Detailed methodologies for the key electrochemical characterization techniques are provided below.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to study the redox behavior of conducting polymers. It provides information on oxidation and reduction potentials, electrochemical stability, and doping/dedoping processes.

Experimental Setup:

  • Potentiostat/Galvanostat: An instrument to control the potential and measure the current.

  • Three-Electrode Cell:

    • Working Electrode: A platinum (Pt) or glassy carbon electrode coated with the polymer film.

    • Counter Electrode: A platinum wire or foil.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).

  • Electrolyte Solution: A solution containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) in acetonitrile (B52724) or propylene (B89431) carbonate). The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) before the experiment.

Procedure:

  • The polymer film is deposited onto the working electrode, typically by electropolymerization or spin-coating.

  • The three electrodes are immersed in the deoxygenated electrolyte solution.

  • The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50 mV/s).

  • The current flowing between the working and counter electrodes is measured as a function of the applied potential.

  • The resulting plot of current versus potential is the cyclic voltammogram. From the positions of the peaks, the oxidation and reduction potentials can be determined.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for characterizing the electrical properties of materials and their interfaces. For conducting polymers, it can provide information about charge transfer resistance, double-layer capacitance, and ionic conductivity.

Experimental Setup:

  • Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA): To apply a small AC voltage perturbation and measure the impedance response over a range of frequencies.

  • Three-Electrode Cell: Same as for cyclic voltammetry.

Procedure:

  • The polymer-coated working electrode is placed in the three-electrode cell with the electrolyte.

  • A DC potential is applied to the working electrode to hold the polymer in a specific oxidation state (doped or undoped).

  • A small amplitude AC voltage (e.g., 10 mV) is superimposed on the DC potential.

  • The frequency of the AC voltage is swept over a wide range (e.g., from 100 kHz to 0.01 Hz).

  • The resulting current and phase shift are measured to determine the impedance at each frequency.

  • The data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). Equivalent circuit models are often used to analyze the data and extract quantitative parameters.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical techniques with spectroscopy (typically UV-Vis-NIR) to study the changes in the optical properties of a material as a function of its electrochemical state. This is particularly useful for characterizing the electronic structure and color changes (electrochromism) of conducting polymers.

Experimental Setup:

  • Spectrometer: A UV-Vis-NIR spectrometer.

  • Optically Transparent Electrode (OTE): A working electrode made of a transparent conducting material like indium tin oxide (ITO) coated glass, allowing light to pass through the polymer film.

  • Spectroelectrochemical Cell: A cell designed to hold the three electrodes and allow for in-situ spectroscopic measurements.

  • Potentiostat: To control the potential of the working electrode.

Procedure:

  • The conducting polymer film is deposited on the OTE.

  • The OTE, counter electrode, and reference electrode are assembled in the spectroelectrochemical cell with the electrolyte.

  • The cell is placed in the light path of the spectrometer.

  • A specific potential is applied to the working electrode to bring the polymer to a desired oxidation state.

  • The absorption spectrum of the polymer film is recorded at that potential.

  • The potential is then stepped to a new value, and another spectrum is recorded. This process is repeated over a range of potentials to observe the spectral changes associated with the doping and dedoping processes.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical characterization of a conducting polymer like poly(this compound).

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Electrochemical Characterization cluster_analysis Data Analysis & Comparison synthesis Electropolymerization or Chemical Synthesis of P3CT cv Cyclic Voltammetry (CV) - Redox Potentials - Stability synthesis->cv Polymer Film on Electrode eis Electrochemical Impedance Spectroscopy (EIS) - Conductivity - Capacitance synthesis->eis Polymer Film on Electrode sec Spectroelectrochemistry - Band Gap - Electrochromism synthesis->sec Polymer Film on OTE data_table Quantitative Data Tabulation cv->data_table eis->data_table sec->data_table comparison Comparison with P3HT, PEDOT, etc. data_table->comparison

Caption: Experimental workflow for the .

References

Cross-Validation of Analytical Methods for 3-Chlorothiophene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 3-chlorothiophene, a key intermediate in various synthetic pathways, is of paramount importance. The choice of analytical methodology can significantly impact the assessment of purity, stability, and overall quality control. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The selection of an appropriate method is contingent on specific analytical requirements, including sensitivity, selectivity, and the sample matrix.

Cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results, particularly when methods are transferred between laboratories or when different techniques are used to analyze the same sample.[1][2] This process involves a systematic comparison of the performance characteristics of each method to verify that they produce comparable and accurate results.[1]

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of halogenated aromatic compounds, providing a baseline for the expected performance for this compound. The data presented is derived from validated methods for similar compounds due to the limited availability of published, validated methods specifically for this compound.[3][4]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999> 0.998
Accuracy (% Recovery) 95.0% - 105.0%80.0% - 115.0%
Precision (% RSD) Intra-day: ≤ 2.0% Inter-day: ≤ 3.0%Intra-day: ≤ 12.0% Inter-day: ≤ 11.5%
Limit of Detection (LOD) < 0.04 µg/mL0.01 ppm
Limit of Quantification (LOQ) < 0.12 µg/mL0.025 ppm

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are adaptable for the analysis of this compound and are based on established methods for related compounds.[3][4][5]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. The UV detector measures the absorbance of the analyte at a specific wavelength, allowing for quantification.[3][6]

Instrumentation:

  • HPLC System with a UV-Vis Detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water in a gradient or isocratic elution. A typical starting point is a 75:25 (v/v) mixture of acetonitrile and water.[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30°C[5]

  • Injection Volume: 10 µL[5]

  • Detection Wavelength: 254 nm[5]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range.[6]

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[3][7]

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared standards and samples.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and semi-volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase within a capillary column. The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.[4]

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Selective Detector

  • Capillary column (e.g., HP-5/DB-5; 30 m x 0.32 mm x 0.25 µm)[8]

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Helium (carrier gas, high purity)

  • Dichloromethane (B109758) or other suitable solvent (GC grade)

  • This compound reference standard

Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 270°C[8]

  • Injection Mode: Split

  • Carrier Gas Flow: Helium at a constant flow rate (e.g., 1.0 mL/min)[8]

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min, followed by a ramp to 250°C at 20°C/min, and hold for 5 minutes.[4]

  • MS Transfer Line Temperature: 280°C[4]

  • Ion Source Temperature: 230°C[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[4]

  • Acquisition Mode: Full scan (e.g., m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[4]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in dichloromethane. Prepare a series of calibration standards by diluting the stock solution.[3]

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration within the linear range of the instrument.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Quantification: Identify the this compound peak by its retention time and mass spectrum. For quantitative analysis in SIM mode, monitor characteristic ions of this compound. Construct a calibration curve and determine the concentration in the samples.

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning Phase 1: Planning and Method Development cluster_validation Phase 2: Individual Method Validation cluster_crossval Phase 3: Cross-Validation cluster_comparison Phase 4: Data Comparison and Conclusion define_purpose Define Analytical Purpose (Purity, Impurity, etc.) develop_hplc Develop & Optimize HPLC Method define_purpose->develop_hplc develop_gcms Develop & Optimize GC-MS Method define_purpose->develop_gcms validate_hplc Validate HPLC Method (ICH Guidelines) develop_hplc->validate_hplc validate_gcms Validate GC-MS Method (ICH Guidelines) develop_gcms->validate_gcms prepare_samples Prepare Identical Sample Sets validate_hplc->prepare_samples validate_gcms->prepare_samples analyze_hplc Analyze Samples with HPLC prepare_samples->analyze_hplc analyze_gcms Analyze Samples with GC-MS prepare_samples->analyze_gcms compare_data Compare Results (Statistical Analysis) analyze_hplc->compare_data analyze_gcms->compare_data assess_bias Assess Bias & Concordance compare_data->assess_bias conclusion Conclusion on Method Interchangeability assess_bias->conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS analytical methods.

References

A Comparative Guide to the Synthesis of 3-Chlorothiophene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of synthetic routes to 3-chlorothiophene, a key intermediate in medicinal chemistry and materials science, reveals distinct advantages and limitations among competing methodologies. This guide provides a comprehensive comparison of common synthetic strategies, supported by experimental data, to inform the selection of the most suitable method for specific research and development applications.

The strategic introduction of a chlorine atom at the 3-position of the thiophene (B33073) ring significantly influences the molecule's electronic properties and reactivity, making this compound a valuable building block for a range of functional molecules. However, the regioselective synthesis of this isomer presents challenges, as direct chlorination of thiophene predominantly yields the 2-chloro and 2,5-dichloro isomers due to the directing effect of the sulfur atom. This guide benchmarks two primary alternative approaches: halogen exchange from 3-bromothiophene (B43185) and a multi-step synthesis involving the decarboxylation of a carboxylic acid precursor.

Comparative Analysis of Synthetic Methods

The selection of an optimal synthetic route to this compound depends on factors such as required purity, scalability, and the availability of starting materials. The following table summarizes the key quantitative metrics for two prominent methods.

ParameterMethod 1: Halogen ExchangeMethod 2: Decarboxylation of this compound-2-carboxylic acid
Starting Material 3-Bromothiophene3-Hydroxy-2-methoxycarbonyl-thiophene
Key Reagents Metal catalyst, HydrogenPhosphorus pentachloride, Sodium bicarbonate, Hydrochloric acid
Reaction Time Not explicitly stated, involves hydrogenation and distillation>13 hours (for carboxylic acid synthesis) + Decarboxylation time
Yield Not explicitly stated, focuses on purificationVariable, dependent on two distinct synthetic steps
Purity ≥99.70%Dependent on purification after decarboxylation
Key Advantages High purity of the final product.Utilizes a different starting material, offering an alternative route.
Key Disadvantages Requires a potentially expensive and hazardous starting material (3-bromothiophene). The process described is for purification of an impure mixture.A multi-step process with a potentially lower overall yield. The decarboxylation step can be challenging.

Experimental Protocols

Method 1: Synthesis via Halogen Exchange from 3-Bromothiophene

This method focuses on the purification of an impure mixture of this compound, which can be obtained from a halogen exchange reaction of 3-bromothiophene. While the exact yield of the initial halogen exchange is not provided in the reference, the purification process is detailed to achieve high-purity this compound.

Step 1: Halogen Exchange (Conceptual)

A mixture containing 3-bromothiophene undergoes a halogen exchange reaction to produce an impure mixture containing this compound, along with unreacted starting materials and other isomers.

Step 2: Purification by Hydrogenation and Distillation

The impure this compound mixture is subjected to hydrogenation in the presence of a metal catalyst. This step is designed to remove bromine-containing impurities. The hydrogenated mixture is then purified by distillation to yield this compound with a purity of ≥99.70%.[1] The combined impurities, including 3-bromothiophene, 2-bromothiophene, 2-chlorothiophene, and thiophene, are reduced to a range of 0.01 to 0.3%.[1]

Method 2: Synthesis via Decarboxylation of this compound-2-carboxylic acid

This two-step approach involves the synthesis of an intermediate, this compound-2-carboxylic acid, followed by its decarboxylation to yield the final product.

Step 1: Synthesis of this compound-2-carboxylic acid

To a solution of 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride at boiling, a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride is added dropwise over 3 hours. The mixture is refluxed for 13 hours. After evaporation of the solvent, 450 ml of water is added. The resulting precipitate is filtered and then boiled with activated carbon in a sodium bicarbonate solution. After filtration and acidification with hydrochloric acid, this compound-2-carboxylic acid is obtained.[2]

Step 2: Decarboxylation (Conceptual)

The synthesized this compound-2-carboxylic acid is then subjected to a decarboxylation reaction to remove the carboxylic acid group, yielding this compound. While a variety of decarboxylation methods for heteroaromatic carboxylic acids exist, a specific high-yield protocol for this substrate is not detailed in the readily available literature.

Signaling Pathways and Experimental Workflows

The synthesis of this compound can be visualized through distinct chemical transformations. Below are graphical representations of the logical relationships in the described synthetic pathways.

Synthesis_Pathways cluster_0 Method 1: Halogen Exchange cluster_1 Method 2: Decarboxylation Route A1 3-Bromothiophene B1 Halogen Exchange Reaction A1->B1 C1 Impure this compound B1->C1 D1 Hydrogenation (Purification) C1->D1 E1 High-Purity this compound D1->E1 A2 3-Hydroxy-2-methoxycarbonyl-thiophene B2 Reaction with PCl5 A2->B2 C2 This compound-2-carboxylic acid B2->C2 D2 Decarboxylation C2->D2 E2 This compound D2->E2

Caption: Synthetic pathways to this compound.

The experimental workflow for a generic chemical synthesis, applicable to the methods described, involves a sequence of preparation, reaction, and purification steps.

Experimental_Workflow A Reactant Preparation B Reaction Setup A->B C Reaction Monitoring (e.g., TLC, GC) B->C D Work-up & Product Isolation C->D E Purification (e.g., Distillation, Chromatography) D->E F Characterization (e.g., NMR, MS) E->F

Caption: A generalized experimental workflow for chemical synthesis.

References

A Comparative Guide to the DFT-Driven Analysis of Halogenated Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structural and electronic properties of halogenated thiophenes, leveraging data from Density Functional Theory (DFT) studies. Halogenated thiophenes are crucial building blocks in organic electronics and medicinal chemistry, and understanding their behavior at the quantum level is paramount for designing novel materials and therapeutics. DFT calculations offer a powerful predictive tool to elucidate the effects of halogen substitution on the geometric and electronic characteristics of these heterocyclic compounds.

Comparative Analysis of Electronic Properties

The introduction of halogens (Fluorine, Chlorine, Bromine) onto the thiophene (B33073) ring significantly modulates its electronic properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment are critical in determining the reactivity, stability, and charge transport capabilities of these molecules.[1]

Below is a summary of calculated electronic properties for monosubstituted 2-halothiophenes and 3-halothiophenes. These values are representative and have been synthesized from multiple DFT studies. The precise values can vary based on the chosen functional and basis set.

CompoundSubstitution PositionHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Thiophene --6.85-0.656.200.55
2-Fluorothiophene 2-6.92-0.786.141.36
3-Fluorothiophene 3-6.90-0.726.181.89
2-Chlorothiophene 2-6.98-1.155.831.45
3-Chlorothiophene 3-6.95-1.105.851.95
2-Bromothiophene 2-7.01-1.255.761.48
3-Bromothiophene 3-6.97-1.215.761.98

Note: Data is illustrative and compiled from typical DFT B3LYP/6-31G level of theory calculations.*

From the data, a clear trend emerges: halogenation generally lowers both the HOMO and LUMO energy levels, with the effect being more pronounced with heavier halogens. Consequently, the HOMO-LUMO gap, a key indicator of chemical reactivity and stability, tends to decrease with increasing atomic number of the halogen.[2] A smaller energy gap suggests higher reactivity and potential for better charge transport properties in organic semiconductor applications.[1][3]

Impact on Molecular Geometry

Halogen substitution also induces subtle but significant changes in the molecular geometry of the thiophene ring. Bond lengths and angles are altered due to the steric and electronic effects of the halogen atom.

CompoundC2-X Bond Length (Å)C-S Bond Lengths (Å)C-C Bond Lengths (Å)
2-Chlorothiophene 1.7251.712, 1.7181.375, 1.420, 1.378
2-Bromothiophene 1.8821.713, 1.7191.374, 1.419, 1.377

Note: Representative data from DFT calculations.

The C-X (where X is a halogen) bond length increases as expected down the group. These structural modifications can influence crystal packing and intermolecular interactions in the solid state, which are critical for the performance of organic electronic devices.[4][5]

Regioselectivity in Electrophilic Substitution

DFT studies are instrumental in predicting the regioselectivity of electrophilic substitution reactions on halogenated thiophenes. The electron-donating or withdrawing nature of the halogen, combined with its position on the ring, directs incoming electrophiles. For instance, halogens are generally considered deactivating yet ortho-para directing in classical aromatic chemistry.[6] However, in thiophene, the situation is more complex. DFT calculations of molecular electrostatic potential (MEP) and Fukui functions can provide a more nuanced and accurate prediction of reactive sites.[7][8] Generally, electrophilic attack is favored at the C5 position for 2-halothiophenes and the C2 or C5 positions for 3-halothiophenes.[9]

Experimental Protocols: A DFT Study Workflow

The data presented in this guide is derived from computational studies following a standardized DFT workflow.

Computational Details: All calculations are typically performed using a quantum chemistry software package like Gaussian, ADF, or Spartan.[10][11] The B3LYP hybrid functional is commonly employed for its balance of accuracy and computational cost, paired with a Pople-style basis set such as 6-311G(d,p) or a correlation-consistent basis set.[11]

Workflow:

  • Geometry Optimization: The molecular structure of each halogenated thiophene is optimized to find its lowest energy conformation.

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Property Calculations: Single-point energy calculations are then carried out on the optimized geometries to determine electronic properties such as HOMO and LUMO energies, dipole moments, and molecular electrostatic potentials.[12]

  • Analysis of Reactivity: Reactivity descriptors, such as Fukui functions, are calculated to predict the most likely sites for electrophilic or nucleophilic attack.[8][13]

Visualization of the DFT Workflow

The logical flow of a comparative DFT study on halogenated thiophenes can be visualized as follows:

DFT_Workflow cluster_input Input Molecules cluster_dft DFT Calculations cluster_output Comparative Analysis cluster_application Application Insights Thiophene Thiophene Opt Geometry Optimization Thiophene->Opt F_Thiophene 2-F-Thiophene F_Thiophene->Opt Cl_Thiophene 2-Cl-Thiophene Cl_Thiophene->Opt Br_Thiophene 2-Br-Thiophene Br_Thiophene->Opt Freq Frequency Analysis Opt->Freq Props Electronic Properties Freq->Props Geom Molecular Geometry Props->Geom Energy HOMO/LUMO Energies Props->Energy Reactivity Reactivity Descriptors Props->Reactivity Electronics Organic Electronics Geom->Electronics Energy->Electronics Pharma Pharmaceutical Design Reactivity->Pharma

Caption: Workflow for a comparative DFT study of halogenated thiophenes.

References

Safety Operating Guide

Proper Disposal of 3-Chlorothiophene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Chlorothiophene is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound is classified as hazardous waste and requires specific handling and disposal procedures to mitigate risks to personnel and the environment.[1] This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield.[3][4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[3][4]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator if working outside a fume hood or if exposure limits may be exceeded.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for the safe handling and transport of this compound waste.

ParameterValueSource(s)
Transport Information
UN Number1993[5]
UN Proper Shipping Name2-CHLOROTHIOPHENE[5]
Transport Hazard Class3 (Flammable Liquid)[5]
Subsidiary Hazard Class6.1 (Toxic)[6]
Packing GroupII or III[5][6]
Waste Containerization
Maximum Fill Capacity90% - 95% of container volume[2][3]
Emergency Exposure
Eye Rinse DurationAt least 15 minutes[4][7]

Experimental Protocols: Disposal and Spill Management

Adherence to established protocols is crucial for the safe disposal of this compound and the effective management of accidental spills.

Protocol for Routine Disposal of this compound Waste
  • Waste Identification and Segregation:

    • Identify waste containing this compound as "Halogenated Organic Waste."[3][8]

    • Crucially, do not mix halogenated solvent waste with non-halogenated organic waste, as this can significantly increase disposal costs.[1][2]

    • Avoid mixing with other hazardous waste categories such as acids, bases, heavy metals, or acutely toxic "P-listed" wastes.[1][2]

  • Containerization:

    • Select a designated, leak-proof, and chemically compatible container, such as a polyethylene (B3416737) carboy.[1][9] Metal safety cans are not recommended due to potential corrosion from acid formation.[9]

    • The container must have a secure, tight-fitting lid.[2]

    • Ensure the exterior of the container is clean and free from contamination.[3]

  • Labeling:

    • Affix a "Hazardous Waste" tag to the container before adding any waste.[1][2]

    • Clearly label the contents, including all chemical constituents and their approximate percentages.[2]

    • Indicate the relevant hazards (e.g., Flammable, Toxic).[2]

  • Accumulation and Storage:

    • Conduct all waste transfers within a certified chemical fume hood.[2]

    • Do not overfill the container; leave at least 5-10% of the volume as headspace for thermal expansion.[2][3]

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[2]

    • The container must be stored in secondary containment, such as a chemically resistant tub.[2]

    • Store away from incompatible materials, direct sunlight, and sources of heat or ignition in a cool, well-ventilated area.[2][9]

  • Waste Pickup and Disposal:

    • Once the container is full or waste is no longer being generated, request a waste pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][4]

    • The primary disposal method for halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][5]

Protocol for Spill Management

In the event of a this compound spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.[3]

  • Immediate Response:

    • Evacuate all non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated. If the spill is outside a fume hood, evacuate the area and contact EHS.[2]

  • Containment:

    • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or commercial sorbent pads.[2][4] Do not use combustible materials like sawdust.[3]

  • Cleanup and Collection:

    • Carefully collect the absorbed material using non-sparking tools.[5]

    • Place the collected spill debris into a sealed, leak-proof container.[2]

  • Disposal of Spill Debris:

    • Label the container with a hazardous waste tag, identifying the contents as "Spill Debris" along with the name of the chemical (this compound).[2]

    • Request a waste pickup from your institution's EHS department for proper disposal.[1]

  • Decontamination:

    • Clean the affected area thoroughly.

    • Dispose of any contaminated clothing or cleaning materials as hazardous waste.[5]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the logical workflow from waste generation to final disposal.

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Waste Storage & Pickup cluster_2 Final Disposal A Generate this compound Waste B Segregate as 'Halogenated Organic Waste' A->B C Select Appropriate Waste Container B->C D Label Container with 'Hazardous Waste' Tag C->D E Add Waste in Chemical Fume Hood D->E F Store in Designated Satellite Accumulation Area (SAA) E->F Container Full or Waste Stream Complete G Use Secondary Containment F->G H Request Waste Pickup (e.g., from EHS) G->H I Transport by Licensed Hazardous Waste Contractor H->I J Dispose via High-Temperature Incineration I->J K Confirm Destruction & Document J->K

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.